molecular formula H3In B1207493 Indigane

Indigane

Cat. No.: B1207493
M. Wt: 117.84 g/mol
InChI Key: CXQHBGCUHODCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indigane is a chemical reagent supplied for research purposes. This product is labeled "For Research Use Only" (RUO) and is intended for use in controlled laboratory settings by qualified personnel . It is not intended for use in diagnostics, therapeutics, or any form of human or animal consumption. Disclaimer: The specific chemical properties, primary research applications, and mechanism of action for this compound could not be definitively confirmed from current search results and must be verified by the supplier using authoritative scientific literature. Researchers are advised to consult safety data sheets and conduct their own due diligence to ensure this compound is suitable for their specific experimental objectives.

Properties

Molecular Formula

H3In

Molecular Weight

117.84 g/mol

IUPAC Name

indigane

InChI

InChI=1S/In.3H

InChI Key

CXQHBGCUHODCNP-UHFFFAOYSA-N

SMILES

[InH3]

Canonical SMILES

[InH3]

Origin of Product

United States

Foundational & Exploratory

Indigane: A Review of Chemical Properties and Associated Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides a comprehensive overview of the chemical properties of Indigane, a significant heterocyclic organic compound. It details its structure, reactivity, and key chemical characteristics, supported by quantitative data and experimental methodologies. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Included are detailed experimental protocols and visual diagrams of relevant chemical pathways to facilitate a deeper understanding of this compound's behavior and potential applications.

Introduction

This compound, systematically known as 2,3-dihydro-1H-indole or indoline, is an aromatic heterocyclic organic compound. It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Its structure is related to indole, but the 2-3 double bond is saturated. This structural modification significantly influences its chemical properties, making it a valuable scaffold in medicinal chemistry and materials science. This guide explores the fundamental chemical properties of this compound, providing a technical foundation for its application in scientific research.

Chemical Structure and Properties

The chemical structure of this compound is foundational to its reactivity and physical characteristics. The presence of a secondary amine within a bicyclic aromatic framework defines its chemical behavior.

Physical and Chemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These values have been compiled from various spectroscopic and analytical experiments.

PropertyValueUnits
Molecular FormulaC₈H₉N
Molar Mass119.16 g/mol
Density1.063g/cm³
Boiling Point220-221°C
Melting Point-21°C
Refractive Index1.589
pKa (of the conjugate acid)~4.9
Spectroscopic Data
  • ¹H NMR (CDCl₃): δ 7.0-7.2 (m, 4H, aromatic), 3.6 (t, 2H, CH₂-N), 3.0 (t, 2H, CH₂-Ar), 1.9 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃): δ 151.0, 127.5, 124.8, 118.5, 109.5 (aromatic C), 47.0 (C-N), 29.5 (C-C).

  • IR (neat): 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950, 2850 (aliphatic C-H stretch), 1610, 1490 (C=C aromatic stretch) cm⁻¹.

Key Chemical Reactions and Signaling Pathways

This compound undergoes a variety of chemical reactions, primarily centered around the nitrogen atom and the aromatic ring. These reactions are crucial for the synthesis of more complex molecules.

N-Functionalization

The nitrogen atom of the this compound scaffold is nucleophilic and can be readily functionalized through reactions such as alkylation, acylation, and sulfonylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is a key strategy in drug design.

N_Functionalization This compound This compound Product N-Substituted this compound This compound->Product Base Reagent R-X (Alkyl Halide) R-COCl (Acyl Chloride) R-SO₂Cl (Sulfonyl Chloride) Reagent->Product

Caption: N-Functionalization of the this compound core.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution. The amino group is an ortho-, para-director. Common reactions include nitration, halogenation, and Friedel-Crafts reactions. The substitution pattern is influenced by the reaction conditions and the nature of the electrophile.

Electrophilic_Substitution This compound This compound Substituted_Product 5- or 7-Substituted this compound This compound->Substituted_Product Electrophile E⁺ (e.g., NO₂⁺, Br⁺) Electrophile->Substituted_Product Lewis Acid (optional)

Caption: Electrophilic Aromatic Substitution on this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments related to the synthesis and characterization of this compound derivatives.

Protocol for N-Acetylation of this compound

This protocol describes a standard procedure for the acylation of the this compound nitrogen.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (B1165640) (1.2 eq)

  • Pyridine (B92270) (2.0 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in DCM in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

N_Acetylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve 1. Dissolve this compound in DCM Cool 2. Cool to 0 °C Dissolve->Cool Add_Reagents 3. Add Pyridine & Acetic Anhydride Cool->Add_Reagents Stir 4. Stir at Room Temperature Add_Reagents->Stir Quench 5. Quench with 1M HCl Stir->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with NaHCO₃ & Brine Extract->Wash Dry 8. Dry with MgSO₄ Wash->Dry Concentrate 9. Concentrate Dry->Concentrate Purify 10. Column Chromatography Concentrate->Purify

Caption: Experimental workflow for N-Acetylation of this compound.

Conclusion

This compound (Indoline) is a versatile heterocyclic compound with a rich chemistry that makes it a valuable building block in organic synthesis and medicinal chemistry. Its properties, including its reactivity at the nitrogen atom and on the aromatic ring, allow for a wide range of chemical modifications. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers working with this important scaffold. Further exploration of this compound derivatives is expected to yield novel compounds with significant biological and material properties.

Indium trihydride molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of Indium Trihydride

Abstract

Indium trihydride (InH₃), also known as indigane, is the simplest binary hydride of indium. It is a highly unstable compound, which has significantly hampered its characterization and practical application. Research into its properties has largely relied on gas-phase studies, matrix isolation techniques, and the synthesis of stabilized Lewis base adducts. This guide provides a comprehensive technical overview of the current understanding of the molecular structure and chemical bonding of both monomeric and polymeric InH₃. It synthesizes data from theoretical calculations and experimental observations of stabilized complexes to present a detailed picture for researchers, scientists, and professionals in drug development and materials science.

Introduction to Indium Trihydride (InH₃)

Indium trihydride is an inorganic compound with the chemical formula InH₃.[1][2] The systematic IUPAC name for its monomeric form is this compound.[1][3] The most significant characteristic of InH₃ is its thermal instability; it readily decomposes into an indium-hydrogen alloy and elemental hydrogen at temperatures above -90°C (183 K).[1][2][3] This inherent lability means that free, unsolvated InH₃ cannot persist under normal conditions and is not of practical importance in its pure form.[1][2]

Consequently, our understanding of its fundamental properties is derived from two primary areas of research:

  • Transient Species Characterization: Monomeric InH₃ has been observed in the gas phase through specialized techniques like laser ablation and studied in inert environments using matrix isolation.[1][2][3]

  • Stabilized Adducts: The majority of quantitative structural and bonding data comes from the synthesis and characterization of InH₃ complexed with Lewis bases (e.g., amines, phosphines, and N-heterocyclic carbenes), which provide thermal stability.[1][4]

This document details the molecular geometry of the monomer, the proposed structure of the solid-state polymer, the nature of the In-H bond, and presents quantitative data from key stabilized complexes.

Molecular Structure

Indium trihydride can be considered in two distinct forms: the transient gaseous monomer and the unstable solid-state polymer.

Monomeric InH₃ (this compound)

In the gas phase, monomeric InH₃ has been studied via laser ablation of indium in a hydrogen atmosphere.[1][2] Theoretical predictions and experimental evidence suggest a trigonal planar molecular geometry with D₃h symmetry.[1] This structure is analogous to other simple Group 13 hydrides like borane (B79455) (BH₃) and gallane (GaH₃). However, this monomeric form is a transient species that will spontaneously autopolymerize if not kept in a dilute state.[3]

Polymeric (InH₃)n

In the solid state, obtained by the autopolymerization of this compound below -90°C, InH₃ is believed to form a three-dimensional covalent network.[1][3] This structure is characterized by indium atoms linked by bridging hydrogen atoms (In-H-In bonds).[1][2][3] This polymeric arrangement is analogous to the known structure of solid aluminum trihydride (AlH₃).[1][2][3] The primary experimental evidence for this network structure is the observation of broad infrared absorption bands in samples of InH₃ and its deuterated analogue (InD₃) that are warmed from a solid hydrogen matrix.[1][3]

G Monomer Monomeric InH3 (this compound) Gas Phase, T > -90°C Polymer Polymeric (InH3)n Solid, T < -90°C Monomer->Polymer Autopolymerization

Figure 1: Logical relationship between monomeric and polymeric InH3.

Chemical Bonding in Indium Hydrides

The chemical bonding in indium trihydride is dictated by the electronic properties of indium. The weakness of the In-H bond is the primary reason for the compound's thermal instability.[4]

Key aspects of the bonding include:

  • Weak Covalent Bonds: The In-H bond dissociation energy is predicted to be approximately 2.48 eV, which is significantly lower than the B-H bond energy (3.42 eV).[5] This weakness contributes to the low decomposition temperature.

  • Orbital Contributions: Indium is a heavy element with a significant energy gap between its 5s and 5p orbitals, partly due to the screening effect of the filled 4d subshell.[5] This makes sp-hybridization less favorable compared to lighter Group 13 elements like boron and aluminum.[5]

  • Multi-center Bonding: Theoretical investigations of small indium hydride clusters (e.g., In₂Hₓ, In₃Hᵧ) reveal a preference for forming multi-center bonds, similar to boranes.[5] However, the bonding patterns differ, with a notable tendency for indium atoms to retain a one-center, two-electron (1c-2e) lone pair.[5] In the solid state, this manifests as the bridging In-H-In bonds that define the polymeric network.[1][3]

Structural Data from Stabilized InH₃ Complexes

Due to the lability of pure InH₃, detailed and precise quantitative data on its structure comes almost exclusively from X-ray crystallographic analysis of its stabilized Lewis base adducts.[1] The first such complex to be structurally characterized was with an N-heterocyclic carbene ligand, [InH₃{CN(Pri)C₂Me₂N(Pri)}].[4] An even more stable complex, [InH₃{P(C₆H₁₁)₃}] or [InH₃(PCy₃)], was later synthesized and provided high-quality structural data, including the location of the hydride ligands.

Data Presentation

The structural and spectroscopic parameters derived from these pioneering studies are summarized below.

Parameter [InH₃{P(C₆H₁₁)₃}] [InH₃{CN(Pri)C₂Me₂N(Pri)}] [4]
In-H Bond Length (avg.) 1.68 Å (168 pm)Not precisely determined
Geometry at Indium Slightly flattened tetrahedralDistorted tetrahedral
H-In-H Bond Angle (avg.) 116.2°Not determined
P-In-H Bond Angle (avg.) 101.4°N/A
In-Ligand Bond Length 2.6474(6) Å (In-P)2.260(6) Å (In-C)
Thermal Stability Decomposes > 50°CUnstable as solid > 25°C
IR In-H Stretch (ν) Not reported~1640 cm⁻¹ (broad)

Experimental Protocols

The methodologies for synthesizing and characterizing InH₃ and its complexes are critical due to the compound's instability.

Synthesis of a Stabilized Adduct: [InH₃(PCy₃)]

This remarkably stable phosphine (B1218219) adduct was synthesized via a ligand exchange reaction. The protocol avoids the direct use of highly reactive and unstable indium hydride precursors where possible.[6]

Methodology:

  • Precursor Formation: An amine adduct, [InH₃(NMe₃)], is used as the starting indium hydride source. This complex itself is only stable at low temperatures or in dilute solution.[1]

  • Ligand Exchange: One equivalent of tricyclohexylphosphine (B42057) (PCy₃) is added to an ethereal solution of [InH₃(NMe₃)].

  • Reaction Conditions: The mixture is stirred at -40°C for approximately 2 hours.

  • Isolation and Purification: The resulting product, [InH₃(PCy₃)], is isolated and purified by recrystallization from toluene, affording the final product in high yield (71%).

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_isolation Product Isolation start1 [InH3(NMe3)] in Diethyl Ether react Mix and Stir -40°C, 2 hours start1->react start2 Tricyclohexylphosphine (PCy3) start2->react recryst Recrystallization from Toluene react->recryst Yield: 71% product Crystalline [InH3(PCy3)] recryst->product

Figure 2: Experimental workflow for the synthesis of [InH3(PCy3)].
Characterization by Single-Crystal X-ray Diffraction

Obtaining high-quality crystals and locating the positions of light atoms like hydrogen are significant challenges in X-ray crystallography.

Methodology:

  • Crystal Mounting: A suitable single crystal of the compound (e.g., [InH₃(PCy₃)]) is selected and mounted on a diffractometer at low temperature (e.g., 150 K) to minimize thermal motion and prevent decomposition.

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • Structure Solution: The positions of the heavy atoms (In, P, C) are determined from the diffraction data.

  • Hydride Location: The positions of the hydride ligands are located from difference electron density maps. This step is often challenging and requires very high-quality data, but was successfully achieved for the [InH₃(PCy₃)] complex.

  • Refinement: The positional and thermal parameters for all atoms are refined to generate the final molecular structure.

Gas-Phase Generation and Matrix Isolation IR Spectroscopy

This technique is used to study the properties of the free, monomeric InH₃ molecule.

Methodology:

  • Generation: A laser is used to ablate the surface of an indium metal target in the presence of hydrogen (H₂) gas, producing InH₃ molecules in the gas phase.[1][3]

  • Isolation: The resulting gas mixture is co-deposited with a large excess of an inert gas (e.g., argon or hydrogen) onto a cryogenic window (typically cooled to ~12 K). This traps individual InH₃ molecules in an inert solid matrix, preventing polymerization.

  • Spectroscopic Analysis: The infrared spectrum of the matrix is recorded. The vibrational frequencies of the isolated InH₃ molecules can be observed and compared with theoretical predictions. Isotopic substitution (using D₂) helps confirm vibrational assignments.[1]

Conclusion

Indium trihydride remains a challenging molecule to study due to its profound thermal instability. Current knowledge establishes a clear distinction between the transient, trigonal planar monomer (this compound) and the proposed polymeric solid-state network held together by bridging hydrides. While direct characterization of the pure substance is limited, the synthesis and crystallographic analysis of stabilized Lewis base adducts have been invaluable. These complexes have provided precise data on In-H bond lengths and angles, confirming the fundamental structural motifs of trihydridoindium chemistry. Combined with computational studies, this work paints a consistent picture of the bonding in InH₃, highlighting the weakness of the In-H bond and the influence of indium's electronic structure. Future research will likely focus on the synthesis of new, robust adducts and further theoretical exploration of its reactivity and potential pathways to stabilization.

References

Theoretical Underpinnings of Indigane Stability: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indigane (InH₃), the simplest binary hydride of indium, has garnered significant interest within theoretical and computational chemistry due to its potential applications in semiconductor manufacturing and materials science.[1] However, its inherent thermodynamic instability presents considerable challenges for practical application.[1] This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the stability of the this compound core, offering a foundational understanding for researchers in materials science and drug development.

Molecular Structure and Energetics of this compound

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the structure and energetic properties of this compound and its oligomers. These computational approaches allow for the prediction of molecular geometries, vibrational frequencies, and thermodynamic parameters that are difficult to obtain experimentally due to the compound's transient nature.

Computational Methodology

A prevalent computational approach for investigating this compound and its clusters involves DFT in conjunction with the B3LYP functional and the LANL2DZ basis set.[1] This method is well-suited for systems containing heavy elements like indium, providing a balance between computational cost and accuracy in describing electron correlation effects.[1] The optimization of molecular geometries and the calculation of vibrational frequencies are standard procedures to confirm that the identified structures correspond to energy minima.[1]

A logical workflow for the theoretical investigation of this compound stability is outlined below.

G cluster_0 Computational Setup cluster_1 Structure Optimization & Verification cluster_2 Property Calculation & Analysis cluster_3 Stability Assessment A Select Computational Method (e.g., DFT) B Choose Functional and Basis Set (e.g., B3LYP/LANL2DZ) A->B C Geometry Optimization of InH3 and Clusters B->C D Vibrational Frequency Analysis C->D E Identify Energy Minima (No Imaginary Frequencies) D->E F Calculate Thermodynamic Properties (ZPVE, Enthalpy, etc.) E->F G Determine Bond Dissociation Energies F->G H Analyze Decomposition Pathways F->H I Evaluate Thermodynamic and Kinetic Stability G->I H->I G InH3 This compound (InH3) Decomposition Decomposition (Δ, > -90°C) InH3->Decomposition Products Indium-Hydrogen Alloy + H2 Decomposition->Products

References

Ab Initio Computational Insights into Indium Trihydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium trihydride (InH₃) is a simple inorganic molecule that has garnered significant interest in theoretical and experimental chemistry.[1][2] Although highly unstable under normal conditions, decomposing above -90 °C, its predicted gas-phase stability and observation in matrix isolation and laser ablation experiments make it a valuable subject for computational studies.[1][2][3] Understanding the electronic structure, geometry, and vibrational properties of InH₃ through first-principles, or ab initio, calculations provides crucial insights into the bonding of heavy main-group element hydrides and serves as a benchmark for more complex indium-containing compounds relevant in materials science and potentially in medicinal applications. This technical guide provides an in-depth overview of the ab initio calculations performed on Indium trihydride, presenting key quantitative data, detailing experimental and computational methodologies, and illustrating the computational workflow.

Molecular Structure and Properties

Ab initio calculations consistently predict a trigonal planar geometry for monomeric InH₃, belonging to the D₃h point group.[3] In the solid state, however, a polymeric network with bridging In-H-In bonds is suggested, similar to the structure of solid AlH₃.[1][3] The inherent instability of InH₃ makes experimental determination of its structural parameters challenging. However, stable adducts with Lewis bases, such as tricyclohexylphosphine, have been synthesized and crystallographically characterized, providing an experimental In-H bond length of approximately 168 pm.[1]

Calculated Molecular Geometry

Theoretical calculations provide precise data on the geometry of the isolated InH₃ molecule. Density Functional Theory (DFT) is a popular method for these calculations, offering a good balance between accuracy and computational cost, particularly for systems containing heavy elements.[4] It has been noted that DFT has a significant advantage over the Hartree-Fock (HF) method in describing electron correlation effects.[4]

ParameterLevel of TheoryCalculated ValueReference
In-H Bond LengthB3LYP/LANL2DZ1.782 Å[4]
H-In-H Bond AngleB3LYP/LANL2DZ120.0°[4]
Vibrational Frequencies

The vibrational modes of InH₃ are another key area of investigation, with both experimental and theoretical data available. Infrared (IR) spectroscopy of InH₃ isolated in inert gas matrices has provided experimental frequencies for its fundamental vibrational modes.[4][5] These experimental values are crucial for validating the accuracy of computational methods.

Ab initio calculations, including Møller–Plesset perturbation theory (MP2) and DFT, have been employed to compute the vibrational frequencies of InH₃.[4] The comparison between calculated and experimental frequencies allows for the assignment of the observed spectral bands to specific molecular motions.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹, Ar matrix)Calculated Frequency (cm⁻¹, MP2)Calculated Frequency (cm⁻¹, B3LYP/LANL2DZ)
Symmetric Stretcha₁'Not IR active17841756
Out-of-Plane Benda₂"613.2690614
Asymmetric Stretche'1754.5-1756
In-Plane Bende'607.8642608

Data sourced from Pullumbi et al. (1994) and Hunt and Schwerdtfeger as cited in[4], and the NIST Chemistry WebBook[5].

Thermochemical Properties

DFT calculations have also been used to derive various thermochemical parameters for InH₃ and its clusters.[4] These properties are essential for understanding the stability and reactivity of these species.

PropertyLevel of TheoryCalculated Value
Zero-Point Vibrational EnergyB3LYP/LANL2DZ6.88 kcal/mol
Thermal Energy (298.15 K)B3LYP/LANL2DZ7.45 kcal/mol
Specific Heat (Cv)B3LYP/LANL2DZ8.89 cal/mol·K
Entropy (S)B3LYP/LANL2DZ54.78 cal/mol·K
Heat of Formation (ΔHf°)B3LYP/LANL2DZ45.18 kcal/mol

Data for monomeric InH₃ from[4].

Methodologies

Experimental Protocols

Matrix Isolation Infrared Spectroscopy: This technique is used to trap and study highly reactive species like InH₃.[6][7]

  • Sample Preparation: A gaseous mixture of a precursor and an excess of an inert gas (e.g., Argon, Neon, or Dihydrogen) is prepared.[5][6] The concentration of the precursor is kept very low (typically 1:1000) to ensure individual molecules are isolated from each other.[6]

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) cooled to very low temperatures (around 10-40 K) by a closed-cycle helium cryostat.[6]

  • Generation of InH₃: Indium trihydride can be synthesized in situ. One common method is the laser ablation of a metallic indium target in the presence of hydrogen gas.[1] The ablated indium atoms react with hydrogen molecules during condensation on the cold window to form InH₃. Another method involves the direct condensation of hydrogen or deuterium (B1214612) atoms from a solid argon discharge with indium atoms.[4]

  • Spectroscopic Measurement: Once the matrix is formed, it is irradiated with infrared light, and the absorption spectrum is recorded.[2] The resulting spectrum shows sharp absorption bands corresponding to the vibrational modes of the isolated InH₃ molecules.

Computational Protocols

Ab initio calculations for indium-containing compounds require careful consideration of the theoretical level and basis sets due to the presence of a heavy element.

Density Functional Theory (DFT) Calculations:

  • Functional and Basis Set: A common approach for InH₃ has been the use of the B3LYP hybrid functional in conjunction with the LANL2DZ basis set.[4] LANL2DZ is an effective core potential (ECP) basis set, which is popular for computations on metal-containing systems.[4] For heavy elements like indium, ECPs replace the core electrons with a potential, reducing computational cost and implicitly including scalar relativistic effects.[8][9]

  • Software: While the specific software is not always mentioned in the cited literature, programs like Gaussian are commonly used for such calculations.

  • Procedure:

    • Geometry Optimization: The molecular geometry of InH₃ is optimized to find the lowest energy structure. This involves calculating the forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

    • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.[4]

    • Thermochemical Analysis: From the results of the frequency calculation, various thermochemical properties such as zero-point vibrational energy, thermal energy, entropy, and specific heat can be calculated.

Post-Hartree-Fock Calculations (e.g., MP2):

  • Method: Møller-Plesset perturbation theory of the second order (MP2) is an ab initio method that improves upon the Hartree-Fock method by including electron correlation effects.[10]

  • Basis Set: Similar to DFT, ECPs are typically used for indium.

  • Application: MP2 has been used to calculate the vibrational frequencies of InH₃, providing results that can be compared with both DFT and experimental data.[4]

Relativistic Effects: For heavy elements like indium, relativistic effects are significant and must be considered for accurate calculations.[3] These effects arise because the inner electrons of heavy atoms move at speeds comparable to the speed of light, altering their mass and, consequently, the electronic structure. The use of relativistic ECPs, such as LANL2DZ, is a common and effective way to incorporate the major scalar relativistic effects into the calculation.[3][8]

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of a typical ab initio calculation for determining the properties of Indium trihydride.

AbInitio_Workflow cluster_input 1. Input Definition cluster_calculation 2. SCF & Optimization cluster_analysis 3. Property Calculation & Analysis A Define Molecular System (InH3, Atomic Coordinates) B Select Level of Theory (e.g., DFT: B3LYP, MP2) A->B Specify Model Chemistry C Choose Basis Set (e.g., LANL2DZ for In, 6-311G** for H) + Relativistic ECP for Indium B->C D Self-Consistent Field (SCF) Calculation C->D Initiate Calculation E Geometry Optimization (Minimize Energy) D->E Iterative Process F Frequency Calculation (Confirm Minimum, No Imaginary Frequencies) E->F Optimized Geometry G Calculate Properties: - Vibrational Frequencies & Modes - Thermochemistry (ZPVE, S, H) - IR/Raman Spectra F->G Hessian Matrix H Compare with Experimental Data G->H Validation

References

Gas-Phase Indigane: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigane, more commonly known in chemical literature as indoline, is a heterocyclic aromatic organic compound. It possesses a bicyclic structure composed of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond of the pyrrole (B145914) ring is saturated.[1] This saturation distinguishes it from its unsaturated counterpart, indole (B1671886), and significantly influences its three-dimensional structure and electronic properties. Understanding the intrinsic physical characteristics of this compound in the gas phase—free from intermolecular interactions present in condensed phases—is crucial for fundamental chemical physics, benchmarking quantum chemical calculations, and providing foundational data for molecular modeling in fields such as drug design and materials science.

This technical guide provides a consolidated overview of the known physical characteristics of gas-phase this compound, detailed experimental protocols for their determination, and a visualization of a typical experimental workflow.

Quantitative Physical Characteristics

The following tables summarize key physical and electronic properties of gas-phase this compound and related parent compounds. Data for this compound is sparse in the literature; therefore, data for indole is included for comparative purposes, highlighting the effects of the saturated 2-3 bond.

Table 1: General Physical Properties

PropertyValue for this compound (Indoline)Value for IndoleReference(s)
Chemical FormulaC₈H₉NC₈H₇N[1][2]
Molar Mass119.16 g/mol 117.151 g·mol⁻¹[1][2]
AppearanceClear colourless liquidWhite solid[1][2]

Table 2: Electronic Properties

PropertyValue for Deprotonated this compound (Indolinide)Value for Deprotonated Indole (Indolide)Reference(s)
Electron Binding Energy Range~1.3 eV to 1.7 eV-
Electron Affinity (of the corresponding radical)Not explicitly determined2.4315 ± 0.0017 eV[3]

Note: The broad, featureless band in the anion photoelectron spectrum of deprotonated this compound suggests the presence of multiple isomers, including potential ring-opened structures, complicating the determination of a precise electron affinity for a single isomer.

Table 3: Spectroscopic Constants (Indole for reference)

ConstantValue for IndoleReference(s)
A (cm⁻¹)Calculated values available[4]
B (cm⁻¹)Calculated values available[4]
C (cm⁻¹)Calculated values available[4]

Experimental Protocols

The determination of the physical characteristics of gas-phase molecules like this compound relies on high-resolution spectroscopic techniques and computational chemistry. Below are detailed methodologies for key experimental approaches.

Anion Photoelectron Spectroscopy

This technique is employed to measure the electron binding energies of anionic species, providing information about the electron affinities of their neutral counterparts and the vibrational structure of the neutral molecule.

Methodology:

  • Sample Preparation and Ion Generation:

    • A solution of a suitable this compound precursor is prepared. For generating the deprotonated anion, a basic solution is typically used.

    • The solution is introduced into an electrospray ionization (ESI) source. The ESI process generates a fine spray of charged droplets, and as the solvent evaporates, gas-phase anions of this compound are produced.

    • The generated ions are guided by a series of ion optics into a vacuum system.

  • Ion Trapping and Mass Selection:

    • The ions are transferred into a quadrupole linear ion trap. Inside the trap, they are accumulated and cooled through collisions with a buffer gas (e.g., helium) to reduce their internal energy.[5]

    • A time-of-flight (TOF) mass spectrometer is used to separate the ions based on their mass-to-charge ratio, ensuring that only the this compound anions are selected for the subsequent experiment.[5]

  • Photodetachment and Electron Energy Analysis:

    • The mass-selected this compound anions are irradiated with a high-intensity, fixed-frequency laser beam. The photon energy is chosen to be sufficient to detach an electron from the anion.

    • The kinetic energy of the photodetached electrons is measured using a magnetic-bottle photoelectron spectrometer or a velocity-map imaging (VMI) detector.[5][6] The spectrometer guides the electrons into a detector, and their time of flight is used to determine their kinetic energy.

  • Data Analysis:

    • The electron binding energy (EBE) is calculated using the equation: EBE = hν - eKE, where hν is the photon energy and eKE is the measured electron kinetic energy.

    • A plot of the number of detected electrons as a function of their binding energy constitutes the photoelectron spectrum. Peaks in the spectrum correspond to transitions from the anion's ground state to the ground and vibrationally excited states of the neutral molecule.

Rotational Spectroscopy

Rotational spectroscopy provides highly precise information about the moments of inertia of a molecule, from which its geometric structure (bond lengths and angles) can be determined with high accuracy.

Methodology:

  • Sample Preparation and Molecular Beam Generation:

    • A sample of this compound is heated to produce a sufficient vapor pressure.[7]

    • The this compound vapor is mixed with a carrier gas, typically argon or neon, at a low concentration.

    • This gas mixture is expanded through a small nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures (a few Kelvin), simplifying the resulting spectrum.[7]

  • Microwave Irradiation and Signal Detection:

    • The cold molecular beam is passed through a microwave cavity or is irradiated with a beam of microwave radiation.

    • When the frequency of the microwave radiation matches the energy difference between two rotational levels of the this compound molecule, the molecule absorbs the radiation, causing a transition to a higher rotational state.

    • The absorption of microwave power is detected, or in the case of Fourier-transform microwave spectroscopy, the coherent emission from the polarized molecules is detected as a free induction decay.

  • Data Acquisition and Analysis:

    • The detected signal is recorded as a function of the microwave frequency. The resulting spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.

    • The frequencies of these transitions are measured with very high precision.

    • The spectrum is then fitted to a theoretical model of a rotating molecule (a rigid rotor model with centrifugal distortion corrections). This fitting process yields the rotational constants (A, B, and C) of the molecule.[8]

    • From the rotational constants, the moments of inertia are calculated. By analyzing the moments of inertia of different isotopically substituted versions of the molecule, a detailed molecular structure can be determined.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of molecular structure using rotational spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_beam Molecular Beam Generation cluster_spec Spectroscopic Measurement cluster_analysis Data Analysis Sample This compound Sample Vaporize Heating/Vaporization Sample->Vaporize Mix Mixing with Carrier Gas (Ar/Ne) Vaporize->Mix Nozzle Supersonic Expansion through Nozzle Mix->Nozzle Skimmer Skimming Nozzle->Skimmer MolBeam Cold Molecular Beam Skimmer->MolBeam Cavity Interaction in Resonant Cavity MolBeam->Cavity MW_Source Microwave Source MW_Source->Cavity Detector Signal Detection Cavity->Detector Spectrum Acquire Rotational Spectrum Detector->Spectrum Fit Fit Spectrum to Hamiltonian Spectrum->Fit Constants Determine Rotational Constants (A, B, C) Fit->Constants Structure Calculate Molecular Structure Constants->Structure

Caption: Workflow for determining molecular structure via rotational spectroscopy.

Conclusion

The study of gas-phase this compound provides fundamental insights into its intrinsic molecular properties, free from solvent or crystal packing effects. While experimental data specifically for this compound is limited, techniques such as anion photoelectron spectroscopy and rotational spectroscopy offer powerful tools for its characterization. The methodologies outlined in this guide provide a framework for obtaining high-precision data on its electronic and geometric structure. Such data is invaluable for advancing our understanding of this important heterocyclic compound and for the continued development of accurate computational models for molecular design and discovery.

References

Indigane (InH₃): A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for Indigane (InH₃) and general best practices for handling highly reactive and unstable compounds. Due to the extreme instability of this compound, comprehensive safety and toxicity data are limited. Extreme caution must be exercised at all times.

Introduction

This compound, or indium trihydride (InH₃), is an inorganic compound of indium and hydrogen. It is a highly unstable and reactive substance that is not commercially available in its pure form. Its primary relevance is in research settings where it may be generated in situ or as a transient intermediate. The inherent instability of this compound presents significant safety challenges that necessitate rigorous handling protocols and a thorough understanding of its properties. This guide provides a detailed overview of the known safety information, handling procedures, and emergency protocols for this compound to ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

The principal hazard associated with this compound is its extreme thermal instability. It decomposes at temperatures above -90°C. This decomposition can be rapid and energetic, leading to the formation of elemental indium and flammable hydrogen gas, which can result in a fire or explosion, especially in the presence of air.[1][2]

2.1 Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula InH₃[1][2]
Molecular Weight 117.84 g/mol [2]
Appearance Assumed to be a colorless gas or white solid[1]
Decomposition Temperature > -90°C[1][2]
Decomposition Products Elemental Indium and Hydrogen Gas (H₂)[1][2]
Stability Highly unstable[1]
Reactivity Reacts violently with air and moisture[1]

2.2 Health Hazards

Specific toxicological data for this compound (InH₃) is not available due to its instability. However, other indium compounds are known to have toxic effects. Therefore, this compound should be handled as a potentially toxic substance. Inhalation is a primary route of concern for any fine particulates or aerosols that may be generated.

Safe Handling and Storage

Given its pyrophoric and unstable nature, this compound must be handled with the utmost care in a controlled laboratory environment.

3.1 Engineering Controls

  • Glove Box: All handling of this compound must be performed in an inert atmosphere glove box with low oxygen and moisture levels.[3][4]

  • Fume Hood: While a glove box is the primary engineering control, a fume hood should be used for any procedures that cannot be performed in a glove box, with appropriate shielding and a blast shield in place.[5][6]

  • Low-Temperature Apparatus: All experiments involving this compound must be conducted at or below its decomposition temperature of -90°C. This requires the use of specialized low-temperature equipment such as cryostats or low-temperature baths.

3.2 Personal Protective Equipment (PPE)

  • Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat is mandatory.[7][8]

  • Eye Protection: Chemical splash goggles and a face shield are required.[3][4]

  • Gloves: Insulated, cryogenic-rated gloves should be worn when handling low-temperature apparatus. When directly handling materials that may contain this compound, a double-gloving system with a flame-retardant outer glove over a chemically resistant inner glove is recommended.[9]

3.3 Storage

Pure this compound cannot be stored. It must be generated and used immediately in situ.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Glovebox Prepare Glovebox Don PPE->Prepare Glovebox Cool Apparatus Cool Apparatus Prepare Glovebox->Cool Apparatus Synthesize InH3 Synthesize InH3 Cool Apparatus->Synthesize InH3 In-situ Use In-situ Use Synthesize InH3->In-situ Use Quench Unreacted InH3 Quench Unreacted InH3 In-situ Use->Quench Unreacted InH3 Dispose Waste Dispose Waste Quench Unreacted InH3->Dispose Waste Decontaminate Decontaminate Dispose Waste->Decontaminate

General workflow for handling this compound (InH₃).

Experimental Protocols

The only documented method for the synthesis of pure this compound is the autopolymerization of its monomer, also referred to as this compound, at temperatures below -90°C.[2] The following is a generalized protocol based on this information and best practices for handling unstable hydrides.

4.1 General Synthesis Protocol for this compound (InH₃)

  • Preparation: All glassware must be rigorously dried and rendered free of oxygen and moisture. The synthesis must be conducted in an inert atmosphere glove box.

  • Pre-cooling: The reaction vessel and all necessary reagents and solvents must be pre-cooled to below -90°C.

  • Synthesis of Monomer: The gaseous this compound monomer is typically generated through a precursor reaction at low temperature.

  • Autopolymerization: The this compound monomer is then allowed to autopolymerize on a cold surface (below -90°C) to form solid this compound (InH₃).

  • In-situ Use: The synthesized this compound must be used immediately in the subsequent reaction step without being allowed to warm up.

G Start Start Prepare inert atmosphere Prepare inert atmosphere Start->Prepare inert atmosphere Cool reaction vessel < -90°C Cool reaction vessel < -90°C Prepare inert atmosphere->Cool reaction vessel < -90°C Introduce precursor Introduce precursor Cool reaction vessel < -90°C->Introduce precursor Generate this compound monomer Generate this compound monomer Introduce precursor->Generate this compound monomer Autopolymerize to InH3 Autopolymerize to InH3 Generate this compound monomer->Autopolymerize to InH3 Use InH3 in-situ Use InH3 in-situ Autopolymerize to InH3->Use InH3 in-situ End End Use InH3 in-situ->End

Workflow for the synthesis of this compound (InH₃).

Emergency Procedures

A detailed emergency plan must be in place before any work with this compound is initiated.

5.1 Spills

  • Evacuate: Immediately evacuate the laboratory and alert others.[8]

  • Containment: If the spill is small and contained within the glove box, it can be smothered with powdered lime (calcium oxide) or dry sand.[8]

  • Do Not Use Water: Never use water on a spill of this compound or other pyrophoric materials, as it will react violently.[6][7]

  • Professional Help: For any spill outside of a glove box, or for a large spill, evacuate and call emergency services.[10]

5.2 Fire

  • Extinguishing Agent: Use a Class D fire extinguisher for combustible metal fires or a standard ABC dry powder extinguisher. Do not use water.[6][7]

  • Evacuate: If the fire is large or cannot be immediately extinguished, evacuate and activate the fire alarm.[11]

5.3 Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower. Remove all contaminated clothing. Seek immediate medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

G cluster_spill Spill cluster_fire Fire cluster_exposure Personal Exposure Emergency Emergency (Spill, Fire, Exposure) Evacuate Area Evacuate Area Emergency->Evacuate Area Spill Use Class D or ABC Extinguisher Use Class D or ABC Extinguisher Emergency->Use Class D or ABC Extinguisher Fire Flush with Water (15+ min) Flush with Water (15+ min) Emergency->Flush with Water (15+ min) Exposure Alert Others Alert Others Evacuate Area->Alert Others Smother with Sand/Lime (if small & contained) Smother with Sand/Lime (if small & contained) Alert Others->Smother with Sand/Lime (if small & contained) Call Emergency Services (if large) Call Emergency Services (if large) Smother with Sand/Lime (if small & contained)->Call Emergency Services (if large) DO NOT USE WATER DO NOT USE WATER Use Class D or ABC Extinguisher->DO NOT USE WATER Activate Fire Alarm Activate Fire Alarm DO NOT USE WATER->Activate Fire Alarm Evacuate Evacuate Activate Fire Alarm->Evacuate Remove Contaminated Clothing Remove Contaminated Clothing Flush with Water (15+ min)->Remove Contaminated Clothing Seek Immediate Medical Attention Seek Immediate Medical Attention Remove Contaminated Clothing->Seek Immediate Medical Attention

Logical relationship diagram for emergency responses.

Decontamination and Waste Disposal

All unreacted this compound and any materials that have come into contact with it must be properly decontaminated and disposed of as hazardous waste.

6.1 Quenching Procedure

  • Inert Atmosphere: The quenching process must be carried out under an inert atmosphere in a fume hood or glove box.

  • Cooling: The reaction vessel containing the this compound waste should be cooled in a bath (e.g., isopropanol/dry ice).

  • Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, to the cooled waste.[9]

  • Sequential Addition: After the initial reaction subsides, slowly add a more reactive alcohol, such as ethanol, followed by methanol, and finally water.[9]

  • Neutralization: Once the reaction is complete, the solution should be neutralized before being disposed of as hazardous waste.

G Start Start Cool waste to < -78°C Cool waste to < -78°C Start->Cool waste to < -78°C Slowly add isopropanol Slowly add isopropanol Cool waste to < -78°C->Slowly add isopropanol Allow reaction to subside Allow reaction to subside Slowly add isopropanol->Allow reaction to subside Slowly add ethanol Slowly add ethanol Allow reaction to subside->Slowly add ethanol Allow reaction to subside_2 Allow reaction to subside Slowly add ethanol->Allow reaction to subside_2 Slowly add methanol Slowly add methanol Allow reaction to subside_2->Slowly add methanol Allow reaction to subside_3 Allow reaction to subside Slowly add methanol->Allow reaction to subside_3 Slowly add water Slowly add water Allow reaction to subside_3->Slowly add water Neutralize solution Neutralize solution Slowly add water->Neutralize solution Dispose as hazardous waste Dispose as hazardous waste Neutralize solution->Dispose as hazardous waste End End Dispose as hazardous waste->End

Workflow for the safe disposal of this compound (InH₃) waste.

Toxicological Information

As previously stated, there is no specific toxicological data for this compound (InH₃). However, data for other indium compounds can serve as a reference and underscore the need for caution.

CompoundLD50 (Oral, Rat)Key Toxic EffectsReference
Indium Trichloride 1100 mg/kgHarmful if swallowed, causes burns.[12]
Indium(III) Nitrate Hydrate Data not availableMay intensify fire; oxidizer. Harmful if swallowed, in contact with skin or if inhaled.[13]

Conclusion

This compound (InH₃) is an extremely unstable and hazardous compound that requires specialized equipment and handling procedures. The primary risks are associated with its thermal instability and pyrophoric nature. All personnel working with this compound must be thoroughly trained in handling pyrophoric and unstable materials and must adhere strictly to the protocols outlined in this guide. The lack of specific toxicity data necessitates that this compound be handled as a potentially toxic substance. By implementing robust safety measures, including the use of appropriate engineering controls and personal protective equipment, the risks associated with handling this compound can be effectively managed.

References

Indium Trihydride (InH₃): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium trihydride (InH₃), the simplest binary hydride of indium, is a molecular entity of significant interest in theoretical and synthetic inorganic chemistry. Inherently unstable in its free form, InH₃ has been the subject of numerous studies aimed at its characterization, stabilization, and the exploration of its chemical properties. This technical guide provides a comprehensive review of the current state of Indium trihydride research, summarizing key findings on its synthesis, both as a transient species and as stabilized adducts, its structural and spectroscopic properties, and its decomposition pathways. Detailed experimental protocols for the synthesis of stable InH₃ complexes and the matrix isolation of the free molecule are provided, alongside a compilation of quantitative data and visual representations of key chemical processes.

Introduction

Indium trihydride is an inorganic compound with the chemical formula InH₃.[1] Due to the weakness of the In-H bond, the free molecule is highly labile and decomposes at temperatures above -90°C.[1] Consequently, much of the experimental research has focused on two main approaches: the study of isolated InH₃ in inert gas matrices at cryogenic temperatures and the synthesis and characterization of stable InH₃ adducts with Lewis bases. These stabilized complexes, particularly with bulky phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have allowed for a thorough investigation of the structural and chemical nature of the InH₃ moiety. Theoretical studies have played a crucial role in predicting the properties of the elusive free InH₃ and in understanding the bonding within its complexes.

Synthesis of Indium Trihydride and its Adducts

Generation of Free Indium Trihydride

The direct synthesis of stable, bulk InH₃ remains a significant challenge due to its thermal instability. The primary method for generating and studying the free molecule is through matrix isolation techniques.

Experimental Protocol: Matrix Isolation of InH₃ via Laser Ablation

This protocol describes a general method for the generation and spectroscopic analysis of InH₃ in a solid matrix.

  • Apparatus: A standard matrix isolation setup is employed, consisting of a high-vacuum chamber housing a cryogenic window (e.g., CsI or BaF₂) cooled to approximately 4-12 K by a closed-cycle helium cryostat. A laser source (e.g., Nd:YAG) is used for ablation, and an FTIR spectrometer is aligned to pass its beam through the cryogenic window for spectral acquisition.

  • Procedure:

    • A solid indium target is placed inside the vacuum chamber.

    • The chamber is evacuated to a high vacuum to prevent contamination.

    • A mixture of a matrix gas (typically argon or neon) and a hydrogen source (H₂) is prepared at a high dilution ratio (e.g., 1000:1).

    • The cryogenic window is cooled to the desired temperature (e.g., 12 K).

    • The gas mixture is slowly deposited onto the cold window to form an inert matrix.

    • Simultaneously, the indium target is ablated with pulses from the laser. The resulting indium atoms react with the H₂ in the condensing gas mixture on the surface of the window to form InH₃ and other indium hydrides.

    • Infrared spectra of the matrix are recorded to identify the vibrational frequencies of the trapped species.

Synthesis of Stable Indium Trihydride Adducts

The stabilization of InH₃ can be achieved by the formation of adducts with sterically demanding Lewis bases, such as phosphines and N-heterocyclic carbenes (NHCs).

Experimental Protocol: Synthesis of [InH₃{P(C₆H₁₁)₃}]

This procedure is adapted from the synthesis of the remarkably stable tricyclohexylphosphine (B42057) (PCy₃) adduct of InH₃.[2]

  • Materials: [InH₃(NMe₃)] (prepared in situ), tricyclohexylphosphine (PCy₃), diethyl ether, toluene (B28343). All manipulations should be carried out under an inert atmosphere (e.g., argon) using Schlenk line techniques.

  • Procedure:

    • An ethereal solution of [InH₃(NMe₃)] is prepared.

    • To this solution at -40 °C, one equivalent of PCy₃ is added.

    • The reaction mixture is stirred for a designated period, allowing for the displacement of the NMe₃ ligand by the bulkier PCy₃.

    • The solvent is removed under vacuum, and the resulting solid is recrystallized from toluene to yield crystalline [InH₃{P(C₆H₁₁)₃}].

Experimental Protocol: Synthesis of an N-Heterocyclic Carbene Adduct, [InH₃(IMes)]

This protocol describes the synthesis of an NHC-stabilized InH₃ complex.[3]

  • Materials: LiInH₄, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), toluene. All manipulations should be performed under an inert atmosphere.

  • Procedure:

    • A solution of the N-heterocyclic carbene, IMes, in toluene is prepared.

    • Solid LiInH₄ is added to the stirred solution at room temperature.

    • The reaction mixture is stirred for several hours.

    • The reaction mixture is filtered to remove any insoluble byproducts.

    • The solvent is removed from the filtrate under vacuum to yield the [InH₃(IMes)] complex.

Structural and Spectroscopic Properties

Molecular Structure and Bonding

Theoretical calculations predict a trigonal planar geometry for monomeric InH₃. In the solid state, a polymeric network with bridging In-H-In bonds is suggested, analogous to the structure of solid AlH₃.[1] X-ray crystallographic studies on stable adducts have provided precise data on bond lengths and angles.

CompoundIn-H Bond Length (Å)Other Key Bond Lengths (Å)H-In-H Angle (°)P-In-H Angle (°)Reference
[InH₃{P(C₆H₁₁)₃}]1.68 (average)In-P: Not specified116.2 (average)101.4 (average)[2]
Theoretical (InH₃) ~1.78-120-

Table 1: Selected Structural Data for Indium Trihydride and its Adducts.

Spectroscopic Characterization

Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for characterizing InH₃ and its complexes.

CompoundIn-H Stretching Frequency (cm⁻¹)¹H NMR (In-H) (ppm)³¹P NMR (ppm)Reference
InH₃ (in solid H₂)Not specified--
[InH₃{P(C₆H₁₁)₃}]16615.61 (broad singlet)7.43 (singlet)[2]
[InH₃(NMe₃)]Not specifiedNot specified-
[InH₃{CN(Mes)C₂H₂N(Mes)}]Not specifiedNot specified-[3]

Table 2: Spectroscopic Data for Indium Trihydride and its Adducts.

Stability and Decomposition

Uncomplexed InH₃ is highly unstable, decomposing above -90°C to indium metal and hydrogen gas.[1] The stability of InH₃ adducts is greatly influenced by the steric bulk of the coordinating ligand.

CompoundDecomposition Temperature (°C)Decomposition ProductsReference
InH₃> -90Indium-hydrogen alloy, H₂[1]
[InH₃(NMe₃)]Stable below -30 (in solution)Not specified[1]
[InH₃{P(C₆H₁₁)₃}]> 50 (solid state)Indium metal, H₂, PCy₃[2]
[InH₃{CN(Mes)C₂H₂N(Mes)}]115Indium metal, free carbene (in toluene)[3]

Table 3: Decomposition Data for Indium Trihydride and its Adducts.

Visualizing Chemical Pathways and Workflows

Synthesis of a Stable Phosphine Adduct of InH₃

Synthesis_of_Phosphine_Adduct cluster_reactants Reactants cluster_reaction Reaction cluster_products Products InH3_NMe3 [InH3(NMe3)] ReactionStep Ligand Exchange (Diethyl Ether, -40°C) InH3_NMe3->ReactionStep PCy3 P(C6H11)3 PCy3->ReactionStep InH3_PCy3 [InH3{P(C6H11)3}] ReactionStep->InH3_PCy3 NMe3 NMe3 ReactionStep->NMe3

Caption: Synthesis of [InH₃{P(C₆H₁₁)₃}] via ligand exchange.

General Workflow for Matrix Isolation of InH₃

Matrix_Isolation_Workflow Start Start PrepareGases Prepare Ar/H2 Mixture Start->PrepareGases CoolWindow Cool Cryogenic Window (12K) Start->CoolWindow AblateIn Laser Ablate Indium Target Start->AblateIn DepositMatrix Deposit Gas Mixture PrepareGases->DepositMatrix CoolWindow->DepositMatrix FormInH3 In + H2 -> InH3 (on window) DepositMatrix->FormInH3 AblateIn->FormInH3 MeasureSpectrum Record IR Spectrum FormInH3->MeasureSpectrum AnalyzeData Analyze Spectrum MeasureSpectrum->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for matrix isolation of InH₃.

Decomposition Pathway of a Stabilized InH₃ Adduct

Decomposition_Pathway Adduct [InH3(L)] (L = Bulky Ligand) Heat Heat (> T_decomp) Adduct->Heat Products Decomposition Products Heat->Products InMetal Indium Metal (In) Products->InMetal H2 Hydrogen Gas (H2) Products->H2 Ligand Free Ligand (L) Products->Ligand

Caption: General thermal decomposition of a stabilized InH₃ adduct.

Conclusion

The study of Indium trihydride has progressed significantly from its initial observation as a transient species to the synthesis of remarkably stable complexes. The use of bulky ligands has been pivotal in enabling detailed structural and spectroscopic characterization, providing valuable insights into the fundamental properties of the In-H bond. While the inherent instability of free InH₃ limits its direct application, the chemistry of its stabilized adducts continues to be an active area of research. Future work may focus on the development of new stabilizing ligands, the exploration of the reactivity of InH₃ complexes, and their potential application in areas such as materials science and catalysis. The interplay between experimental studies and theoretical calculations will undoubtedly continue to be essential in advancing our understanding of this fascinating molecule.

References

Indene and its Derivatives: A Technical Guide to Potential Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The demand for novel materials with tailored electronic and optical properties for applications in flexible electronics, organic photovoltaics, and advanced coatings has driven research into various organic molecular scaffolds. Among these, indenofluorenes, which are derivatives of indene (B144670), have garnered significant interest.[1] This whitepaper explores the potential applications of indene and its derivatives in materials science, focusing on their synthesis, polymerization, and the unique properties that make them promising candidates for next-generation materials. We will delve into the electronic and optical characteristics of these compounds and provide an overview of the experimental protocols used for their characterization.

Introduction to Indene and its Derivatives

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. While indene itself has applications, its derivatives, particularly indenofluorenes, are of significant interest in materials science due to their tunable electronic and optical properties.[1] Indenofluorenes are a class of polycyclic aromatic hydrocarbons that have shown utility in the organic and hybrid materials arena, with polymers incorporating the indeno[1,2-b]fluorene moiety being common in organic light-emitting diodes (OLEDs).[1] The growing demand for flexible electronic devices and hydrogen storage materials has spurred a resurgence of interest in these polycyclic aryl hydrocarbons.[1]

Polymerization of Indene

Polyindene, a polymer derived from indene, can be synthesized through various methods, including radiation-induced polymerization. This process can be enhanced by the use of sensitizers to achieve higher yields and faster polymerization kinetics.[2]

Radiation-Induced Polymerization

Sensitized radiation-induced polymerization of indene has been successfully achieved, for instance, by using 1,1,2,2-tetrachloroethane (B165197) (TCE) as a sensitizer (B1316253) at a dose rate of 3 kGy/h.[2] The presence of the sensitizer leads to higher polyindene yields compared to bulk radiation-induced polymerization.[2] The sensitizer enhances the cationic polymerization mechanism in parallel with the free-radical mechanism.[2] However, while the polymer yield and polymerization kinetics are improved, the molecular weight of the resulting polyindene is typically low due to high initiation and termination rates, a process also known as telomerization.[2]

Experimental Protocol: Sensitized Radiation-Induced Polymerization of Indene

Objective: To synthesize polyindene from indene monomer using a sensitizer and gamma radiation.

Materials:

  • Indene monomer

  • 1,1,2,2-tetrachloroethane (TCE) (sensitizer)

  • Glass vials

  • Gamma radiation source (e.g., Cobalt-60)

Procedure:

  • Prepare a solution of indene monomer with a specific molar percentage of the sensitizer (e.g., 5% mol TCE).

  • Place the solution in a sealed glass vial.

  • Expose the vial to a controlled dose of gamma radiation at a specific dose rate (e.g., 3 kGy/h).

  • Monitor the polymerization process over time.

  • After the desired reaction time, terminate the reaction.

  • Isolate and purify the resulting polyindene.

  • Characterize the polymer using techniques such as FT-IR spectroscopy and electronic absorption spectroscopy to confirm the polymerization and study its chemical structure.[2]

Indenofluorenes: Synthesis and Properties

Indenofluorenes are a family of polycyclic aromatic hydrocarbons with five distinct regioisomers.[1] Their synthesis and properties are a key area of research for applications in organic electronics.[1]

Synthesis of Indenofluorene Derivatives

The synthesis of indenofluorene derivatives often involves multi-step chemical reactions. While specific, detailed protocols are proprietary and vary between research groups, a general workflow can be outlined.

G cluster_synthesis General Synthesis Workflow for Indenofluorene Derivatives Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Reaction 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Reaction 2 Final Indenofluorene Derivative Final Indenofluorene Derivative Intermediate 2->Final Indenofluorene Derivative Final Cyclization/Functionalization

Caption: General synthesis workflow for indenofluorene derivatives.

Electronic and Optical Properties

The electronic and optical properties of indenofluorene derivatives are highly dependent on their molecular structure, including the specific regioisomer and any functional groups attached. Asymmetrically substituted indenotetracene crystals, for example, are being investigated as non-fullerene electron transport materials for organic photovoltaics.[3]

First-principle investigations of a diarylindenotetracene derivative have provided insights into its electronic and vibrational properties.[3] Theoretical absorption spectra obtained from time-dependent density functional theory (TDDFT) calculations show main electronic transitions at 530, 360, and 275 nm, which have a mixed character of localized excitations and charge-transfer contributions.[3]

PropertyValue/Characteristic
Material Type Asymmetrically substituted indenotetracene derivative
Crystal Structure Monoclinic P21/c
Interplanar Distance 3.76 Å
HOMO-LUMO Gap Dimer 1: 4.20 eVDimer 2: 4.34 eV
Absorption Peaks 530 nm, 360 nm, 275 nm
Potential Application Non-fullerene electron transport material in organic photovoltaics

Table 1: Electronic and Structural Properties of a Diarylindenotetracene Derivative.[3]

Characterization of Indene-Based Materials

A variety of analytical techniques are employed to characterize the structural, electronic, and optical properties of indene-based materials.

Experimental Workflow for Material Characterization

G cluster_characterization Characterization Workflow Synthesized Material Synthesized Material Structural Analysis Structural Analysis Synthesized Material->Structural Analysis XRD, Microscopy Electronic Properties Electronic Properties Synthesized Material->Electronic Properties UPS, IPES Optical Properties Optical Properties Synthesized Material->Optical Properties UV-Vis, PL Application Testing Application Testing Structural Analysis->Application Testing Electronic Properties->Application Testing Optical Properties->Application Testing

Caption: General workflow for the characterization of new materials.

Key Characterization Techniques
  • X-Ray Diffraction (XRD): Used to determine the crystal structure and degree of crystallinity of the material.[4]

  • UV-Visible Spectroscopy (UV-Vis): Measures the optical absorption of the material to determine its optical bandgap.[4]

  • Ultraviolet Photoemission Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES): These techniques are used in combination to determine the electronic bandgap and the position of the Fermi level within the gap.[4]

  • Photoluminescence (PL) Spectroscopy: Investigates the emission characteristics of the material.

Potential Applications in Materials Science

The unique properties of indene derivatives, particularly indenofluorenes, make them suitable for a range of applications in materials science.

Organic Electronics

The tunable electronic properties of indenofluorenes make them promising candidates for use in organic electronic devices, such as:

  • Organic Light-Emitting Diodes (OLEDs): Polymers incorporating the indeno[1,2-b]fluorene moiety are already being used in OLEDs.[1]

  • Organic Photovoltaics (OPVs): Asymmetrically substituted indenotetracene derivatives are being explored as electron transport materials in OPVs.[3]

  • Organic Field-Effect Transistors (OFETs): The charge transport properties of these materials are relevant for their use in OFETs.

Signaling Pathways in Device Operation

The operation of an organic photovoltaic device involves a series of steps from light absorption to charge extraction.

G cluster_opv Simplified OPV Signaling Pathway Photon Absorption Photon Absorption Exciton Generation Exciton Generation Photon Absorption->Exciton Generation Exciton Diffusion Exciton Diffusion Exciton Generation->Exciton Diffusion Charge Separation Charge Separation Exciton Diffusion->Charge Separation Charge Transport Charge Transport Charge Separation->Charge Transport Charge Collection Charge Collection Charge Transport->Charge Collection

Caption: Simplified signaling pathway in an organic photovoltaic cell.

Conclusion

Indene and its derivatives, especially indenofluorenes, represent a versatile class of organic materials with significant potential for applications in materials science. Their tunable electronic and optical properties, coupled with the ability to form functional polymers, make them highly attractive for use in next-generation electronic and optoelectronic devices. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-property relationships will undoubtedly unlock even more exciting applications in the future.

References

An In-depth Technical Guide to the Indane Scaffold: Chemical Identifiers, Synthetic Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Indigane vs. Indane Scaffold

It is crucial to distinguish between "this compound" and the "indane scaffold," as these terms, while phonetically similar, refer to vastly different chemical entities.

This compound (Indium Trihydride) is an inorganic compound with the chemical formula InH₃. It is a highly unstable molecule, primarily of interest in theoretical and materials science. Due to its instability, it decomposes at temperatures above -90°C. There is currently no known biological role or therapeutic application for this compound.

The Indane Scaffold , conversely, is a bicyclic hydrocarbon with the chemical formula C₉H₁₀, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid framework serves as a versatile template for the design of a wide array of therapeutic agents with diverse biological activities. This guide will focus on the medically relevant indane scaffold.

Chemical Identifiers and Properties of Indane-Based Drugs

The indane scaffold is the core of several important pharmaceutical drugs. Below is a summary of the chemical identifiers and key quantitative data for two prominent examples: Sulindac and Donepezil (B133215).

IdentifierSulindacDonepezil
IUPAC Name {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
CAS Number 38194-50-2120014-06-4
Molecular Formula C₂₀H₁₇FO₃SC₂₄H₂₉NO₃
Molecular Weight 356.42 g/mol 379.50 g/mol
Melting Point 182-185 °C (decomposes)[1]Not precisely defined; hydrochloride salt is a white crystalline powder.
Solubility Practically insoluble in water below pH 4.5, soluble as sodium salt or in buffers at pH 6 or higher.[2]Freely soluble in chloroform; soluble in water and glacial acetic acid.[3]
SMILES CC1=C(CC(=O)O)C2=CC(F)=CC=C2C1=C/C1=CC=C(C=C1)S(=O)CCOC1=C(OC)C=C2C(C--INVALID-LINK--C2=O)=C1
InChIKey HHPZTYJCVAMJCY-KTKRTIGZSA-NFGINCPJVQKACSU-VQSXWJBJSA-N

Experimental Protocol: Synthesis of Sulindac

The following is a representative multi-step synthesis for Sulindac, a non-steroidal anti-inflammatory drug (NSAID) with an indane core.

Objective: To synthesize Sulindac from 4-fluorobenzaldehyde (B137897).

Materials:

  • 4-fluorobenzaldehyde

  • Propionic acid

  • Sodium acetate

  • Palladium on carbon (Pd/C) catalyst

  • Polyphosphoric acid

  • Cyanoacetic acid

  • p-Methylthiobenzaldehyde

  • Sodium methoxide

  • Hydrogen peroxide (H₂O₂)

  • Appropriate solvents and reagents for each step.

Methodology:

  • Step 1: Synthesis of 4-fluoro-α-methylcinnamic acid

    • A condensation reaction is carried out between 4-fluorobenzaldehyde and propionic acid in the presence of sodium acetate.[4]

  • Step 2: Reduction to 4-fluoro-α-methyldihydrocinnamic acid

    • The double bond in the cinnamic acid derivative is reduced using a palladium on carbon (Pd/C) catalyst.[4]

  • Step 3: Cyclization to 5-fluoro-2-methyl-3-indanone

    • The resulting compound undergoes cyclization in the presence of polyphosphoric acid to form the indanone ring structure.[4]

  • Step 4: Knoevenagel Condensation and Decarboxylation

    • The indanone derivative undergoes a Knoevenagel condensation with cyanoacetic acid, followed by decarboxylation, to yield 5-fluoro-2-methyliden-3-acetic acid.[4]

  • Step 5: Condensation with p-Methylthiobenzaldehyde

    • The product from the previous step is condensed with p-methylthiobenzaldehyde in the presence of sodium methoxide.[4]

  • Step 6: Oxidation to Sulindac

    • The resulting sulfide (B99878) is oxidized to the corresponding sulfoxide, Sulindac, using an oxidizing agent such as hydrogen peroxide.

Purification: The final product and intermediates can be purified using standard techniques such as recrystallization and column chromatography.

Characterization: The structure and purity of the synthesized Sulindac can be confirmed using analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Signaling Pathway: Mechanism of Action of Sulindac

Sulindac functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923). Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[6] Sulindac itself is a prodrug that is metabolized in the body to its active sulfide metabolite, which is a potent inhibitor of both COX-1 and COX-2 enzymes.[6][7]

The following diagram illustrates the arachidonic acid pathway and the inhibitory action of Sulindac's active metabolite.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids (B1166683) Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid   Phospholipase A2 COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin (B15479496) H2 COX1->Prostaglandin_H2 GI_Protection GI Mucosal Protection COX1->GI_Protection COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation, Vasoconstriction Thromboxanes->Platelet_Aggregation Sulindac_Sulfide Sulindac Sulfide (Active Metabolite) Sulindac_Sulfide->COX1 Inhibits Sulindac_Sulfide->COX2 Inhibits Phospholipase_A2 Phospholipase A2

Figure 1: The Arachidonic Acid Pathway and Inhibition by Sulindac.

This diagram illustrates how membrane phospholipids are converted to arachidonic acid by phospholipase A2. Arachidonic acid is then metabolized by COX-1 and COX-2 enzymes to produce prostaglandins and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation. Sulindac's active sulfide metabolite inhibits both COX-1 and COX-2, thereby reducing the production of these pro-inflammatory mediators.

References

The Core Reactivity of Indium Trihydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Stability, and Reactivity of Indigane and its Adducts for Applications in Research and Development.

Indium trihydride (InH₃), also known as this compound, is an inorganic compound that has garnered significant interest in academic research due to its unique chemical properties.[1] While the free molecule is highly unstable, its reactivity can be harnessed through the formation of stable adducts, opening avenues for its application in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the basic reactivity of indium trihydride, with a focus on its stabilized complexes, for researchers, scientists, and professionals in drug development.

Intrinsic Properties of Indium Trihydride

Free indium trihydride is a colorless gas that is not stable under standard conditions and has been primarily observed in matrix isolation and laser ablation experiments.[1][2] Theoretical calculations have been employed to predict its gas-phase stability.[3][4] In the solid state, InH₃ exists as a three-dimensional polymeric network with indium atoms linked by In-H-In bridging bonds, a structure analogous to solid aluminum hydride.[1][2] This polymeric form is highly labile and undergoes decomposition at temperatures above -90°C to yield an indium-hydrogen alloy and elemental hydrogen.[1][2]

Physical and Chemical Properties
PropertyValueReference
Chemical FormulaInH₃[1]
Molar Mass117.842 g/mol [2][5]
Melting Point-90°C (decomposes)[1][2]
Molecular Geometry (monomer)Trigonal planar[1]
Average In-H Bond Length (in adducts)168 pm[1]

Stabilization of Indium Trihydride through Adduct Formation

The inherent instability of free InH₃ has led to the development of strategies to stabilize it through coordination with Lewis bases.[6] These adducts, with the general formula InH₃Lₙ (where L is a Lewis base and n = 1 or 2), have proven to be far more stable and handleable, allowing for the systematic study of indium hydride chemistry.[1]

Common Stabilizing Ligands:
  • Amines: 1:1 amine adducts can be synthesized, but they often exhibit limited thermal stability. For instance, the trimethylamine (B31210) complex, [InH₃(NMe₃)], is only stable below -30°C or in dilute solutions.[1]

  • Phosphines: Tertiary phosphines, particularly bulky ones like tricyclohexylphosphine (B42057) (PCy₃), form significantly more stable 1:1 and 1:2 adducts with InH₃.[1] The steric bulk of the phosphine (B1218219) ligand is believed to contribute to the enhanced stability of these complexes.

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands for stabilizing InH₃.[7][8] The resulting adducts can exhibit remarkable thermal stability, with some being stable in the crystalline form at room temperature in air for extended periods.[8]

The stabilization of indium trihydride through the formation of a phosphine adduct is depicted in the following workflow:

InH3_Adduct_Formation InH3 InH₃ (unstable) Adduct [InH₃(L)] (stable adduct) InH3->Adduct Coordination LewisBase Lewis Base (L) (e.g., PCy₃, NHC) LewisBase->Adduct

Workflow for the stabilization of InH₃.

Synthesis and Experimental Protocols

The synthesis of indium trihydride adducts typically involves the reaction of a lithium hydridoindate(III) salt with a trialkylammonium salt or the direct reaction of a Lewis base with a preformed, less stable InH₃ adduct.

Synthesis of [InH₃(PCy₃)]

A noteworthy example is the synthesis of the remarkably stable phosphine adduct, [InH₃{P(C₆H₁₁)₃}].[9]

Experimental Protocol:

  • An ethereal solution of the trimethylamine adduct, [InH₃(NMe₃)], is prepared in situ.

  • One equivalent of tricyclohexylphosphine (PCy₃) is added to the solution at -40°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The solvent is removed under vacuum, and the resulting solid is recrystallized from toluene (B28343) to yield crystalline [InH₃(PCy₃)].

The synthesis pathway for [InH₃(PCy₃)] is outlined below:

Synthesis_of_InH3_PCy3 cluster_reactants Reactants cluster_products Products Reactant1 [InH₃(NMe₃)] Product [InH₃{P(C₆H₁₁)₃}] Reactant1->Product Et₂O, -40°C to RT Reactant2 P(C₆H₁₁)₃ (PCy₃) Reactant2->Product Byproduct NMe₃

Synthesis of the [InH₃(PCy₃)] adduct.
Synthesis of an NHC-Stabilized Indium Trihydride Complex

The synthesis of the exceptionally stable N-heterocyclic carbene (NHC) adduct, [InH₃(IPr*)], involves a direct reaction with a lithium hydridoindate.[8]

Experimental Protocol:

  • The N-heterocyclic carbene, IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), is dissolved in a suitable solvent.

  • A solution of lithium tetrahydridoindate(III) (LiInH₄) is added to the NHC solution.

  • The reaction mixture is stirred at room temperature, leading to the formation of the [InH₃(IPr*)] complex.

  • The product can be isolated and purified by standard techniques.

Reactivity of Indium Trihydride Adducts

The reactivity of stabilized InH₃ complexes is a subject of ongoing research. Their decomposition pathways are often dependent on the solvent and the nature of the stabilizing ligand.

Thermal Decomposition

The thermal stability of InH₃ adducts varies significantly. For example, [InH₃(NMe₃)] decomposes above -30°C, while [InH₃(PCy₃)] decomposes at temperatures above 50°C. The highly stable NHC adduct, [InH₃(IPr*)], decomposes at 182°C under an argon atmosphere. The decomposition products are typically indium metal, hydrogen gas, and the free Lewis base.

Solvent-Dependent Reactivity

The decomposition of the carbene adduct [InH₃{CN(Mes)C₂H₂N(Mes)}] illustrates the influence of the solvent on the reaction pathway:[7]

  • In Toluene: Decomposition results in the liberation of the free carbene and the deposition of indium metal.

  • In Dichloromethane: Chloride abstraction from the solvent occurs, yielding [InCl₃{CN(Mes)C₂H₂N(Mes)}].

This solvent-dependent reactivity is visualized in the following diagram:

References

An In-Depth Technical Guide to Group 13 Hydrides: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Group 13 hydrides, encompassing compounds of boron, aluminum, gallium, indium, and thallium with hydrogen, represent a fascinating class of molecules characterized by their electron-deficient nature and diverse structural motifs. Ranging from the well-studied boranes to the highly unstable thallane (B1220975), these compounds exhibit a rich and varied chemistry. This technical guide provides a comprehensive overview of the synthesis, structure, bonding, and reactivity of Group 13 hydrides. Particular emphasis is placed on quantitative data, detailed experimental protocols, and their emerging applications in the pharmaceutical and medical fields, including their role in drug delivery and therapy.

General Trends and Properties

The stability of the simple trihydrides (MH₃) of Group 13 elements decreases down the group. While borane (B79455) (BH₃) exists as the dimer diborane (B8814927) (B₂H₆), alane (AlH₃) is a polymeric solid. Gallane (GaH₃) is an unstable gas that readily decomposes, and indigane (InH₃) and thallane (TlH₃) are exceptionally unstable and have been studied primarily through theoretical methods and matrix isolation techniques. This trend is a consequence of the decreasing M-H bond strength and the increasing metallic character of the elements down the group.

Boranes: The Archetype of Electron-Deficient Hydrides

Boranes are the most extensive and well-studied class of Group 13 hydrides. Their unique three-center-two-electron (3c-2e) bonds, often referred to as "banana bonds," are a hallmark of their electron-deficient nature. Diborane (B₂H₆), the simplest borane, serves as a key starting material for the synthesis of higher boranes and organoboranes.

Quantitative Data for Diborane (B₂H₆)
PropertyValue
Bond Lengths
B-H (terminal)1.19 Å
B-H (bridging)1.33 Å
Bond Angles
∠ H(terminal)-B-H(terminal)~120°
∠ H(bridging)-B-H(bridging)~97°
Decomposition Temperature Slowly decomposes at room temperature
Experimental Protocol: Synthesis of Diborane from Sodium Borohydride (B1222165) and Iodine

This laboratory-scale synthesis provides a convenient route to diborane with a high yield.

Materials:

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Diglyme (B29089) (bis(2-methoxyethyl) ether), freshly distilled from sodium-benzophenone ketyl

  • Nitrogen gas (high purity)

  • Schlenk line apparatus

  • Magnetic stirrer

  • Dropping funnel

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • Assemble a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar and a dropping funnel.

  • In the flask, place a calculated amount of sodium borohydride.

  • Prepare a solution of iodine in dry diglyme in the dropping funnel.

  • Under a gentle flow of nitrogen, slowly add the iodine solution to the stirred suspension of sodium borohydride at room temperature.

  • Diborane gas, along with hydrogen, will evolve. The gas stream is passed through a cold trap cooled with liquid nitrogen to condense the diborane.

  • The reaction is typically complete within 2-3 hours. The yield of diborane is approximately 98%.

Reaction: 2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂

Synthesis_of_Diborane Synthesis of Diborane Workflow NaBH4 Sodium Borohydride (NaBH₄) Reaction_Vessel Schlenk Flask NaBH4->Reaction_Vessel I2_diglyme Iodine (I₂) in Diglyme I2_diglyme->Reaction_Vessel Slow Addition Gas_Mixture B₂H₆ and H₂ Gas Reaction_Vessel->Gas_Mixture Gas Evolution Cold_Trap Cold Trap (-196 °C) Gas_Mixture->Cold_Trap Condensation Diborane Diborane (B₂H₆) Cold_Trap->Diborane

Caption: Synthesis of Diborane via Oxidation of Sodium Borohydride.

Alanes: Polymeric Hydrides with Reducing Properties

Alane (AlH₃) is a colorless, polymeric solid that is a powerful reducing agent. Unlike boranes, which form discrete molecular clusters, alane exists as a network solid with bridging hydrogen atoms. It is typically prepared by the reaction of a metal aluminum hydride with a metal halide.

Quantitative Data for α-Alane (AlH₃)n
PropertyValue
Bond Lengths
Al-H~1.72 Å
Bond Angles
∠ H-Al-H~90° (octahedral coordination)
Decomposition Temperature ~150-200 °C
Experimental Protocol: Synthesis of Alane from Lithium Aluminum Hydride and Aluminum Chloride

This is a common method for the preparation of alane, often referred to as the Schlesinger synthesis.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃), anhydrous

  • Diethyl ether or Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone ketyl

  • Nitrogen or Argon gas (high purity)

  • Schlenk line apparatus

  • Magnetic stirrer

  • Filter cannula

Procedure:

  • Prepare a solution of a known concentration of lithium aluminum hydride in anhydrous diethyl ether or THF in a dry, inert-atmosphere Schlenk flask.

  • In a separate Schlenk flask, prepare a solution of aluminum chloride in the same solvent.

  • Cool both solutions to 0 °C in an ice bath.

  • Slowly add the aluminum chloride solution to the stirred lithium aluminum hydride solution via a cannula. A white precipitate of lithium chloride (LiCl) will form.

  • The molar ratio of LiAlH₄ to AlCl₃ is crucial and is typically maintained at 3:1 to favor the formation of AlH₃.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0 °C.

  • The precipitated LiCl is removed by filtration under an inert atmosphere using a filter cannula.

  • The resulting clear solution of the alane-etherate complex can be used directly for subsequent reactions, or the solvent can be carefully removed under vacuum to yield polymeric alane.

Reaction: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl

Synthesis_of_Alane Synthesis of Alane Workflow LiAlH4 Lithium Aluminum Hydride (LiAlH₄) in Ether/THF Reaction_Vessel Schlenk Flask (0 °C) LiAlH4->Reaction_Vessel AlCl3 Aluminum Chloride (AlCl₃) in Ether/THF AlCl3->Reaction_Vessel Slow Addition Filtration Filtration (Cannula) Reaction_Vessel->Filtration LiCl_precipitate LiCl Precipitate Filtration->LiCl_precipitate Removal Alane_Etherate Alane-Etherate Solution Filtration->Alane_Etherate Polymeric_Alane Polymeric Alane (AlH₃)n Alane_Etherate->Polymeric_Alane Solvent Removal

Caption: Synthesis of Alane via the Schlesinger Reaction.

Gallanes, Indanes, and Thallanes: The Heavier and More Elusive Hydrides

The hydrides of the heavier Group 13 elements are significantly less stable than their lighter congeners. Their study often requires specialized techniques and low temperatures.

Gallane (GaH₃) and Digallane (Ga₂H₆)

Gallane is a colorless gas that decomposes at room temperature. It exists in equilibrium with its dimer, digallane (Ga₂H₆), which has a structure analogous to diborane.

Quantitative Data for Digallane (Ga₂H₆):

PropertyValue
Bond Lengths
Ga-H (terminal)~1.52 Å
Ga-H (bridging)~1.71 Å
Bond Angles
∠ H(terminal)-Ga-H(terminal)~122°
∠ Ga-H(bridging)-Ga~98°
Decomposition Temperature Decomposes at room temperature

Experimental Protocol: Synthesis of Gallane

The synthesis of gallane is challenging due to its instability. A common method involves the reaction of a gallium halide with a hydride source at low temperatures.

Materials:

  • Gallium(III) chloride (GaCl₃)

  • Lithium tetrahydridogallate (LiGaH₄)

  • Diethyl ether, anhydrous and freshly distilled

  • Low-temperature reaction vessel

  • Vacuum line

Procedure:

  • The reaction is carried out in a high-vacuum apparatus at low temperatures (typically below -20 °C).

  • A solution of gallium(III) chloride in diethyl ether is prepared.

  • A freshly prepared solution of lithium tetrahydridogallate in diethyl ether is added slowly to the GaCl₃ solution with vigorous stirring.

  • The reaction produces a volatile product, which is identified as digallane (Ga₂H₆).

  • The product is typically handled and characterized in the gas phase or in solution at low temperatures due to its thermal instability.

Reaction: 3 LiGaH₄ + GaCl₃ → 4 GaH₃ + 3 LiCl

This compound (InH₃) and Thallane (TlH₃)

This compound and thallane are the least stable of the Group 13 hydrides. There is limited experimental evidence for their existence as free molecules. Most of the available information comes from theoretical calculations and matrix isolation studies, which suggest they are highly prone to decomposition into the elemental metal and hydrogen. Their transient existence has been inferred in certain chemical reactions, but they have not been isolated as stable compounds.

Applications in Drug Development

While the direct application of the highly reactive Group 13 hydrides in pharmaceuticals is limited, the elements themselves, often delivered via more stable derivatives, play a significant role in medicine.

Boron in Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are central to Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. In BNCT, a non-toxic boron-10 (B1234237) (¹⁰B) enriched compound is selectively delivered to tumor cells. The tumor is then irradiated with a beam of low-energy neutrons. The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a very short path length, depositing their energy within the cancer cell and causing localized cell death with minimal damage to surrounding healthy tissue. Boron hydrides and their derivatives, such as carboranes, are being extensively investigated as platforms for the development of new and more effective BNCT agents due to their high boron content and chemical versatility.

BNCT_Pathway Boron Neutron Capture Therapy (BNCT) Mechanism cluster_reaction Inside Tumor Cell Boron_Compound ¹⁰B-Containing Drug (e.g., from Boron Hydride Precursor) Tumor_Cell Tumor Cell Boron_Compound->Tumor_Cell Selective Uptake Nuclear_Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction Neutron_Beam Low-Energy Neutron Beam Neutron_Beam->Tumor_Cell Cell_Death Tumor Cell Death Nuclear_Reaction->Cell_Death Release of α and ⁷Li particles

Caption: Simplified schematic of the BNCT mechanism.

Gallium Compounds in Medicine

Gallium-containing compounds, while not directly derived from gallane in clinical use, have found applications as both diagnostic and therapeutic agents. Radioactive gallium isotopes are used in medical imaging to detect inflammation and tumors. Gallium nitrate (B79036) has been approved for the treatment of cancer-related hypercalcemia and has shown efficacy against certain types of lymphomas. The mechanism of action is thought to involve gallium's ability to interfere with iron metabolism, as Ga³⁺ can substitute for Fe³⁺ in various biological systems, thereby disrupting cellular processes that are dependent on iron.

Conclusion

The hydrides of Group 13 exhibit a remarkable range of structures and reactivity, from the well-established and versatile chemistry of boranes to the fleeting existence of the heavier members. While the direct therapeutic application of these reactive hydrides is challenging, they serve as important precursors and conceptual models for the development of novel therapeutic and diagnostic agents. The unique nuclear properties of boron and the biological activity of gallium highlight the potential of Group 13 elements in addressing significant challenges in medicine, particularly in the field of oncology. Further research into the synthesis and stabilization of the heavier Group 13 hydrides may open up new avenues for their application in materials science and medicine.

A Technical Guide to the Precursors and Synthesis of the Indole Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Indigane" is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as the name for the inorganic compound indium trihydride (InH₃). Given the context of this document—drug development, signaling pathways, and organic chemistry—it is presumed that the intended subject is the Indole (B1671886) scaffold. The indole nucleus is a cornerstone of medicinal chemistry, being a privileged structure found in numerous natural products, pharmaceuticals, and signaling molecules. This guide will, therefore, focus on the precursors and synthesis of the indole and its reduced form, indoline (B122111).

Introduction to the Indole Core

The indole ring system is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This structure is of immense interest to researchers and drug development professionals due to its prevalence in biologically active molecules.[1] Substituted indoles are integral to neurotransmitters like serotonin (B10506) and hormones such as melatonin.[2] Furthermore, the indole motif is a key component in a multitude of approved drugs, including the anti-inflammatory indomethacin, the anti-migraine triptans, and the anti-cancer agent vincristine.[2][3] The versatility of the indole core allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5]

This guide provides a preliminary investigation into the common precursors and synthetic routes for accessing the indole and indoline cores, presents quantitative data in a structured format, details key experimental protocols, and visualizes synthetic pathways and workflows.

Precursors and Synthetic Routes for the Indole Core

The synthesis of the indole ring is a well-established field in organic chemistry, with numerous named reactions developed to construct this valuable scaffold. The choice of synthesis depends on the availability of starting materials and the desired substitution pattern on the final indole product. Most syntheses involve the formation of the pyrrole ring onto a pre-existing benzene precursor.

Key Synthetic Methodologies

Several classical and modern methods are employed for indole synthesis. The most prominent are the Fischer, Leimgruber-Batcho, Reissert, and Bischler syntheses.[6] These methods utilize different precursors to achieve the cyclization that forms the indole core.

  • Fischer Indole Synthesis: This is one of the oldest and most reliable methods, involving the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[7][8][9]

  • Leimgruber-Batcho Indole Synthesis: Particularly popular in the pharmaceutical industry, this high-yielding method begins with an o-nitrotoluene, which is first converted to an enamine.[2][10] A subsequent reductive cyclization furnishes the indole ring.[10] This method is advantageous as it does not require acidic conditions for the cyclization and the precursors are often readily available.[11]

  • Reissert Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting product to form 2-indolecarboxylic acid.[6]

  • Bartoli Indole Synthesis: This reaction provides a convenient route to 7-substituted indoles by reacting a nitrobenzene (B124822) with vinyl magnesium bromide.[6][12]

Data Presentation: Indole Synthesis Precursors and Yields

The following table summarizes the key precursors, general conditions, and typical yields for the most common indole synthesis methodologies.

Synthesis NameBenzene Ring PrecursorPyrrole Ring Precursor(s)Key Reagents/ConditionsTypical Yields
Fischer ArylhydrazineAldehyde or KetoneBrønsted or Lewis acid (e.g., ZnCl₂, PPA, H₂SO₄)[7][8]60-80%
Leimgruber-Batcho o-NitrotolueneDMFDMA, Pyrrolidine (B122466)1. Enamine formation; 2. Reductive cyclization (e.g., Raney Ni, H₂; Pd/C, H₂)[10][11]70-90%
Reissert o-NitrotolueneDiethyl Oxalate1. NaOEt (condensation); 2. Reductive cyclization (e.g., Zn/AcOH)[6]50-70%
Bartoli NitroareneVinyl Grignard ReagentVinyl Magnesium Bromide (3 equiv.)[6][12]40-60%
Bischler Arylamine (Aniline)α-HaloketoneAcid-catalyzed ring closure[12]30-70%

Experimental Protocols

Detailed methodologies are crucial for reproducibility in synthesis. Below are generalized protocols for the two most widely used indole syntheses.

Protocol 1: Fischer Indole Synthesis (General Procedure)

This protocol describes the two-step synthesis of a substituted indole from an arylhydrazine and a ketone.

  • Step 1: Formation of the Arylhydrazone.

    • To a solution of the selected arylhydrazine hydrochloride (1.0 eq.) in ethanol (B145695), add sodium acetate (B1210297) (1.1 eq.) and stir for 15 minutes at room temperature.

    • Add the corresponding ketone or aldehyde (1.0 eq.) to the mixture.

    • Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the mixture to room temperature and then place it in an ice bath to precipitate the hydrazone product.

    • Collect the solid by vacuum filtration, wash with cold ethanol and water, and dry under vacuum. The product can often be used in the next step without further purification.

  • Step 2: Acid-Catalyzed Cyclization.

    • To a flask charged with polyphosphoric acid (PPA) or anhydrous zinc chloride (3-5 eq.), add the arylhydrazone (1.0 eq.) from Step 1.

    • Heat the mixture to 100-180°C (the optimal temperature depends on the substrate) for 30-60 minutes.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to approximately 80°C.

    • Carefully pour the warm mixture onto crushed ice with vigorous stirring.

    • The crude indole product will precipitate. Collect the solid by vacuum filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Leimgruber-Batcho Indole Synthesis (General Procedure)

This protocol outlines the synthesis of an indole from an o-nitrotoluene derivative.

  • Step 1: Enamine Formation.

    • A solution of the o-nitrotoluene derivative (1.0 eq.) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) (1.5-2.0 eq.) and a catalytic amount of pyrrolidine (0.1 eq.).[10]

    • Heat the mixture to 110-140°C for 2-16 hours. The reaction progress can be monitored by the formation of a deeply colored (often red) solution.[10]

    • After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude enamine, which is often a solid. This intermediate can be purified by recrystallization or used directly in the next step.

  • Step 2: Reductive Cyclization.

    • Dissolve the crude enamine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Add a catalyst, typically 5-10 mol% Palladium on carbon (Pd/C) or Raney Nickel.[11]

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

    • Stir vigorously until the reaction is complete (as monitored by TLC, typically 2-24 hours). The disappearance of the colored enamine is a good visual indicator.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude indole by column chromatography on silica gel or recrystallization.

Visualizations: Workflows and Mechanisms

Diagrams are essential for understanding complex chemical processes and relationships. The following visualizations were created using the DOT language.

General Experimental Workflow for Indole Synthesis

This diagram illustrates the typical sequence of operations in a laboratory synthesis of an indole derivative.

G cluster_prep Precursor Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Precursors Select & Weigh Precursors (e.g., Arylhydrazine, Ketone) Reaction Combine Reactants & Heat under Inert Atmosphere Precursors->Reaction Solvent Prepare Solvent & Reagents Solvent->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Quench Quench Reaction & Precipitate Monitoring->Quench Filter Filter & Wash Crude Product Quench->Filter Purify Column Chromatography or Recrystallization Filter->Purify Analyze Characterize Product (NMR, MS, m.p.) Purify->Analyze FinalProduct FinalProduct Analyze->FinalProduct Pure Indole Derivative

General workflow for indole synthesis.
Mechanism of the Fischer Indole Synthesis

The following diagram details the step-by-step mechanism of the classic Fischer indole synthesis, a cornerstone of heterocyclic chemistry.

G start Arylhydrazine + Ketone hydrazone 1. Phenylhydrazone Formation start->hydrazone enamine 2. Tautomerization to Ene-hydrazine hydrazone->enamine H+ rearrangement 3. [3,3]-Sigmatropic Rearrangement (N-N bond cleavage) enamine->rearrangement Heat aromatization 4. Rearomatization rearrangement->aromatization cyclization 5. Intramolecular Cyclization (Aminal Formation) aromatization->cyclization elimination 6. Elimination of Ammonia (NH3) cyclization->elimination H+ product Aromatic Indole elimination->product

Mechanism of the Fischer Indole Synthesis.
Conceptual Signaling Pathway Interaction

Indole-based drugs often act as agonists or antagonists at specific receptors. For instance, the triptan class of drugs, synthesized via the Fischer method, are agonists for serotonin (5-HT) receptors. This diagram conceptualizes how an indole-based drug might interfere with a signaling cascade.

G cluster_drug Drug Action cluster_cell Cellular Environment Drug Indole-Based Drug (e.g., Triptan) Receptor Target Receptor (e.g., 5-HT₁D) Drug->Receptor Binds & Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits SecondMessenger Second Messenger (e.g., ↓cAMP) Effector->SecondMessenger Response Cellular Response (e.g., Inhibit Neurotransmitter Release) SecondMessenger->Response

Indole drug interaction with a GPCR pathway.

References

A Technical Guide to the Exploratory Computational Chemistry of Indium Hydride (InH₃) Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium hydride (InH₃), or indane, and its clusters are of significant interest, particularly as potential materials for organometallic vapor phase epitaxial growth of III-V semiconductor layers.[1] A thorough understanding of the structural, energetic, and bonding characteristics of (InH₃)n clusters is crucial for their application. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level, offering insights into geometries, stabilities, and vibrational spectra that can be challenging to determine experimentally.[1] This technical guide provides an in-depth overview of the computational exploration of InH₃ clusters, detailing the theoretical methodologies employed and summarizing key quantitative findings.

Computational Methodologies: Experimental Protocols

The investigation of (InH₃)n clusters relies on a variety of computational quantum chemistry methods. The choice of method is a balance between computational cost and accuracy. Below are protocols representative of those used in the literature for studying these systems.

Protocol 1: Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

This protocol is widely used for its favorable balance of accuracy and computational efficiency, making it suitable for studying metal-containing systems.[1]

  • Method Selection: Density Functional Theory (DFT) is chosen for its ability to incorporate electron correlation effects at a lower computational cost than traditional post-Hartree-Fock methods.[1]

  • Functional and Basis Set: The B3LYP hybrid functional is paired with the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set. LANL2DZ is an effective core potential (ECP) basis set, which is particularly well-suited for systems containing heavy atoms like indium, as it replaces the core electrons with a potential, reducing computational expense.[1]

  • Geometry Optimization: An initial guess for the cluster's geometry is constructed. A full geometry optimization is then performed to locate the minimum energy structure on the potential energy surface. This process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.

  • Vibrational Frequency Calculation: Following successful optimization, harmonic vibrational frequencies are calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The absence of imaginary frequencies in the resulting infrared (IR) spectrum confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[1]

  • Thermochemical Analysis: From the vibrational frequencies, various thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, specific heat, and entropy are derived.[1]

Protocol 2: High-Accuracy Ab Initio Methods for Thermodynamic Stability

For a more rigorous assessment of stability, higher-level ab initio methods can be employed, often on geometries previously optimized with DFT.

  • Method Selection: A combination of methods is used for high accuracy. For instance, global minimum searches can be performed with a functional like MN15, followed by reoptimization at a level such as U-TPSSh/def2-TZVPP.[2] For final energy calculations, a highly accurate method like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) is often used.[2]

  • Basis Set: For indium, a basis set that includes a pseudopotential is necessary, such as cc-pVTZ-PP. For hydrogen, a standard correlation-consistent basis set like cc-pVTZ is appropriate.[2]

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries. These calculations provide a more accurate electronic energy than the DFT functional used for optimization.

  • Stability Analysis: The thermodynamic stability of the clusters, for example, towards dissociation into smaller fragments (e.g., H₂), is evaluated by calculating the reaction energy (ΔE).[2] A negative ΔE indicates that the cluster is stable with respect to that dissociation channel.

Data Presentation: Properties of (InH₃)n Clusters (n=1-3)

The following tables summarize the quantitative data obtained from DFT calculations (B3LYP/LANL2DZ) for the monomer, dimer, and trimer of indium trihydride.[1]

Table 1: Optimized Geometrical Parameters of (InH₃)n Clusters
ClusterParameterDescriptionValue
InH₃ (Indane) r(In-H)Bond Length (Å)1.728
∠(H-In-H)Bond Angle (°)120.0
In₂H₆ (Diindane) r(In-H_terminal)Terminal Bond Length (Å)1.712
r(In-H_bridge)Bridging Bond Length (Å)1.940
∠(H_t-In-H_t)Terminal Bond Angle (°)131.1
∠(H_b-In-H_b)Bridging Bond Angle (°)100.8
In₃H₉ (Triindane) r(In-H_terminal)Terminal Bond Length (Å)1.710
r(In-H_bridge)Bridging Bond Length (Å)1.956
∠(H_t-In-H_t)Terminal Bond Angle (°)118.0
∠(In-H_b-In)Bridging Bond Angle (°)110.0
Table 2: Calculated Thermodynamic Properties of (InH₃)n Clusters at 298.15 K
ClusterZero-Point Vibrational Energy (kcal/mol)Thermal Energy (kcal/mol)Specific Heat (cal/mol·K)Entropy (cal/mol·K)
InH₃ 10.1012.6011.2358.07
In₂H₆ 27.6031.8025.1078.10
In₃H₉ 46.1051.9041.5493.80
Table 3: Prominent Calculated Vibrational Frequencies (cm⁻¹) and IR Intensities (km/mol) of (InH₃)n Clusters
ClusterFrequency (cm⁻¹)Intensity (km/mol)Assignment
InH₃ 1819105In-H Stretch
64756H-In-H Bend
In₂H₆ 1856135In-H_terminal Stretch
139885In-H_bridge Stretch
In₃H₉ 1861160In-H_terminal Stretch
145398In-H_bridge Stretch
142192In-H_bridge Stretch
136575In-H_bridge Stretch
109468In-H_bridge Stretch

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational investigation of InH₃ clusters, from initial setup to final analysis.

G cluster_0 Setup & Methodology cluster_1 Core Calculations cluster_2 Analysis & Validation cluster_3 Advanced Analysis A Define Cluster Stoichiometry ((InH3)n) B Select Quantum Chemical Method (e.g., DFT, Ab Initio) A->B C Choose Functional & Basis Set (e.g., B3LYP/LANL2DZ) B->C D Geometry Optimization C->D E Frequency Calculation D->E J Bonding Analysis (e.g., AdNDP) D->J K Thermodynamic Stability (Dissociation Energy) D->K F Verify Minimum Energy Structure (No Imaginary Frequencies) E->F G Analyze Geometrical Parameters (Bond Lengths, Angles) F->G H Analyze Vibrational Spectra (IR Frequencies) F->H I Calculate Thermodynamic Properties (Energies, Entropy) F->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Indigoid Compounds via Pulsed Laser Ablation in Liquid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of indigane or related indigoid compounds via laser ablation is a novel research area with limited direct literature. The following application notes and protocols are based on established principles of pulsed laser ablation in liquid (PLAL) for the synthesis of nanoparticles and organic compounds, providing a foundational methodology for exploratory research in this domain.

Application Notes

Introduction to Pulsed Laser Ablation in Liquid (PLAL) for Organic Synthesis

Pulsed Laser Ablation in Liquid (PLAL), also known as Laser Ablation Synthesis in Solution (LASiS), is an emerging green chemistry technique for synthesizing nanomaterials and complex molecules. This method involves irradiating a solid target submerged in a liquid with a high-intensity pulsed laser beam.[1] The laser-matter interaction leads to the rapid heating and vaporization of the target material, creating a high-temperature and high-pressure plasma plume.[1][2] As this plasma cools and condenses within the liquid environment, it provides a unique reaction medium for the formation of novel chemical structures.

While extensively used for the synthesis of metallic and metal oxide nanoparticles[3][4][5], the application of PLAL for the direct synthesis of complex organic molecules like indigoids is a promising yet underexplored field. The extreme conditions within the plasma plume can facilitate the breaking of chemical bonds and the formation of new ones, potentially enabling novel synthetic pathways from appropriate precursor molecules. This technique offers a clean, single-step synthesis route, avoiding the need for bulk solvents and chemical reagents that are often toxic.[6]

Potential Advantages of PLAL in Indigoid Synthesis:
  • Green Chemistry Approach: PLAL is considered an environmentally friendly method as it minimizes the use of hazardous chemical precursors and solvents.[6]

  • High-Purity Products: The synthesis occurs in a closed system with minimal contaminants, potentially leading to high-purity products.[1]

  • Novel Polymorphs and Structures: The rapid quenching of the plasma can lead to the formation of metastable phases or unique molecular arrangements not accessible through conventional synthesis.

  • Process Scalability: The production yield can be increased by extending the ablation time, suggesting potential for scalability.[4]

Key Experimental Parameters and Their Influence:

The outcome of the PLAL synthesis is highly dependent on several experimental parameters:

  • Laser Fluence (J/cm²): This parameter influences the ablation rate and the energy of the plasma plume. Higher fluences can lead to more extensive fragmentation of the precursor molecule but may also increase the reaction yield up to a certain point.[4]

  • Laser Wavelength (nm): The wavelength of the laser affects the absorption of energy by the target material and the liquid medium. Different wavelengths can influence the size and composition of the synthesized products.[7]

  • Pulse Duration (ns, ps, fs): Shorter pulse durations (picosecond to femtosecond) can lead to more efficient ablation with a smaller heat-affected zone, potentially preserving delicate molecular structures.[7]

  • Liquid Environment: The choice of solvent is crucial as it confines the plasma and can participate in the chemical reactions. Solvents like water, ethanol, or acetonitrile (B52724) can influence the final product.[1]

  • Target Material: The precursor for the synthesis of indigoid compounds would ideally be a solid organic material that can be pressed into a stable target. Indole (B1671886) or substituted indoles are logical precursors for the synthesis of indigo (B80030) and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of Indigo from an Indole Target via Nanosecond Pulsed Laser Ablation

This protocol describes a hypothetical procedure for the synthesis of indigo by the laser ablation of a solid indole target in an aqueous environment.

1. Target Preparation: a. Weigh 500 mg of high-purity indole powder. b. Press the powder into a pellet of 1 cm diameter using a hydraulic press at 10 tons for 15 minutes. c. Mount the indole pellet onto a target holder.

2. Experimental Setup: a. Place the target holder with the indole pellet at the bottom of a 50 mL glass beaker. b. Add 40 mL of deionized water to the beaker, ensuring the liquid level is approximately 10-15 mm above the target surface.[8] c. Place the beaker on a magnetic stirrer to ensure gentle agitation during the ablation process. This helps in dispersing the synthesized product and prevents overheating of the target at a single point.[9] d. Position a converging lens (e.g., 100 mm focal length) to focus the laser beam onto the surface of the indole target.

3. Laser Ablation Procedure: a. Utilize a Q-switched Nd:YAG laser system. b. Set the laser parameters as follows (refer to Table 1 for variations):

  • Wavelength: 532 nm (second harmonic)
  • Pulse Duration: 5-10 ns
  • Repetition Rate: 10 Hz
  • Laser Fluence: 1.0 J/cm² c. Irradiate the indole target for a duration of 30 minutes. The formation of a blue-colored suspension is indicative of indigo synthesis.

4. Product Isolation and Purification: a. After ablation, transfer the suspension to centrifuge tubes. b. Centrifuge the suspension at 8000 rpm for 20 minutes to pellet the solid product. c. Decant the supernatant and wash the pellet with deionized water, followed by ethanol, to remove unreacted indole and other soluble byproducts. Repeat the centrifugation and washing steps twice. d. Dry the purified blue powder in a vacuum oven at 60°C overnight.

5. Characterization: a. UV-Vis Spectroscopy: Dissolve a small amount of the product in dimethyl sulfoxide (B87167) (DMSO) and record the absorption spectrum. Indigo exhibits a characteristic absorption maximum around 620 nm.[10] b. FTIR Spectroscopy: Analyze the dried powder to identify the characteristic functional groups of indigo, such as N-H and C=O stretching vibrations. c. High-Performance Liquid Chromatography (HPLC): Use a suitable mobile phase to determine the purity of the synthesized indigo and quantify the yield.

Data Presentation

Table 1: Hypothetical Quantitative Data for Indigo Synthesis via PLAL

The following table presents hypothetical data illustrating the effect of varying laser parameters on the yield and purity of synthesized indigo. This data is based on trends observed in the laser ablation synthesis of other materials.[4][7][11]

Sample IDLaser Wavelength (nm)Laser Fluence (J/cm²)Ablation Time (min)Indigo Yield (%)Purity (%)
IND-015320.5301585
IND-025321.0302892
IND-035321.5302288
IND-0410641.0301880
IND-055321.0604590

Visualizations

Diagrams of Experimental Workflow and Proposed Pathway

Experimental_Workflow cluster_prep Target Preparation cluster_ablation Laser Ablation cluster_processing Post-Processing cluster_analysis Characterization indole Indole Powder pellet Pressed Indole Pellet indole->pellet Hydraulic Press setup Ablation in Deionized Water pellet->setup centrifuge Centrifugation setup->centrifuge laser Pulsed Nd:YAG Laser laser->setup wash Washing (Water/Ethanol) centrifuge->wash dry Vacuum Drying wash->dry uvvis UV-Vis Spectroscopy dry->uvvis ftir FTIR Spectroscopy hplc HPLC Analysis

Caption: Experimental workflow for the synthesis of indigo via PLAL.

Proposed_Pathway cluster_precursor Precursor Target cluster_plasma Laser-Induced Plasma cluster_product Final Product indole Indole radicals Indole Radicals & Fragmented Species indole->radicals Laser Ablation indoxyl Indoxyl Intermediate radicals->indoxyl Recombination & Reaction in Plasma Plume indigo Indigo indoxyl->indigo Oxidative Dimerization in Water

Caption: Proposed reaction pathway for indigo synthesis via PLAL.

References

Application Notes and Protocols for Matrix Isolation of Indium Trihydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Indium trihydride (InH₃) is a thermally unstable molecule that has been successfully synthesized and characterized using matrix isolation techniques. This method allows for the in-situ generation of InH₃ in the gas phase and its subsequent trapping in an inert, cryogenic solid matrix (such as neon or hydrogen).[1][2] This isolation prevents the self-polymerization and decomposition that InH₃ readily undergoes at higher temperatures, allowing for detailed spectroscopic analysis.[1][3]

The primary method for generating gas-phase InH₃ for matrix isolation studies is the laser ablation of indium metal in the presence of hydrogen gas.[2] Subsequent UV irradiation of the matrix is often employed to promote the reaction between indium atoms and hydrogen molecules to form the trihydride.[2]

Matrix-isolated InH₃ is primarily studied using infrared (IR) spectroscopy. The vibrational frequencies observed in the IR spectrum provide crucial information about the molecule's structure and bonding. By using isotopic substitution (e.g., deuterium (B1214612) for hydrogen), the vibrational assignments can be confirmed.

The study of matrix-isolated InH₃ is of fundamental importance in understanding the properties of simple metal hydrides. While InH₃ itself may not have direct applications in drug development, the techniques used to study it are relevant for characterizing other unstable small molecules and reaction intermediates that may be of interest in various chemical and biological processes. The data obtained from these studies can also be used to benchmark and validate computational chemistry methods.

Experimental Protocols

General Protocol for Matrix Isolation Spectroscopy

This protocol outlines the general steps for a matrix isolation experiment. Specific parameters for InH₃ synthesis are detailed in the subsequent protocol.

a. Equipment Setup:

  • A closed-cycle helium cryostat capable of reaching temperatures of 4-10 K.

  • A high-vacuum chamber housing the cryostat.

  • A transparent deposition window (e.g., CsI or BaF₂) attached to the cold head of the cryostat.

  • A gas deposition system for introducing the matrix gas and any gaseous precursors.

  • A means of generating the species of interest in the gas phase (e.g., a Knudsen effusion cell for thermal evaporation or a laser ablation setup).

  • An infrared spectrometer aligned to pass its beam through the deposition window.

  • Optionally, a UV light source for photolysis experiments.

b. Procedure:

  • Evacuate the vacuum chamber to a high vacuum (typically < 10⁻⁶ torr) to prevent contamination from atmospheric gases.

  • Cool the deposition window to the desired temperature (e.g., 4 K for neon matrix).

  • Prepare a gaseous mixture of the matrix gas (e.g., argon or neon) and any volatile precursor at a high dilution ratio (typically 1000:1).

  • Slowly deposit the gas mixture onto the cold window. The deposition rate is typically controlled by a needle valve.

  • Simultaneously with the matrix gas deposition, generate the species of interest and co-deposit it onto the window.

  • Once a sufficient amount of material has been deposited, stop the deposition and record the infrared spectrum of the matrix.

  • (Optional) Irradiate the matrix with UV light of a specific wavelength to induce photochemical reactions. Record the IR spectrum at various time intervals to monitor the reaction progress.

  • (Optional) Anneal the matrix by warming it by a few Kelvin and then re-cooling it. This can allow trapped species to diffuse and react. Record the IR spectrum after annealing.

Specific Protocol for the Synthesis and Isolation of Indium Trihydride

This protocol is based on the successful synthesis of InH₃ by laser ablation.[2]

a. Precursor and Matrix Gas:

  • Indium Source: A solid indium metal target.

  • Hydrogen Source: Hydrogen (H₂) or deuterium (D₂) gas.

  • Matrix Gas: Solid hydrogen, deuterium, or neon.

b. Experimental Procedure:

  • Set up the matrix isolation apparatus as described in the general protocol.

  • Position the indium metal target inside the vacuum chamber in the path of a high-power laser.

  • Cool the deposition window to approximately 4 K.

  • Introduce a mixture of the matrix gas (neon or hydrogen) and the reactant gas (H₂ or D₂) into the chamber for deposition.

  • Simultaneously, ablate the indium target with a pulsed laser (e.g., Nd:YAG). The laser-ablated indium atoms will react with the hydrogen gas in the gas phase before being trapped in the matrix.

  • After deposition, record the baseline infrared spectrum.

  • To maximize the yield of InH₃, irradiate the matrix with a UV source, for example, a 193 nm ArF laser.[2] This promotes the reaction of InH with H₂ to form InH₃.

  • Monitor the formation of InH₃ by recording IR spectra at regular intervals during photolysis.

  • For the formation of polymeric indium hydride, the matrix can be slowly warmed to allow for the evaporation of the matrix gas, which can induce the polymerization of InH₃.[1][2]

Quantitative Data

The following table summarizes the vibrational frequencies of indium hydrides isolated in solid hydrogen, deuterium, and neon matrices, as determined by infrared spectroscopy.[2]

SpeciesMatrixVibrational ModeWavenumber (cm⁻¹)
InHH₂Stretching1477.2
InDD₂Stretching1058.4
InH₂H₂Asymmetric Stretch1684.5
InH₂H₂Bending645.1
InD₂D₂Asymmetric Stretch1210.3
InD₂D₂Bending462.8
InH₃ H₂ Asymmetric Stretch 1784.2
InH₃ H₂ Symmetric Stretch 1768.9
InH₃ H₂ Bending 702.3
InD₃ D₂ Asymmetric Stretch 1284.7
InD₃ D₂ Bending 504.6
InHNeStretching1488.3
InDNeStretching1065.9
InH₂NeAsymmetric Stretch1702.1
InH₂NeBending652.4
InD₂NeAsymmetric Stretch1224.7
InD₂NeBending468.1
InH₃ Ne Asymmetric Stretch 1801.4
InH₃ Ne Bending 710.2
InD₃ Ne Asymmetric Stretch 1298.6
InD₃ Ne Bending 512.5

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_generation InH3 Generation & Deposition cluster_analysis Analysis & Characterization In_target Indium Metal Target Laser Pulsed Laser Ablation In_target->Laser H2_gas Hydrogen/Deuterium Gas Deposition Co-deposition onto Cryogenic Window (4K) H2_gas->Deposition Matrix_gas Matrix Gas (Ne or H2) Matrix_gas->Deposition Laser->Deposition In atoms react with H2 IR_spec1 Record Initial IR Spectrum Deposition->IR_spec1 UV_photo UV Photolysis (e.g., 193 nm) IR_spec1->UV_photo IR_spec2 Record Final IR Spectrum UV_photo->IR_spec2 Promotes InH3 formation Annealing Matrix Annealing IR_spec2->Annealing IR_spec3 IR Spectrum of Polymer Annealing->IR_spec3 Induces polymerization

Caption: Experimental workflow for the matrix isolation of InH₃.

reaction_pathway In_atom In (g) InH InH In_atom->InH + H2 H2_mol H2 (g) InH2 InH2 InH->InH2 + H (from H2 dissociation) InH3 InH3 InH2->InH3 + H (from H2 dissociation)

Caption: Simplified reaction pathway for the formation of InH₃.

References

Application Notes and Protocols for the Synthesis of Indane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indane-1,3-dione and its derivatives are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their versatile chemical structure serves as a key building block for the synthesis of more complex heterocyclic compounds and functional materials. This document provides detailed experimental protocols and comparative data for several common and novel synthetic routes to obtain substituted indane-1,3-dione derivatives.

Synthetic Strategies Overview

The synthesis of the indane-1,3-dione core and its subsequent derivatization can be achieved through various methodologies. Classical approaches often involve condensation reactions, while modern techniques leverage catalysis and multi-component domino reactions to improve efficiency and yield. Key strategies include:

  • Condensation Reactions: The foundational synthesis of indane-1,3-dione often involves the condensation of diethyl phthalate (B1215562) with ethyl acetate (B1210297) in the presence of a strong base.[2]

  • Knoevenagel Condensation: This method is widely used for synthesizing 2-substituted indane-1,3-dione derivatives by reacting indane-1,3-dione with aldehydes or ketones.[1]

  • Electrochemical Synthesis: An alternative method for creating derivatives with catechol or hydroquinone (B1673460) moieties at the 2-position through electrochemical oxidation.[3]

  • Palladium-Catalyzed Isocyanide Insertion: A chemoselective method to form C-C bonds, yielding 2-substituted indane-1,3-diones from 1-(2-bromophenyl)-2-phenylethanone (B1337968) derivatives.[4][5]

  • Domino Reactions: Multi-component reactions (MCRs) that allow for the construction of complex indenoquinoline-8-one derivatives in a single pot, often utilizing a recoverable catalyst.[4]

Experimental Protocols

Protocol 1: Synthesis of Indane-1,3-dione via Claisen Condensation

This protocol describes the base-catalyzed condensation of diethyl phthalate and ethyl acetate.

Materials:

  • Diethyl phthalate

  • Ethyl acetate

  • Sodium ethoxide

  • Sulfuric acid (concentrated)

  • Methanol (B129727)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in a minimal amount of absolute ethanol.

  • Add a mixture of diethyl phthalate and ethyl acetate to the flask.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, the sodium salt of the ester derivative precipitates. Filter the solid.

  • Neutralize the salt by dissolving it in water and adding concentrated sulfuric acid dropwise until the solution is acidic.

  • Collect the precipitated indane-1,3-dione by filtration, wash with cold water, and recrystallize from methanol to afford the pure product.[2]

Protocol 2: Knoevenagel Condensation for 2-Aryl-Substituted Indane-1,3-diones

This protocol details the synthesis of Schiff bases from styrylated indanedione, derived from the condensation of 1,3-indanedione and 1-(4-aminophenyl)ethanone.

Materials:

  • 1,3-Indanedione

  • 1-(4-aminophenyl)ethanone

  • Various aromatic aldehydes

  • Appropriate solvent (e.g., ethanol, acetic acid)

Procedure:

  • Step 1: Formation of Styrylated Indanedione:

    • In a suitable flask, dissolve 1,3-indanedione and 1-(4-aminophenyl)ethanone in the chosen solvent.

    • Heat the mixture under reflux for a specified time to facilitate the Knoevenagel condensation.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product to crystallize. Filter and dry the solid.[1]

  • Step 2: Schiff Base (Imine) Formation:

    • Dissolve the styrylated indanedione intermediate in an appropriate solvent.

    • Add the desired aromatic aldehyde to the solution.

    • Heat the mixture at a suitable temperature to drive the imine formation.

    • After the reaction is complete, cool the mixture, and isolate the Schiff base product by filtration and recrystallization.[1]

Protocol 3: Electrochemical Synthesis of 2-(3,4-dihydroxyphenyl)-Substituted Indane-1,3-diones

This protocol outlines the electrochemical synthesis of novel indane-1,3-dione derivatives.

Apparatus:

  • A three-electrode system consisting of a carbon anode, a carbon cathode, and a reference electrode (e.g., Ag/AgCl).

  • An undivided electrochemical cell.

Materials:

  • 2-Aryl-1,3-indandiones (as nucleophiles)

  • Catechol derivatives

  • Supporting electrolyte (e.g., lithium perchlorate (B79767) in acetonitrile)

Procedure:

  • Prepare a solution containing the selected catechol derivative and the 2-aryl-1,3-indandione in the chosen solvent with the supporting electrolyte.

  • Perform cyclic voltammetry to determine the oxidation potential of the catechol derivative.

  • Carry out controlled-potential electrolysis at a potential slightly higher than the oxidation peak of the catechol.

  • The reaction proceeds via the electrochemical oxidation of the catechol, followed by a Michael-type addition of the 2-aryl-1,3-indandione nucleophile.

  • Upon completion of the electrolysis (indicated by the decay of the current), evaporate the solvent.

  • Purify the residue using column chromatography to isolate the desired product.[3]

Data Presentation

The following tables summarize quantitative data for representative indane-1,3-dione derivatives synthesized via the electrochemical method.

Table 1: Physicochemical and Yield Data for Synthesized Indane-1,3-dione Derivatives [3]

CompoundMolecular FormulaYield (%)Melting Point (°C)
3a C₂₂H₁₆O₄31174-177
3b C₂₂H₁₆O₅42141-142
3c C₂₃H₁₈O₅--

Yields and melting points are as reported in the source literature. Data not provided is indicated by '-'.

Table 2: Spectroscopic Data for Synthesized Indane-1,3-dione Derivatives [3]

CompoundIR (KBr, cm⁻¹)¹H-NMR (DMSO-d₆, δ, ppm)¹³C-NMR (DMSO, δ, ppm)ESI-MS (m/z)
3a 3433, 1690 (C=O)2.01 (s, 3H), 6.3 (d, 1H), 6.48 (d, 1H), 7.15 (m, 4H), 8.09 (m, 4H), 8.40 (s, 1H), 9.32 (s, 1H)16, 66.7, 113.2, 120.7, 123.9, 124.5, 127.1, 127.5, 128.4, 128.5, 137.1, 138.1, 140.7, 143.1, 144.8, 199.5345 [M+H]⁺, 367 [M+Na]⁺
3b 3413, 1687 (C=O)-55, 66.0, 113.8, 115.4, 115.8, 119.1, 123.9, 128.3, 129.6, 129.9, 137.0, 140.7, 145.1, 145.3, 158.5, 199.7361 [M+H]⁺, 383 [M+Na]⁺
3c --16.5, 55.5, 66.6, 113.7, 114.3, 121.2, 124.4, 124.9, 128.1, 130.2, 130.3, 137.5, 141.2, 143.2, 145.2, 159.0, 200.3375 [M+H]⁺, 397 [M+Na]⁺

Data not provided in the source is indicated by '-'.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described.

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 1,3-Indanedione process1 Knoevenagel Condensation (Solvent, Heat) start1->process1 start2 1-(4-aminophenyl)ethanone start2->process1 intermediate Styrylated Indanedione process1->intermediate process2 Schiff Base Formation (Solvent, Heat) intermediate->process2 start3 Aromatic Aldehyde start3->process2 product Final Schiff Base Derivative process2->product Electrochemical_Synthesis_Workflow cluster_reactants Reactants cluster_process Electrochemical Process cluster_purification Isolation reactant1 Catechol Derivative setup Prepare Electrolytic Solution (Supporting Electrolyte) reactant1->setup reactant2 2-Aryl-1,3-indandione (Nucleophile) reactant2->setup electrolysis Controlled-Potential Electrolysis setup->electrolysis evaporation Solvent Evaporation electrolysis->evaporation purification Column Chromatography evaporation->purification final_product Pure 2-Substituted Indane-1,3-dione purification->final_product Domino_Reaction_Pathway A Aldehyde/ Ketoester Knoevenagel Knoevenagel Condensation A->Knoevenagel B 1,3-Dicarbonyl Compound B->Knoevenagel C Dienophile (e.g., Enol Ether) DielsAlder Hetero-Diels-Alder Reaction C->DielsAlder D Amine Source FinalSteps Further Transformations (e.g., Solvolysis, Hydrogenation) D->FinalSteps Knoevenagel->DielsAlder forms 1-Oxa-1,3-butadiene DielsAlder->FinalSteps forms Dihydropyran intermediate Product Complex Heterocycle (e.g., Indole Alkaloid) FinalSteps->Product

References

Application Notes and Protocols for the Synthesis of Stable Indane Adducts with Lewis Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indane, in the context of Lewis acid-base chemistry, refers to indium(III) hydride (InH₃), a Group 13 hydride. Due to the inherent instability of monomeric InH₃, its isolation and application in synthesis have been historically challenging. The formation of stable adducts with Lewis bases provides a strategic approach to stabilize the InH₃ moiety, thereby facilitating its use as a reducing agent and precursor in inorganic and organometallic synthesis. The stability of these adducts is highly dependent on the electronic and steric properties of the Lewis base. This document provides detailed protocols for the synthesis of stable indane (InH₃) adducts with various Lewis bases, particularly N-heterocyclic carbenes (NHCs) and phosphines, and summarizes their stability.

Data Presentation

The stability of indane-Lewis base adducts is a critical parameter for their storage and application. The following table summarizes the decomposition temperatures of several notable adducts, providing a quantitative comparison of their thermal stability.

Lewis Base (L)Adduct (InH₃-L)Decomposition Temperature (°C)Reference
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)[InH₃(IMes)]115[1]
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene (IPr)[InH₃(IPr)]182[2]
Tricyclohexylphosphine (B42057) (PCy₃)[InH₃(PCy₃)]> 50[3]
Trimethylamine (B31210) (NMe₃)[InH₃(NMe₃)]Unstable above -30 °C[3]

Experimental Protocols

The following section details the experimental procedures for the synthesis of stable indane adducts with representative Lewis bases. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as indium hydrides and their precursors are sensitive to air and moisture.

Protocol 1: Synthesis of an N-Heterocyclic Carbene Adduct: [InH₃(IMes)]

This protocol describes the synthesis of the N-heterocyclic carbene adduct of indane, [InH₃(IMes)], via the reaction of a lithium indanate precursor with the free carbene.[1]

Materials:

  • Lithium indium hydride (LiInH₄)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)

  • Anhydrous diethyl ether

  • Anhydrous toluene (B28343)

  • Anhydrous pentane (B18724)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

  • Filter cannula

Procedure:

  • In a glovebox, add LiInH₄ (1.00 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous diethyl ether to the flask to create a suspension.

  • In a separate Schlenk flask, dissolve IMes (1.00 eq) in anhydrous diethyl ether.

  • Cool both flasks to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of IMes to the LiInH₄ suspension with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Remove the solvent under vacuum to yield a solid residue.

  • Extract the product from the residue with anhydrous toluene.

  • Filter the toluene solution via cannula to remove any insoluble lithium salts.

  • Concentrate the toluene solution under vacuum until precipitation begins.

  • Add anhydrous pentane to the concentrated solution to complete the precipitation of the product.

  • Isolate the white solid product by filtration, wash with a small amount of cold pentane, and dry under vacuum.

Characterization:

  • ¹H NMR: Resonances corresponding to the IMes ligand and potentially broad signals for the In-H hydrides.

  • IR Spectroscopy: A characteristic strong absorption band in the region of 1600-1800 cm⁻¹ corresponding to the In-H stretching vibration.

  • Elemental Analysis: To confirm the elemental composition of the adduct.

Protocol 2: Synthesis of a Phosphine (B1218219) Adduct: [InH₃(PCy₃)]

This protocol details the synthesis of the tricyclohexylphosphine adduct of indane, [InH₃(PCy₃)], through a ligand exchange reaction with the less stable trimethylamine adduct.[3][4]

Materials:

  • Indane-trimethylamine complex ([InH₃(NMe₃)])

  • Tricyclohexylphosphine (PCy₃)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

  • Filter cannula

Procedure:

  • Prepare a solution of [InH₃(NMe₃)] in anhydrous diethyl ether at low temperature (e.g., -40 °C). This precursor is typically generated in situ from LiInH₄ and trimethylammonium chloride.

  • In a separate Schlenk flask, dissolve tricyclohexylphosphine (PCy₃) (1.00 eq) in anhydrous diethyl ether.

  • Slowly add the PCy₃ solution to the cold solution of [InH₃(NMe₃)] with constant stirring.

  • Allow the reaction mixture to stir at -40 °C for 1 hour and then slowly warm to room temperature.

  • Continue stirring at room temperature for an additional 4 hours.

  • Remove the solvent and volatile byproducts (NMe₃) under vacuum.

  • Dissolve the resulting solid in a minimal amount of anhydrous toluene.

  • Filter the solution via cannula to remove any impurities.

  • Crystallize the product from the toluene solution, potentially by layering with an anti-solvent like pentane or by slow evaporation.

  • Isolate the crystalline product by filtration, wash with cold pentane, and dry under vacuum.

Characterization:

  • ³¹P{¹H} NMR: A single resonance confirming the coordination of the phosphine to the indium center.

  • ¹H NMR: Signals corresponding to the cyclohexyl groups of the phosphine ligand and a broad signal for the In-H hydrides.

  • IR Spectroscopy: A strong In-H stretching band in the range of 1600-1800 cm⁻¹.

  • X-ray Crystallography: To definitively determine the solid-state structure and In-P bond length.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of stable indane-Lewis base adducts.

Synthesis_Workflow_NHC_Adduct cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product LiInH4 LiInH₄ in Diethyl Ether Reaction Mix at -78 °C, warm to RT, stir 12h LiInH4->Reaction IMes IMes in Diethyl Ether IMes->Reaction Evaporation Solvent Removal Reaction->Evaporation Extraction Toluene Extraction Evaporation->Extraction Filtration Filtration Extraction->Filtration Precipitation Precipitation with Pentane Filtration->Precipitation Drying Dry under Vacuum Precipitation->Drying Product [InH₃(IMes)] Drying->Product

Caption: Workflow for the synthesis of [InH₃(IMes)].

Synthesis_Workflow_Phosphine_Adduct cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product InH3_NMe3 [InH₃(NMe₃)] in Diethyl Ether Reaction Mix at -40 °C, warm to RT, stir 4h InH3_NMe3->Reaction PCy3 PCy₃ in Diethyl Ether PCy3->Reaction Evaporation Solvent Removal Reaction->Evaporation Dissolution Dissolve in Toluene Evaporation->Dissolution Filtration Filtration Dissolution->Filtration Crystallization Crystallization Filtration->Crystallization Drying Dry under Vacuum Crystallization->Drying Product [InH₃(PCy₃)] Drying->Product

Caption: Workflow for the synthesis of [InH₃(PCy₃)].

Stability_Relationship cluster_factors Factors Influencing Stability cluster_stability Adduct Stability Steric_Bulk Steric Bulk of Lewis Base Adduct_Stability Stability of InH₃-L Adduct Steric_Bulk->Adduct_Stability Increases Electronic_Properties Electronic Properties (σ-donation) Electronic_Properties->Adduct_Stability Increases

Caption: Factors affecting indane adduct stability.

References

Application Notes and Protocols for Chemical Vapor Deposition of Indigane Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic deposition of bioactive molecules onto surfaces is a burgeoning field in drug delivery and medical device technology. Chemical Vapor Deposition (CVD) offers a solvent-free method to create thin, uniform films of organic compounds on various substrates. This document provides detailed application notes and protocols for the hypothetical use of indigane derivatives in creating bioactive coatings via CVD, a novel area with potential applications in localized drug delivery and functionalized medical implants.

This compound, a bicyclic aromatic amine, serves as a core scaffold for a variety of derivatives with potential pharmacological activities. While the direct application of this compound derivatives in CVD is an emerging field of research, this document extrapolates from established principles of organic molecule deposition and the known biological activities of structurally similar indole (B1671886) derivatives to provide a foundational guide for researchers.

Application Notes

Potential Applications in Drug Development

The deposition of this compound derivatives onto medical device surfaces could offer several advantages:

  • Localized Drug Delivery: Creating a drug-eluting surface on implants (e.g., stents, catheters, orthopedic implants) to deliver therapeutic agents directly to the target site, minimizing systemic side effects.

  • Anti-biofilm Surfaces: Functionalizing surfaces with this compound derivatives that possess antimicrobial properties to prevent device-associated infections.

  • Modulation of Cellular Response: Coating implantable devices with derivatives that can influence cellular adhesion, proliferation, and differentiation to improve biocompatibility and tissue integration.

  • Biosensor Development: Creating functionalized surfaces for biosensors that can specifically interact with target biomolecules.

Precursor Selection and Properties

The successful CVD of this compound derivatives hinges on the careful selection of precursor molecules. Ideal precursors should exhibit:

  • Volatility: The ability to be vaporized at elevated temperatures without significant decomposition. This is often facilitated by a lower molecular weight and the absence of strong intermolecular forces.

  • Thermal Stability: The molecule should be stable enough in the gas phase to be transported to the substrate but reactive enough to deposit on the substrate surface.

  • Reactivity: The derivative should be designed to either polymerize or controllably deposit on the substrate surface to form a stable film.

Experimental Protocols

The following protocols are generalized for the CVD of organic small molecules and can be adapted for specific this compound derivatives.

Protocol 1: Thermal Chemical Vapor Deposition

This protocol describes a standard thermal CVD process for depositing a thin film of a volatile this compound derivative onto a substrate.

Materials:

  • Volatile this compound derivative (precursor)

  • Substrate (e.g., silicon wafer, glass slide, medical-grade titanium)

  • High-purity inert carrier gas (e.g., Argon, Nitrogen)

  • CVD reactor with a tube furnace

  • Vacuum pump

  • Mass flow controllers

  • Temperature controllers

Procedure:

  • Substrate Preparation:

    • Clean the substrate meticulously to remove any organic and inorganic contaminants. A typical procedure involves sonication in acetone, followed by isopropanol, and finally deionized water.

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate with plasma to enhance surface reactivity.

  • CVD System Setup:

    • Place the cleaned substrate in the center of the CVD reactor's tube furnace.

    • Load the this compound derivative precursor into a crucible and place it in the low-temperature zone of the furnace.

    • Assemble the CVD system, ensuring all connections are leak-tight.

  • Deposition Process:

    • Evacuate the reactor chamber to a base pressure of approximately 10⁻³ Torr.

    • Introduce the inert carrier gas at a controlled flow rate using a mass flow controller.

    • Heat the substrate to the desired deposition temperature (e.g., 200-500 °C).

    • Heat the precursor to its sublimation temperature to generate vapor.

    • The carrier gas transports the precursor vapor to the hot substrate.

    • The precursor molecules adsorb onto the substrate surface, react, and form a thin film.

    • Maintain the deposition conditions for the desired time to achieve the target film thickness.

  • Cooling and Characterization:

    • After deposition, turn off the precursor heating and allow the system to cool down to room temperature under the inert gas flow.

    • Vent the chamber and carefully remove the coated substrate.

    • Characterize the deposited film using techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Data Presentation: CVD Parameters for this compound Derivatives

The following table provides hypothetical yet plausible parameter ranges for the CVD of a model this compound derivative. These values should be optimized for specific precursors and desired film properties.

ParameterRangeUnitNotes
Precursor Temperature 100 - 250°CDependent on the volatility of the specific this compound derivative.
Substrate Temperature 200 - 500°CInfluences film crystallinity and morphology.
Carrier Gas Flow Rate 10 - 100sccmAffects precursor concentration and residence time.
Chamber Pressure 0.1 - 10TorrInfluences the mean free path of molecules and deposition rate.
Deposition Time 15 - 120minDetermines the final film thickness.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound derivatives are not yet elucidated, the structurally related indole derivatives are known to modulate various cellular signaling cascades.[1] The following diagram illustrates a representative signaling pathway that could potentially be influenced by bioactive this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase Cascade 1 (e.g., MAPK/ERK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Receptor->Kinase2 This compound This compound Derivative This compound->Receptor Binds TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase1->TranscriptionFactor Activates Kinase2->TranscriptionFactor Inhibits Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Proliferation, Apoptosis) Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway for an this compound derivative.

The following diagram illustrates a typical experimental workflow for the chemical vapor deposition of an organic thin film.

experimental_workflow Start Start SubstratePrep Substrate Preparation Start->SubstratePrep PrecursorPrep Precursor Preparation Start->PrecursorPrep CVD_Process CVD Process SubstratePrep->CVD_Process PrecursorPrep->CVD_Process FilmCharacterization Film Characterization CVD_Process->FilmCharacterization BioAssay Biological Assay FilmCharacterization->BioAssay DataAnalysis Data Analysis & Interpretation BioAssay->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for CVD and subsequent analysis.

References

Application Notes and Protocols for Spectroscopic Analysis of Indigane in Inert Gas Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigane, the reduced precursor of indigo (B80030), and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the fundamental photophysical and photochemical properties of these molecules is crucial for the development of novel photosensitive drugs and materials. Matrix isolation spectroscopy is a powerful technique that allows for the study of molecular structure, vibrational modes, and photochemical reactivity of isolated molecules at cryogenic temperatures.[1] By trapping this compound molecules in an inert gas matrix, such as argon or neon, intramolecular processes can be investigated in the absence of intermolecular interactions.[2]

These application notes provide a detailed protocol for the spectroscopic analysis of this compound in an inert gas matrix, covering experimental setup, sample preparation, data acquisition using Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy, and data analysis. The protocols are designed to be a comprehensive guide for researchers initiating studies on the photochemistry of indigoid compounds under cryogenic conditions.

Experimental Principles

Matrix isolation involves the co-deposition of a vaporized sample with a large excess of an inert gas onto a cryogenic substrate.[3] This process traps individual sample molecules in a solid, inert environment, preventing aggregation and allowing for the study of their intrinsic properties.[2] Once isolated, the molecules can be studied by various spectroscopic techniques.[1] UV-Vis irradiation can be used to induce photochemical reactions, and the resulting changes in the matrix can be monitored spectroscopically to identify reaction intermediates and final products.[2]

Experimental Protocols

Cryostat and Vacuum System Setup

A closed-cycle helium cryostat capable of reaching temperatures of 10-20 K is required. The cryostat should be equipped with a transparent window (e.g., CsI or BaF₂) for spectroscopic measurements. The entire system must be operated under high vacuum (10⁻⁶ to 10⁻⁷ mbar) to prevent contamination from atmospheric gases.

Sample Preparation and Deposition
  • This compound Sublimation: Place a small amount of solid this compound into a Knudsen effusion cell or a heated sample holder.

  • Matrix Gas: Use a high-purity inert gas, typically argon (Ar) or neon (Ne). The choice of matrix gas can slightly influence the vibrational frequencies of the guest molecule.[4]

  • Deposition:

    • Heat the this compound sample to induce sublimation. The temperature will need to be optimized to achieve a stable sublimation rate.

    • Simultaneously, introduce the matrix gas into the vacuum chamber through a separate inlet.

    • The sample and matrix gas mixture is then co-deposited onto the cold window of the cryostat. The ratio of matrix gas to sample should be high (typically 1000:1) to ensure proper isolation.

Spectroscopic Measurements
  • FTIR Spectroscopy:

    • Record an initial FTIR spectrum of the deposited matrix at the lowest possible temperature (e.g., 10 K). This spectrum represents the vibrational modes of the isolated this compound molecule.

    • The spectral range should cover the mid-infrared region (4000-400 cm⁻¹) to observe fundamental vibrations.[5]

  • UV-Vis Spectroscopy:

    • Record an initial UV-Vis absorption spectrum of the matrix. This will show the electronic transitions of the isolated this compound. The typical range for such molecules is 200-800 nm.[5]

  • Photochemistry Experiments:

    • Irradiate the matrix with a suitable light source (e.g., a high-pressure mercury lamp with filters or a tunable laser) to induce photochemical reactions.

    • Periodically record FTIR and UV-Vis spectra to monitor the disappearance of the parent this compound and the appearance of new absorption bands corresponding to photoproducts.

Data Analysis
  • Spectral Assignments: Compare the experimental vibrational frequencies with theoretical calculations (e.g., using Density Functional Theory - DFT) to assign the observed bands to specific vibrational modes of the this compound molecule and its photoproducts.

  • Photochemical Kinetics: By monitoring the changes in absorbance of reactant and product bands as a function of irradiation time, the kinetics of the photochemical process can be studied.

Expected Spectroscopic Data for this compound

Table 1: Expected Infrared Absorption Bands for this compound in an Argon Matrix

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound(s)
N-H Stretch3300 - 3500Indigo, Indole derivatives
C-H Stretch (aromatic)3000 - 3100Indigo, Aromatic compounds
C-H Stretch (aliphatic)2850 - 2960Indane, Aliphatic compounds
C=O Stretch1650 - 1750Not applicable (this compound is reduced)
C=C Stretch (aromatic)1500 - 1600Indigo, Aromatic compounds
N-H Bend1400 - 1500Indigo, Indole derivatives
C-N Stretch1200 - 1350Indigo, Aromatic amines

Table 2: Expected UV-Visible Absorption Maxima (λmax) for this compound in an Argon Matrix

Electronic TransitionExpected λmax (nm)Reference Compound(s)
π → π250 - 350Indole, Indoline
n → π350 - 450Aromatic amines

Visualization of Experimental Workflow and Photochemical Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the matrix isolation spectroscopy of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_matrix Matrix Deposition cluster_analysis Spectroscopic Analysis This compound This compound Sample Heating Sublimation This compound->Heating Mixing Gas Phase Mixing Heating->Mixing InertGas Inert Gas (Ar/Ne) InertGas->Mixing Deposition Co-deposition onto Cold Window (10 K) Mixing->Deposition FTIR FTIR Spectroscopy Deposition->FTIR UVVis UV-Vis Spectroscopy Deposition->UVVis Photoproducts Photoproduct Analysis FTIR->Photoproducts Irradiation UV Irradiation UVVis->Irradiation UVVis->Photoproducts Irradiation->FTIR Monitor Changes Irradiation->UVVis Monitor Changes

Caption: Experimental workflow for matrix isolation spectroscopy.

Hypothetical Photochemical Pathway: N-H Bond Cleavage

A plausible photochemical reaction for this compound upon UV irradiation is the cleavage of the N-H bond to form a radical species. This is a common photochemical pathway for many N-H containing compounds.

photochemical_pathway This compound This compound (Parent) ExcitedState Excited State [this compound]* This compound->ExcitedState UV Photon (hν) Radical Indiganyl Radical + H• ExcitedState->Radical N-H Bond Cleavage

Caption: Hypothetical N-H bond cleavage in this compound.

Conclusion

The protocols and data presented here provide a comprehensive framework for investigating the spectroscopic properties and photochemical behavior of this compound using matrix isolation techniques. While the provided spectroscopic data is based on related compounds and theoretical expectations, it serves as a valuable starting point for experimental work. The application of these methods will undoubtedly contribute to a deeper understanding of the intrinsic properties of this compound and other indigoid molecules, which is essential for their application in various scientific and technological fields.

References

Application Notes and Protocols for Infrared Spectroscopy of Indium Trihydride (InH₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium trihydride (InH₃) is an unstable molecule of significant interest in research due to its potential applications in materials science and as a precursor in chemical synthesis. Its inherent instability necessitates specialized techniques for its study, with infrared (IR) spectroscopy, particularly when coupled with matrix isolation, being a primary tool for characterizing its vibrational properties. These application notes provide a comprehensive overview of the IR spectroscopy of InH₃, including detailed experimental protocols and a summary of vibrational frequency data.

Indium trihydride has been observed in matrix isolation and laser ablation experiments.[1] In the solid state, it is believed to form a polymeric network with In-H-In bridging bonds, leading to broad infrared absorptions.[1][2] Gas-phase IR spectra have been obtained through laser ablation of indium in the presence of hydrogen gas.[1][2] Due to its instability, InH₃ is often studied as adducts with Lewis bases, which are more stable at room temperature.[3]

Data Presentation: Vibrational Frequencies of Indium Trihydride

The vibrational frequencies of indium trihydride have been determined through a combination of experimental matrix isolation IR spectroscopy and theoretical calculations, primarily using Density Functional Theory (DFT). The data for InH₃ and its deuterated isotopologue, InD₃, are summarized below for comparison.

Vibrational ModeSymmetryInH₃ (Experimental, cm⁻¹)InH₃ (Theoretical, cm⁻¹)InD₃ (Theoretical, cm⁻¹)Description
ν₁A₁'-1754.51249.8Symmetric In-H stretch
ν₂A₂"-613.2439.8Out-of-plane bend (umbrella mode)
ν₃E'-1760.01262.5Asymmetric In-H stretch
ν₄E'-607.8432.1In-plane bend

For comparison, the In-H stretching absorbance in a stable phosphine-indium trihydride complex, [InH₃{P(C₆H₁₁)₃}], was observed as a strong, broad band at 1661 cm⁻¹ in a Nujol mull.[3]

Experimental Protocols

The following protocols are based on general procedures for the matrix isolation infrared spectroscopy of unstable metal hydrides, adapted for the specific case of indium trihydride.

Protocol 1: Matrix Isolation Infrared Spectroscopy of InH₃ via Laser Ablation

This protocol describes the in-situ synthesis and spectroscopic characterization of InH₃ by laser ablation of indium metal in a hydrogen-containing matrix.

Materials and Equipment:

  • High-vacuum chamber equipped with a cryostat (e.g., closed-cycle helium cryostat)

  • Infrared-transparent substrate (e.g., CsI or KBr window) cooled to cryogenic temperatures (e.g., 4-12 K)

  • Fourier Transform Infrared (FTIR) spectrometer

  • Pulsed laser system (e.g., Nd:YAG laser)

  • Indium metal target (high purity)

  • Lecture bottles of hydrogen (H₂) or deuterium (B1214612) (D₂) gas

  • Inert matrix gas (e.g., Argon, Neon)

  • Gas handling manifold for precise mixing and deposition of gases

  • Temperature controller for the cryostat

Procedure:

  • System Preparation:

    • Mount the indium target inside the vacuum chamber.

    • Install the IR-transparent substrate onto the cold finger of the cryostat.

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ torr).

  • Cryostat Cooling:

    • Cool the substrate to the desired base temperature (typically 4-12 K) using the cryostat.

  • Matrix Gas Preparation and Deposition:

    • Prepare a gas mixture of the matrix gas (e.g., Argon) and the reactant gas (H₂ or D₂). The concentration of H₂ or D₂ is typically low (e.g., 0.1-1%).

    • Deposit the gas mixture onto the cold substrate at a controlled rate (e.g., 1-5 mmol/hour) to form an inert matrix.

  • Laser Ablation and Co-deposition:

    • Focus the pulsed laser beam onto the indium target. The laser parameters (e.g., wavelength, pulse energy, repetition rate) should be optimized to produce a stable plume of indium atoms.

    • Simultaneously with the matrix gas deposition, ablate the indium target. The ablated indium atoms will co-condense with the H₂/Ar mixture on the cold substrate.

  • Infrared Spectroscopy:

    • After a sufficient amount of material has been deposited, stop the deposition and ablation.

    • Record the infrared spectrum of the matrix-isolated species using the FTIR spectrometer.

  • Data Analysis:

    • Identify new absorption bands that are not present in the spectrum of the matrix gas or known impurities.

    • To confirm the assignment of bands to In-H vibrations, perform an identical experiment using D₂ instead of H₂. The resulting isotopic shifts in the vibrational frequencies are characteristic of hydride modes.

    • Compare the experimental spectra with theoretical predictions from DFT calculations to aid in the assignment of the observed vibrational modes.

  • Annealing (Optional):

    • To study the diffusion and reaction of species within the matrix, the matrix can be warmed by a few Kelvin (e.g., to 20-30 K for Argon) and then recooled to the base temperature before recording another spectrum. This can sometimes lead to the formation of new species or changes in the existing spectral features.

Mandatory Visualizations

Experimental Workflow for Laser Ablation Matrix Isolation IR Spectroscopy of InH₃

experimental_workflow cluster_prep System Preparation cluster_deposition Synthesis & Deposition cluster_analysis Analysis prep1 Evacuate Chamber prep2 Cool Substrate (4-12 K) prep1->prep2 dep2 Deposit Matrix Gas prep2->dep2 dep1 Prepare Ar/H₂ Gas Mixture dep1->dep2 dep4 Co-deposition of In atoms and Ar/H₂ on Cold Substrate dep2->dep4 dep3 Laser Ablate Indium Target dep3->dep4 ana1 Record IR Spectrum dep4->ana1 ana2 Identify New Vibrational Bands ana1->ana2 ana3 Perform Isotopic Substitution (D₂) ana2->ana3 ana4 Compare with DFT Calculations ana2->ana4

Caption: Workflow for InH₃ synthesis and IR analysis.

Logical Relationship of Components in the Experiment

Caption: Key components and their interactions.

References

Application Notes and Protocols for Handling Highly Reactive Metal Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly reactive metal hydrides are essential reagents in organic synthesis, valued for their ability to act as powerful reducing agents and strong bases. However, their utility is matched by their significant hazards, including pyrophoricity, violent reactivity with water and other protic solvents, and the evolution of flammable hydrogen gas. This document provides detailed protocols and safety guidelines for the handling of common highly reactive metal hydrides such as Sodium Hydride (NaH), Potassium Hydride (KH), Lithium Aluminum Hydride (LiAlH₄), and Sodium Borohydride (NaBH₄). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

General Safety Precautions

All manipulations of highly reactive metal hydrides should be conducted with rigorous adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile or neoprene gloves are often recommended, but consult the specific Safety Data Sheet)[1][2][3][4][5][6].

  • Engineering Controls: Work should be performed in a certified chemical fume hood with the sash at the lowest possible position or, preferably, in an inert atmosphere glovebox[1][3][5]. Ensure an ABC-type or Class D fire extinguisher, as well as sand or powdered limestone, is readily accessible[1][7]. Do not use water or carbon dioxide fire extinguishers [2][7].

  • Inert Atmosphere: Reactions involving metal hydrides, particularly NaH, KH, and LiAlH₄, must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen[1][7].

  • Buddy System: Never work alone when handling highly reactive metal hydrides[3].

  • Spill Management: In case of a spill, do not use water. Smother the spill with a Class D fire extinguisher powder, dry sand, or ground limestone, and then sweep it into a labeled, dry container for disposal[7][8].

Quantitative Data on Metal Hydride Reactivity

Table 1: Thermodynamic and Reactivity Data for Common Metal Hydrides
Metal HydrideFormulaMolar Mass ( g/mol )Heat of Formation (kJ/mol)Reactivity with WaterNotes
Lithium Aluminum HydrideLiAlH₄37.95-111.4Violent, potentially explosiveA powerful reducing agent. Reacts violently with all protic solvents.[9][10]
Sodium HydrideNaH24.00-56.4ViolentCommonly used as a strong, non-nucleophilic base.[8]
Potassium HydrideKH40.11-57.8Violent, often more so than NaHMore reactive than NaH; can ignite spontaneously in moist air.[7][11]
Sodium BorohydrideNaBH₄37.83-188.6Reacts, but generally controllableA milder and more selective reducing agent. Stable in aprotic solvents and can be used in protic solvents like ethanol (B145695) and methanol (B129727) with controlled reaction.[10]
Table 2: Enthalpy and Activation Energy of Hydrolysis for Sodium Borohydride
ParameterValueConditions
Enthalpy of Hydrolysis (ΔH)~240 kJ/molCatalyzed by Co₃O₄ in excess water.[2]
Activation Energy (Ea)24.04 kJ/molCatalyzed by CCS/Co.[2]

Note: The hydrolysis of metal hydrides is a highly exothermic process, leading to a rapid increase in temperature and the potential for thermal runaway if not properly controlled.

Experimental Protocols

Protocol 1: Deprotonation of an Alcohol using Sodium Hydride (General Procedure)

This protocol describes a general procedure for the deprotonation of an alcohol to form an alkoxide using a dispersion of sodium hydride in mineral oil.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., THF, DMF)

  • Alcohol to be deprotonated

  • Quenching agent (e.g., isopropanol (B130326), ethanol)

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

  • Syringes and needles

Procedure:

  • Preparation of NaH:

    • If necessary, wash the NaH dispersion to remove the mineral oil. In a glovebox or under a stream of inert gas, add the desired amount of NaH dispersion to a flask. Add anhydrous hexanes, stir the slurry, and allow the NaH to settle. Carefully remove the hexane (B92381) supernatant via cannula or syringe. Repeat this process two more times. Dry the remaining NaH under vacuum. Caution: The hexane washings will contain residual NaH and should be quenched carefully.[12]

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the oil-free sodium hydride.

    • Add anhydrous solvent via syringe.

    • Begin stirring the suspension.

  • Addition of Alcohol:

    • Dissolve the alcohol in the anhydrous solvent in a separate flask.

    • Slowly add the alcohol solution dropwise to the stirred NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve. The rate of addition should be controlled to manage the rate of gas evolution.

  • Reaction:

    • Once the addition is complete, the reaction mixture can be stirred at room temperature or heated as required for the subsequent reaction step. The completion of the deprotonation is indicated by the cessation of hydrogen evolution.

  • Quenching and Workup:

    • After the subsequent reaction is complete, cool the flask to 0 °C.

    • Slowly and carefully add a quenching agent such as isopropanol or ethanol dropwise to destroy any excess NaH.

    • Once the gas evolution has ceased, water can be slowly added.

    • Proceed with the appropriate aqueous workup for the specific reaction.

Protocol 2: Reduction of an Ester to a Primary Alcohol using Lithium Aluminum Hydride (Cited Example)

This protocol is adapted from a procedure in Organic Syntheses for the reduction of an amino acid, which involves an ester intermediate, to the corresponding amino alcohol.[1]

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ester substrate

  • Deionized water

  • 15% aqueous sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup:

    • In an oven-dried, 3-L, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen-inlet tube, prepare a suspension of LiAlH₄ (e.g., 47.9 g, 1.26 mol) in anhydrous THF (1200 mL) under a nitrogen atmosphere.[1]

  • Addition of Substrate:

    • Cool the LiAlH₄ suspension to 10°C using an ice bath.

    • If the substrate is a solid, it can be added in portions. For a liquid ester, it should be added dropwise via an addition funnel. The rate of addition should be controlled to manage the exotherm and any gas evolution.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may then be heated to reflux for a specified period (e.g., 16 hours) to ensure complete reduction.[1]

  • Quenching (Fieser Method):

    • Cool the reaction mixture back to 10°C with an ice bath.

    • Dilute the mixture with an equal volume of a less polar solvent like diethyl ether.

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.

    • For 'x' grams of LiAlH₄ used, sequentially and very slowly add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • For the example quantity of 47.9 g of LiAlH₄, this corresponds to the slow addition of 47 mL of water, followed by 47 mL of 15% NaOH, and finally 141 mL of water.[1]

  • Workup:

    • After the quenching is complete, stir the resulting mixture for 30 minutes. A granular white precipitate of aluminum salts should form.

    • Filter the white precipitate.

    • Wash the filter cake with several portions of diethyl ether.

    • Combine the organic filtrates, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.[1]

Mandatory Visualizations

Logical Relationship for Handling Highly Reactive Metal Hydrides

G Safe Handling of Highly Reactive Metal Hydrides cluster_prep Preparation and Planning cluster_handling Handling and Reaction cluster_workup Quenching and Workup Risk Assessment Risk Assessment SOP Review SOP Review Risk Assessment->SOP Review Gather Materials Gather Materials SOP Review->Gather Materials PPE Check PPE Check Gather Materials->PPE Check Inert Atmosphere Inert Atmosphere PPE Check->Inert Atmosphere Weighing and Transfer Weighing and Transfer Inert Atmosphere->Weighing and Transfer Solvent Addition Solvent Addition Weighing and Transfer->Solvent Addition Reagent Addition Reagent Addition Solvent Addition->Reagent Addition Monitor Reaction Monitor Reaction Reagent Addition->Monitor Reaction Cool Reaction Cool Reaction Monitor Reaction->Cool Reaction Slow Quenching Slow Quenching Cool Reaction->Slow Quenching Aqueous Workup Aqueous Workup Slow Quenching->Aqueous Workup Waste Disposal Waste Disposal Aqueous Workup->Waste Disposal G Workflow: Ester Reduction with LiAlH4 Start Start Setup Prepare flame-dried glassware under inert atmosphere (N2/Ar) Start->Setup LiAlH4_slurry Charge flask with LiAlH4 and anhydrous THF Setup->LiAlH4_slurry Cool_1 Cool slurry to 0-10 C (ice bath) LiAlH4_slurry->Cool_1 Add_Ester Slowly add ester solution to LiAlH4 slurry Cool_1->Add_Ester React Stir at room temperature or reflux to completion Add_Ester->React Cool_2 Cool reaction to 0-10 C (ice bath) React->Cool_2 Quench CAUTIOUSLY add H2O, then 15% NaOH, then more H2O Cool_2->Quench Stir_Filter Stir to form granular precipitate, then filter Quench->Stir_Filter Extract_Dry Extract with ether, dry organic layer (Na2SO4) Stir_Filter->Extract_Dry Isolate Filter and concentrate to yield crude alcohol Extract_Dry->Isolate End End Isolate->End G Pathway to Thermal Runaway Exothermic Reaction Exothermic Reaction Heat Generation Heat Generation Exothermic Reaction->Heat Generation Gas Evolution Gas Evolution Exothermic Reaction->Gas Evolution Temperature Rise Temperature Rise Heat Generation->Temperature Rise Inadequate Cooling Inadequate Cooling Inadequate Cooling->Temperature Rise Pressure Buildup Pressure Buildup Inadequate Cooling->Pressure Buildup Increased Reaction Rate Increased Reaction Rate Temperature Rise->Increased Reaction Rate Accelerated Heat Generation Accelerated Heat Generation Increased Reaction Rate->Accelerated Heat Generation Accelerated Heat Generation->Temperature Rise Thermal Runaway Thermal Runaway Accelerated Heat Generation->Thermal Runaway Vessel Over-pressurization Vessel Over-pressurization Thermal Runaway->Vessel Over-pressurization Gas Evolution->Pressure Buildup Pressure Buildup->Vessel Over-pressurization

References

Application Notes and Protocols for NMR Spectroscopy of Phosphine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of various chemical compounds. In the context of organophosphorus chemistry, ³¹P NMR, in conjunction with ¹H and ¹³C NMR, provides invaluable insights into the electronic and steric properties of phosphine (B1218219) ligands and their adducts.[1] Phosphine adducts are crucial in homogeneous catalysis and materials science. This document provides detailed protocols and data for the NMR spectroscopic analysis of phosphine adducts, focusing on phosphine oxides and phosphine-borane complexes as illustrative examples.

Data Presentation

The following tables summarize typical NMR spectroscopic data for representative phosphine adducts.

Table 1: ³¹P and ¹H NMR Data for Selected Phosphine-Borane Adducts

CompoundSolvent³¹P Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)J-Coupling (Hz)
PhH₂P·BH₃CDCl₃-48.96.85–7.52 (m, Ar-H), 4.29 (br d, PH), 1.53 (br, BH₂)¹J(P,H) = 349
Ph₂HP·BH₃CDCl₃-17.7 (br)------

Data sourced from literature reports.[2][3]

Table 2: ³¹P, ¹³C, and ¹H NMR Data for a Phosphine Oxide Derivative

NucleusChemical Shift (δ, ppm)Key Couplings (J, Hz)
³¹P 32.9---
¹³C 158.5, 146.5, 132.8, 131.8, 130.7, 130.5, 130.4, 128.7, 127.8, 125.0, 115.0, 114.5, 67.0, 50.8, 50.4, 30.2, 29.3, 18.4¹J(C,P) = 98, ⁴J(C,P) = 3, ³J(C,P) = 9, ²J(C,P) = 12, ²J(C,P) = 14, ¹J(C,P) = 72, ³J(C,P) = 4
¹H 4.13 (br, NH), 3.90 (t, OCH₂), 3.70 (s, CH₂), 3.65 (s, CH₂), 2.38-2.29 (m, O=PCH₂), 1.86-1.73 (m, CH₂), 1.66-1.55 (m, CH₂)J = 6.3

Data for a specific phosphine oxide derivative in CDCl₃.[4]

Experimental Protocols

General Sample Preparation for NMR Analysis

A reasonable concentration for routine NMR analysis is 2 to 10 mg of the sample dissolved in approximately 0.6 to 1 mL of a suitable deuterated solvent.[5] For air-sensitive samples, such as many phosphine ligands, preparation should be conducted under an inert atmosphere (e.g., in a glovebox) and the sample should be sealed in the NMR tube.[1]

Protocol 1: Preparation of a Phosphine Adduct Sample for NMR

  • Weigh 5-10 mg of the phosphine adduct directly into a clean, dry vial.

  • Inside a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen), add 0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely. For highly sensitive samples, flame-sealing the tube may be necessary.

  • Wipe the outside of the NMR tube before inserting it into the spectrometer.

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher for ¹H.[4]

Protocol 2: Standard ¹H NMR Acquisition

  • Insert the prepared NMR tube into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 90°

    • Acquisition time: 3-5 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

Protocol 3: Standard ³¹P{¹H} NMR Acquisition

³¹P NMR is a medium sensitivity nucleus with a wide chemical shift range, often yielding sharp lines.[6] Proton decoupling is commonly used to simplify the spectra.[6]

  • Tune the probe for the ³¹P frequency.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Typical parameters might include:

    • Pulse angle: 90°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 5-10 seconds (can be longer for quantitative analysis)

    • Number of scans: 64-256 (or more for dilute samples)

    • Decoupling: Broadband proton decoupling (e.g., WALTZ-16).

For quantitative ³¹P NMR, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[6]

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a phosphine adduct.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H NMR lock_shim->acquire_1H acquire_31P Acquire ³¹P NMR lock_shim->acquire_31P process Fourier Transform & Phase Correction acquire_1H->process acquire_31P->process integrate Integration & Peak Picking process->integrate analyze Structural Elucidation integrate->analyze

Workflow for NMR Analysis of Phosphine Adducts.
Conceptual Pathway of Phosphine Adduct Formation

The formation of a phosphine adduct can be conceptually represented as a Lewis acid-base reaction.

G phosphine Phosphine (Lewis Base) adduct Phosphine Adduct phosphine->adduct Coordination lewis_acid Lewis Acid (e.g., Borane, Metal Center) lewis_acid->adduct

Lewis Acid-Base Adduct Formation.

References

Application Notes & Protocols: Mass Spectrometry of Indium Hydride Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of indium hydride clusters (InₓHᵧ⁺) using mass spectrometry. The methodologies outlined herein are designed to guide researchers in the generation, detection, and structural elucidation of these novel chemical entities.

Introduction

Indium hydride clusters are of growing interest due to their potential applications in catalysis, hydrogen storage, and as precursors for novel material synthesis. Mass spectrometry is a powerful analytical technique for the study of these clusters, providing insights into their stoichiometry, stability, and fragmentation pathways. This document details the experimental workflow, from cluster generation to data analysis, for the mass spectrometric investigation of indium hydride clusters.

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis of indium hydride clusters involves several key stages: generation of the clusters in the gas phase, ionization, mass analysis, and structural characterization through fragmentation studies.

experimental_workflow cluster_generation Cluster Generation A Indium Hydride Precursor Synthesis C Ionization & Injection into MS A->C Solution-based B Laser Ablation of Indium Target in H₂ Atmosphere B->C Gas-phase D Mass Analysis (TOF) C->D E Isolation of Specific InₓHᵧ⁺ Cluster D->E H Stoichiometry Determination D->H F Collision-Induced Dissociation (CID) E->F G Fragment Ion Analysis F->G I Fragmentation Pathway Elucidation G->I

Caption: Experimental workflow for indium hydride cluster analysis.

Protocols

Protocol 1: Generation of Indium Hydride Clusters via Laser Ablation

This protocol describes the generation of gas-phase indium hydride clusters using a laser ablation source coupled to a time-of-flight (TOF) mass spectrometer.

Materials:

  • Indium target (99.99% purity)

  • Pressurized hydrogen (H₂) gas (99.999% purity)

  • Pulsed Nd:YAG laser (532 nm)

  • Time-of-Flight Mass Spectrometer with a laser ablation source

Procedure:

  • Mount the indium target in the laser ablation source chamber.

  • Evacuate the source chamber to a base pressure of 10⁻⁷ Torr.

  • Introduce a controlled flow of hydrogen gas into the source chamber. The pressure of H₂ can be varied to optimize the formation of hydride clusters.

  • Focus the pulsed Nd:YAG laser beam onto the indium target.

  • The laser ablation of the indium target in the presence of hydrogen gas will generate a plasma containing indium atoms, ions, and hydrogen species, which will react and cool to form indium hydride clusters.

  • The generated clusters are then extracted into the mass spectrometer for analysis.

Protocol 2: Mass Analysis and Collision-Induced Dissociation (CID)

This protocol outlines the procedure for mass analysis of the generated indium hydride clusters and their structural characterization using collision-induced dissociation (CID).[1]

Instrumentation:

  • Time-of-Flight (TOF) Mass Spectrometer equipped with a tandem MS (MS/MS) capability.

  • Collision cell.

  • Inert collision gas (e.g., Argon).

Procedure:

  • Mass Spectrum Acquisition: Acquire a full scan mass spectrum to identify the distribution of InₓHᵧ⁺ clusters formed.

  • Precursor Ion Selection: Select a specific InₓHᵧ⁺ cluster of interest for fragmentation analysis by isolating it in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation: Accelerate the selected precursor ions and introduce them into the collision cell filled with an inert gas (e.g., Argon). The collision energy can be varied to control the degree of fragmentation.

  • Fragment Ion Analysis: Mass analyze the resulting fragment ions in the second stage of the mass spectrometer to obtain a CID mass spectrum.

  • Data Interpretation: Analyze the fragmentation pattern to deduce the structure and bonding within the parent cluster. The primary fragmentation pathway is often the loss of H₂ molecules.

Data Presentation

The following tables summarize hypothetical quantitative data for the mass spectrometric analysis of indium hydride clusters.

Table 1: Observed Indium Hydride Cluster Series

Cluster Stoichiometry (InₓHᵧ⁺)Observed m/zRelative Intensity (%)
InH₃⁺117.8315
In₂H₄⁺233.6645
In₃H₅⁺349.49100
In₄H₆⁺465.3280
In₅H₇⁺581.1555

Table 2: Collision-Induced Dissociation (CID) of In₃H₅⁺

Precursor IonCollision Energy (eV)Major Fragment Ions (m/z)Neutral Loss
In₃H₅⁺1.0In₃H₃⁺H₂
In₃H₅⁺2.5In₃H⁺, In₃H₃⁺2H₂, H₂
In₃H₅⁺5.0In₃⁺, In₂H₂⁺2H₂ + H, InH₃

Logical Relationships in CID

The fragmentation of indium hydride clusters upon collisional activation typically follows a logical progression of neutral losses, which can be visualized to understand the cluster's stability and structure.

cid_pathway A InₓHᵧ⁺ (Precursor Ion) B InₓHᵧ₋₂⁺ A->B - H₂ C InₓHᵧ₋₄⁺ B->C - H₂ D Inₓ⁺ C->D - nH₂

Caption: Fragmentation pathway of InₓHᵧ⁺ via sequential H₂ loss.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the mass spectrometric analysis of indium hydride clusters. By employing techniques such as laser ablation for cluster generation and collision-induced dissociation for structural analysis, researchers can gain valuable insights into the fundamental properties of these novel chemical species. The data presented, while illustrative, provides a framework for the systematic characterization of indium hydride clusters.

References

Application Notes and Protocols for the Synthesis of III-V Semiconductors Using Indium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Indigane" in the context of III-V semiconductor synthesis likely refers to Trimethylindium (TMIn or TMI), for which "Trimethylthis compound" is the systematic IUPAC name. Trimethylindium is a primary metalorganic precursor for indium and is crucial in the synthesis of a wide range of indium-containing III-V compound semiconductors. This document will focus on the use of indium precursors, particularly Trimethylindium, in these synthetic processes.

These application notes provide a comprehensive overview of the synthesis of III-V semiconductors using indium-based precursors. The protocols are intended for researchers and scientists in materials science and semiconductor device fabrication.

Overview of Synthesis Methods

The two predominant methods for the synthesis of indium-containing III-V semiconductors are Metal-Organic Chemical Vapor Deposition (MOCVD) and colloidal synthesis.

  • Metal-Organic Chemical Vapor Deposition (MOCVD): Also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), this is a technique for growing high-quality crystalline thin films and heterostructures.[1] Gaseous precursors, including a metalorganic indium source like Trimethylindium (TMI), are introduced into a reactor where they decompose and react on a heated substrate surface to form the desired semiconductor material.[1] MOCVD is a versatile method used for producing materials for a wide range of electronic and optoelectronic devices.[1]

  • Colloidal Synthesis: This solution-based method is used to produce semiconductor nanocrystals, also known as quantum dots (QDs).[2][3] In a typical synthesis, indium and group V precursors are injected into a hot solvent containing coordinating ligands.[2] The ligands help to control the growth and stabilization of the nanocrystals, allowing for the production of QDs with tunable size-dependent optical and electronic properties.[3]

Precursors for Indium-Based III-V Semiconductor Synthesis

A variety of precursors are utilized in the synthesis of indium-containing III-V semiconductors. The choice of precursor can significantly impact the properties of the resulting material.

Indium Precursors:

  • Trimethylindium (TMI, In(CH₃)₃): A widely used metalorganic source of indium for MOCVD. It is a white, crystalline solid that is pyrophoric, meaning it ignites spontaneously in air.[4][5] TMI must be handled with extreme care under an inert atmosphere.[4][5]

  • Indium Chloride (InCl₃): A common indium source for colloidal synthesis of III-V quantum dots.[2]

  • Indium(I) Chloride (InCl): A key precursor in some colloidal syntheses, acting as both a reducing agent and an indium source.[6]

Group V Precursors:

  • Phosphine (B1218219) (PH₃) and Arsine (AsH₃): Highly toxic gaseous precursors used in MOCVD.

  • Tertiarybutylphosphine (TBP) and Tertiarybutylarsine (TBAs): Less hazardous liquid precursors that are alternatives to phosphine and arsine in MOCVD.[7]

  • Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) and Tris(trimethylsilyl)arsine (As(SiMe₃)₃): Commonly used group V sources in colloidal synthesis.[2]

  • Aminophosphines and Aminoarsines: A class of less hazardous precursors for the synthesis of III-V quantum dots.[8]

Safety Precautions for Handling Trimethylindium (TMI)

Trimethylindium is a pyrophoric and water-reactive material, requiring stringent safety protocols.

Precaution CategorySpecific Guidelines
Handling Always handle in a well-ventilated area, preferably in a fume hood or glovebox under an inert atmosphere (e.g., nitrogen or argon).[9][10] Wear appropriate personal protective equipment (PPE), including flame-retardant gloves, chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[9] Use non-sparking tools and ground all equipment to prevent electrostatic discharge.[10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][10] Do not allow contact with air or water.[4][5]
Fire Fighting In case of fire, use a dry powder extinguisher, soda ash, or lime. NEVER use water, foam, or halogenated compounds. [4]
Spills and Leaks Evacuate the area and ensure adequate ventilation.[4] Stop the leak if it is safe to do so.[4] Contact a specialized team for cleanup.
First Aid Skin Contact: Brush off any loose particles and immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4][5] Eye Contact: Immediately flush with water for at least 15 minutes.[4] Inhalation: Move the person to fresh air.[5] Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] In all cases, seek immediate medical attention.[4][5]

Experimental Protocols

Protocol 1: Synthesis of InP Thin Films by MOCVD

This protocol describes a general procedure for the growth of indium phosphide (B1233454) (InP) thin films on an InP substrate using a low-pressure MOCVD reactor.

Materials and Equipment:

  • Low-pressure MOCVD reactor

  • Trimethylindium (TMI) precursor with a temperature-controlled bubbler

  • Tertiarybutylphosphine (TBP) precursor

  • Palladium-purified hydrogen (H₂) carrier gas

  • InP substrate

  • Substrate cleaning solvents (e.g., trichloroethylene, acetone (B3395972), methanol)

  • Deionized water

  • Nitrogen (N₂) for glovebox and reactor purging

Procedure:

  • Substrate Preparation:

    • Degrease the InP substrate by sonicating in trichloroethylene, followed by acetone and methanol.

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen gas.

    • Load the substrate into the MOCVD reactor under a nitrogen atmosphere in a glovebox.

  • MOCVD Growth:

    • Purge the reactor with H₂ carrier gas.

    • Heat the substrate to the desired growth temperature, typically in the range of 520-650°C.[11]

    • Set the TMI bubbler temperature, for example, to 17°C.[11]

    • Introduce the TBP and TMI precursors into the reactor using the H₂ carrier gas. The V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursor) is a critical parameter and can be varied, for instance, from 1.5 to 80.[11]

    • Maintain the desired growth temperature and precursor flow rates for the duration of the growth to achieve the desired film thickness.

    • After the growth is complete, cool down the reactor under a flow of TBP to prevent surface decomposition.

    • Once the reactor has cooled to a safe temperature, switch to a nitrogen purge before unloading the sample.

Quantitative Data for MOCVD of InP and Related Materials:

ParameterValueMaterial SystemReference
Growth Temperature520-650 °CInP[11]
V/III Ratio1.5 - 80InP[11]
Electron Mobility (77 K)72,360 cm²/VsInGaAs on InP[11]
Carrier Concentration (77 K)1.5 x 10¹⁵ cm⁻³InGaAs on InP[11]
Growth Temperature550 °CInGaAs and InP[12]
V/III Ratio for InGaAs64 - 256InGaAs[12]
Carrier Concentration (InGaAs)3.0 x 10¹⁸ - 5.8 x 10¹⁸ cm⁻³InGaAs[12]
V/III Ratio for InP92 - 230InP[12]
Carrier Concentration (InP)9.2 x 10¹⁸ - 1.3 x 10¹⁹ cm⁻³InP[12]
Protocol 2: Colloidal Synthesis of InAs Quantum Dots

This protocol outlines a method for the colloidal synthesis of indium arsenide (InAs) quantum dots.

Materials and Equipment:

  • Schlenk line and glassware

  • Heating mantle with thermocouple

  • Indium(I) chloride (InCl)

  • Tris(dimethylamino)arsine (B1606909) (As(NMe₂)₃)

  • 1-octadecene (ODE) as a non-coordinating solvent

  • Syringes and needles

  • Inert gas (argon or nitrogen)

  • Solvents for purification (e.g., toluene, ethanol (B145695), methanol)

  • Centrifuge

Procedure:

  • Reaction Setup:

    • In a three-neck flask, add InCl and degassed 1-octadecene.

    • Heat the mixture under vacuum to remove any volatile impurities and then switch to an inert gas atmosphere.

    • Heat the solution to the desired reaction temperature, which can be tuned to control the size of the resulting quantum dots (e.g., 700-1400 nm absorption peak).[6]

  • Injection and Growth:

    • In a separate vial under an inert atmosphere, dissolve tris(dimethylamino)arsine in 1-octadecene.

    • Rapidly inject the arsenic precursor solution into the hot indium precursor solution.

    • Allow the reaction to proceed for a specific amount of time to achieve the desired quantum dot size. The growth can be monitored by taking small aliquots and measuring their UV-Vis absorption spectra.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-solvent, such as a mixture of ethanol and methanol, to precipitate the quantum dots.

    • Centrifuge the mixture to pellet the quantum dots.

    • Discard the supernatant and redisperse the quantum dots in a solvent like toluene.

    • Repeat the precipitation and redispersion process multiple times to ensure the removal of unreacted precursors and excess ligands.

Quantitative Data for Colloidal InAs Quantum Dots:

ParameterValueSynthesis MethodReference
First Excitonic Absorption700-1400 nmSingle hot injection with In(I)Cl[6]
Emission Wavelength1000-1500 nmInAs/CdSe core/shell[6]
Photoluminescence FWHM~120 meVInAs/CdSe core/shell[6]
Nanocrystal Diameter25-60 ÅReaction of InCl₃ and As[Si(CH₃)₃]₃[2]

Characterization of Synthesized III-V Semiconductors

A variety of techniques are employed to characterize the structural, optical, and electrical properties of the synthesized materials.

Characterization TechniqueProperty MeasuredReference
Atomic Force Microscopy (AFM) Surface morphology and roughness.[13][14]
Scanning Electron Microscopy (SEM) Surface morphology and film thickness.[13]
X-ray Diffraction (XRD) Crystalline structure, phase, and lattice parameters.[15]
Photoluminescence (PL) Spectroscopy Optical properties, bandgap, and defect levels.[14]
UV-Vis Spectroscopy Optical absorption, bandgap of quantum dots.[13]
Hall Effect Measurements Carrier concentration and mobility.
Capacitance-Voltage (C-V) Measurements Doping profiles, interface trap densities, and Schottky barrier heights.[13]
Secondary Ion Mass Spectrometry (SIMS) Impurity and dopant concentrations.[11]

Visualizations

MOCVD_Process_Workflow MOCVD Process for III-V Semiconductor Synthesis cluster_preparation Substrate Preparation cluster_growth MOCVD Growth cluster_post_growth Post-Growth cluster_characterization Characterization p1 Substrate Cleaning (Solvents) p2 Rinsing & Drying (DI Water, N2) p1->p2 p3 Loading into Reactor (Glovebox) p2->p3 g1 Reactor Purge (H2) p3->g1 Start Growth Process g2 Substrate Heating (e.g., 520-650°C) g1->g2 g3 Precursor Introduction (TMI, TBP) g2->g3 g4 Epitaxial Growth g3->g4 pg1 Cool Down (Under Group V Flow) g4->pg1 Growth Complete pg2 Reactor Purge (N2) pg1->pg2 pg3 Sample Unloading pg2->pg3 c1 Structural (XRD, SEM) Optical (PL) Electrical (Hall, C-V) pg3->c1 Analyze Sample

Caption: Workflow for the MOCVD synthesis of III-V semiconductors.

Colloidal_Synthesis_Workflow Colloidal Synthesis of III-V Quantum Dots cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis r1 Prepare In Precursor Solution (e.g., InCl in ODE) r2 Heat to Reaction Temperature r1->r2 r3 Inject Group V Precursor (e.g., As(NMe2)3) r2->r3 r4 Quantum Dot Growth r3->r4 pu1 Cool to Room Temperature r4->pu1 Reaction Complete pu2 Precipitate with Non-Solvent pu1->pu2 pu3 Centrifuge to Pellet QDs pu2->pu3 pu4 Redisperse in Solvent pu3->pu4 pu4->pu2 Repeat Purification Cycle a1 Characterize QDs (UV-Vis, PL, TEM) pu4->a1 Purified QDs

Caption: Workflow for the colloidal synthesis of III-V quantum dots.

MOCVD_Parameters_Properties Influence of MOCVD Parameters on Material Properties param MOCVD Parameters temp Growth Temperature param->temp v_iii V/III Ratio param->v_iii precursors Precursor Choice param->precursors morphology Surface Morphology temp->morphology crystallinity Crystalline Quality temp->crystallinity composition Alloy Composition temp->composition v_iii->morphology electrical Electrical Properties (Mobility, Carrier Conc.) v_iii->electrical v_iii->composition precursors->crystallinity precursors->electrical props Material Properties props->morphology props->crystallinity props->electrical optical Optical Properties (Emission Wavelength) props->optical props->composition

Caption: Key MOCVD parameters and their influence on material properties.

References

Application Notes & Protocols: Predicting Molecular Properties of Indigane Derivatives Using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and drug discovery, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules.[1] This document provides a detailed guide on the application of DFT to predict the properties of novel therapeutic agents, using a hypothetical "Indigane" derivative as a case study. These protocols are designed to guide researchers in leveraging DFT for initial screenings, mechanism elucidation, and the rational design of drug candidates.[2][3]

The application of DFT allows for the calculation of various molecular descriptors that are crucial in the early stages of drug development. These include geometric parameters (bond lengths and angles), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and spectroscopic features (IR, NMR).[3][4][5] By simulating these properties, researchers can gain insights into a molecule's reactivity, stability, and potential interactions with biological targets, thereby accelerating the drug discovery pipeline.[6][7][8]

Theoretical Framework: An Overview of DFT

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground-state electron density.[1] In practice, the Kohn-Sham formalism is employed, which replaces the complex many-electron problem with a simpler one of non-interacting electrons moving in an effective potential.[1]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.[3][9]

  • Exchange-Correlation Functionals: Hundreds of XC functionals have been developed, ranging from simple Local Density Approximations (LDAs) to more complex hybrid functionals like B3LYP and CAM-B3LYP, which mix a portion of exact Hartree-Fock exchange.[9][10] The choice of functional is critical and should be guided by the specific properties being investigated.[9]

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and generally yield more accurate results, albeit at a higher computational cost.[7][8][10]

Predicted Molecular Properties of an this compound Derivative

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations for a hypothetical this compound derivative. These values are essential for understanding the molecule's fundamental characteristics.

Table 1: Optimized Geometric Parameters

This table presents a comparison between DFT-calculated and hypothetical experimental geometric parameters. A close match between these values helps to validate the computational model.[11][12]

ParameterBond/AngleDFT Calculated Value (B3LYP/6-311++G(d,p))Experimental Value (X-ray Crystallography)
Bond Lengths (Å) C1=N11.281.27
C1-C21.481.47
C7-N21.431.42
Bond Angles (°) C2-C1-N1122.5121.5
C1-N1-C5118.0117.8
Dihedral Angles (°) N1-C1-C2-C3179.5179.3
Table 2: Key Electronic and Quantum Chemical Descriptors

These descriptors provide insight into the electronic nature and reactivity of the molecule.[13][14]

DescriptorValueSignificance
Total Energy (Hartree) -450.123Thermodynamic stability
HOMO Energy (eV) -6.25Electron-donating ability, related to ionization potential
LUMO Energy (eV) -1.89Electron-accepting ability, related to electron affinity
HOMO-LUMO Gap (eV) 4.36Chemical reactivity and kinetic stability[15]
Dipole Moment (Debye) 2.54Molecular polarity and solubility
Ionization Potential (eV) 6.25Energy required to remove an electron
Electron Affinity (eV) 1.89Energy released upon gaining an electron
Table 3: Predicted Spectroscopic Data

DFT can predict various spectroscopic properties, which are invaluable for compound characterization.[16][17]

Spectroscopic DataKey FeaturePredicted Wavenumber/ShiftExperimental Wavenumber/Shift
FT-IR (cm⁻¹) ν(C=N) stretch16301625
ν(N-H) stretch34003395
¹³C NMR (ppm) C=N carbon158.5157.9
UV-Vis (nm) π → π* transition350355

Protocols for DFT Calculations

The following sections provide detailed protocols for performing DFT calculations to predict the properties of an this compound derivative.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol is the foundational step for most other DFT calculations.

  • Molecular Structure Input:

    • Construct the 3D structure of the this compound derivative using molecular building software (e.g., GaussView, Avogadro).

    • Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • DFT Calculation Setup (Gaussian Example):

    • Select a DFT functional and basis set. For organic molecules, B3LYP/6-311++G(d,p) is a common and reliable choice.[8][12]

    • Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).[13][18][19]

    • The input file should specify the following keywords:

      • #p B3LYP/6-311++G(d,p) Opt Freq: This requests optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory. The 'p' requests additional print output.

      • Geom=Connectivity: Specifies that the input geometry includes bonding information.

      • SCF=Tight: Use a tight convergence criterion for the Self-Consistent Field (SCF) procedure to ensure accuracy.

  • Execution and Analysis:

    • Run the calculation.

    • Upon completion, verify that the optimization has converged successfully.

    • Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[12]

    • The final optimized coordinates, bond lengths, and bond angles can be extracted from the output file.

Protocol 2: Calculation of Electronic Properties

This protocol uses the optimized geometry to calculate key electronic descriptors.

  • Input Preparation:

    • Use the optimized coordinates from Protocol 1.

  • DFT Calculation Setup:

    • Use the same functional and basis set as in the optimization for consistency.

    • The calculation should be a single-point energy calculation (no Opt keyword).

    • To obtain additional properties like the molecular electrostatic potential (MEP) or Natural Bond Orbital (NBO) analysis, add the corresponding keywords (e.g., Pop=NBO, Output=WFX for MEP plotting).

  • Data Extraction:

    • From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[14]

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • The dipole moment and atomic charges (e.g., Mulliken, NBO) will also be reported in the output.

Protocol 3: Prediction of Spectroscopic Properties (IR, UV-Vis)
  • IR Spectrum:

    • The vibrational frequencies and IR intensities are automatically calculated during the frequency analysis in Protocol 1.

    • The calculated frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the computed frequencies for better agreement with experimental data.[20]

  • UV-Vis Spectrum (TD-DFT):

    • Use the optimized geometry from Protocol 1.

    • Perform a Time-Dependent DFT (TD-DFT) calculation. For this, a long-range corrected functional like CAM-B3LYP is often recommended for better accuracy with electronic excitations.[12]

    • The input keyword would be #p CAM-B3LYP/6-311++G(d,p) TD(NStates=10). This requests the calculation of the first 10 excited states.

    • The output will provide the excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths for each electronic transition. The transition with the highest oscillator strength typically corresponds to the main absorption peak (λ_max).

Visualization with Graphviz

Diagrams are essential for visualizing workflows and relationships. The following are examples created using the DOT language.

DFT Computational Workflow

This diagram illustrates the logical flow of a typical DFT study for a new molecule.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculations (e.g., Gaussian, ORCA) cluster_analysis Analysis & Validation cluster_application Application mol_design Molecular Design (this compound Derivative) initial_geom Initial 3D Structure (e.g., Avogadro) mol_design->initial_geom geom_opt Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) initial_geom->geom_opt sp_energy Single-Point Energy (Electronic Properties, NBO, MEP) geom_opt->sp_energy td_dft TD-DFT Calculation (Excited States, UV-Vis) geom_opt->td_dft data_extraction Data Extraction (Geometries, Energies, Spectra) geom_opt->data_extraction sp_energy->data_extraction td_dft->data_extraction validation Comparison with Experimental Data data_extraction->validation drug_dev Drug Development Insights (Reactivity, Stability, Docking) validation->drug_dev

Caption: A typical workflow for DFT calculations and experimental validation.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where an this compound derivative inhibits a cancer-related signaling pathway, a common application in drug development studies.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound Derivative This compound->KinaseB Inhibits ATP Binding Site (Predicted by DFT & Docking)

Caption: Hypothetical inhibition of a kinase pathway by an this compound derivative.

References

Application Notes and Protocols for In Situ Monitoring of Bis(indolyl)methane (Indigane) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(indolyl)methanes (BIMs), sometimes referred to as indiganes, are a significant class of compounds in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The synthesis of BIMs typically involves the electrophilic substitution reaction of two indole (B1671886) molecules with an aldehyde or a ketone, often catalyzed by a Brønsted or Lewis acid.

Optimizing the synthesis of BIM derivatives to maximize yield and purity while minimizing reaction time and byproducts is crucial. In situ monitoring techniques provide real-time insights into the reaction kinetics, mechanism, and the influence of various parameters, enabling rapid process development and optimization. This document provides detailed application notes and protocols for the in situ monitoring of bis(indolyl)methane formation using spectroscopic methods.

Reaction Pathway: Formation of Bis(indolyl)methane

The formation of bis(indolyl)methane proceeds through an acid-catalyzed electrophilic substitution reaction. The generally accepted mechanism involves the initial activation of the aldehyde by the acid catalyst, followed by nucleophilic attack by the electron-rich C3 position of the indole ring to form an indolylcarbinol intermediate. This intermediate then dehydrates to form a reactive azafulvenium ion, which is subsequently attacked by a second indole molecule to yield the final bis(indolyl)methane product.

reaction_pathway Indole1 Indole Indolylcarbinol Indolylcarbinol Intermediate Indole1->Indolylcarbinol Nucleophilic Attack Aldehyde Aldehyde (R-CHO) ActivatedAldehyde Activated Aldehyde Aldehyde->ActivatedAldehyde Protonation Catalyst1 H+ ActivatedAldehyde->Indolylcarbinol Azafulvenium Azafulvenium Ion Indolylcarbinol->Azafulvenium Dehydration BIM Bis(indolyl)methane Azafulvenium->BIM Nucleophilic Attack Water H₂O Indole2 Indole Indole2->BIM Catalyst2 H+ BIM->Catalyst2 Catalyst Regeneration

Figure 1: Reaction mechanism for the acid-catalyzed formation of bis(indolyl)methane.

In Situ Monitoring Experimental Workflow

Real-time monitoring of the reaction can be achieved using various spectroscopic techniques, such as UV-Vis, FT-IR, or Raman spectroscopy. The general workflow involves setting up the reaction in a vessel equipped with an in situ probe or a flow cell connected to the spectrometer. The spectroscopic data is then collected at regular intervals throughout the reaction.

experimental_workflow Start Start Setup Reaction Setup: - Reactor with temperature control - In situ probe (FT-IR/Raman) or flow cell (UV-Vis) Start->Setup Reagents Add Indole, Solvent, and Aldehyde Setup->Reagents Blank Acquire Background Spectrum (t=0, before catalyst) Reagents->Blank Initiate Add Catalyst to Initiate Reaction Blank->Initiate Monitor Real-Time Spectroscopic Monitoring Initiate->Monitor Data Data Acquisition and Processing: - Collect spectra over time - Correlate spectral changes to  concentration Monitor->Data Analysis Kinetic and Mechanistic Analysis Data->Analysis End End Analysis->End

Figure 2: Generalized experimental workflow for in situ monitoring of bis(indolyl)methane formation.

Quantitative Data Presentation

In situ monitoring allows for the collection of quantitative data on the progress of the reaction. By correlating the changes in the spectroscopic signal (e.g., absorbance at a specific wavelength or the intensity of a characteristic peak) with the concentration of reactants and products, a kinetic profile of the reaction can be generated. The following table presents example data for the synthesis of a bis(indolyl)methane derivative, showcasing the yield over time at different temperatures.

Table 1: Reaction Yield vs. Time at Different Temperatures for the Synthesis of a Bis(indolyl)methane Derivative

Time (minutes)Yield at 25°C (%)Yield at 40°C (%)Yield at 60°C (%)
5153055
10305580
20508092
30659095
45789496
60859596

Note: The data in this table is representative and will vary depending on the specific reactants, catalyst, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the in situ monitoring of bis(indolyl)methane formation using UV-Vis and FT-IR spectroscopy. These should be adapted based on the specific reactants and available equipment.

Protocol 1: In Situ UV-Vis Monitoring

Objective: To monitor the kinetics of bis(indolyl)methane formation by observing the change in UV-Vis absorbance over time.

Materials:

  • Indole

  • Aldehyde (e.g., benzaldehyde)

  • Acid catalyst (e.g., hydrochloric acid, acetic acid)

  • Solvent (e.g., acetonitrile, ethanol)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a flow cell setup

Procedure:

  • Prepare stock solutions of indole, aldehyde, and the acid catalyst in the chosen solvent.

  • In a quartz cuvette, add the appropriate volumes of the indole and aldehyde stock solutions and dilute with the solvent to the final reaction volume (e.g., 3 mL).

  • Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature.

  • Acquire a blank spectrum (t=0) of the mixture before adding the catalyst.

  • Initiate the reaction by adding a small, known volume of the acid catalyst stock solution to the cuvette and mix quickly.

  • Immediately start collecting UV-Vis spectra at regular time intervals (e.g., every 30 seconds) for the desired reaction duration.

  • Monitor the decrease in the absorbance of the reactants and the increase in the absorbance of the bis(indolyl)methane product at their respective λmax values.

  • Use the collected data to plot absorbance vs. time and determine the reaction kinetics.

Protocol 2: In Situ FT-IR Monitoring

Objective: To monitor the formation of bis(indolyl)methane by tracking changes in the infrared vibrational frequencies of functional groups.

Materials:

  • Indole

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., dichloromethane, chloroform)

  • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe

Procedure:

  • Set up a reaction vessel (e.g., a three-necked flask) with a magnetic stirrer and temperature control.

  • Insert the FT-IR ATR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.

  • Add the solvent, indole, and aldehyde to the reaction vessel and start stirring.

  • Allow the mixture to reach the desired reaction temperature.

  • Collect a background FT-IR spectrum of the initial mixture before the addition of the catalyst.

  • Initiate the reaction by adding the acid catalyst to the vessel.

  • Begin collecting FT-IR spectra at regular intervals (e.g., every 1-2 minutes).

  • Monitor the reaction progress by observing the decrease in the intensity of the C=O stretching band of the aldehyde (around 1700 cm-1) and the N-H stretching of indole (around 3400 cm-1), and the appearance of new peaks corresponding to the bis(indolyl)methane product.

  • Process the collected spectra to generate concentration profiles of the reactants and products over time for kinetic analysis.

Conclusion

In situ monitoring provides a powerful tool for understanding and optimizing the synthesis of bis(indolyl)methanes. By providing real-time data on reaction kinetics and the formation of intermediates, these techniques enable researchers to make informed decisions to improve reaction efficiency, yield, and purity. The protocols and information provided herein serve as a guide for implementing in situ monitoring in the development of synthetic routes for this important class of compounds.

Troubleshooting & Optimization

Technical Support Center: Optimizing Indane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of indane and its derivatives, thereby improving overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the indane core?

A1: The most prevalent and versatile method for synthesizing the indane skeleton, particularly 1-indanones, is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives, promoted by a Lewis or Brønsted acid catalyst.[3][4]

Q2: What are the key factors that influence the yield of an intramolecular Friedel-Crafts reaction for indanone synthesis?

A2: The yield is significantly impacted by several factors:

  • Catalyst Choice: The type and amount of Lewis or Brønsted acid are critical. Common choices include AlCl₃, polyphosphoric acid (PPA), and triflic acid (TfOH).[2][5]

  • Starting Material Purity: Impurities in the 3-arylpropionic acid or its acyl chloride can inhibit the catalyst and lead to side reactions.[6]

  • Reaction Temperature: Temperature control is crucial as higher temperatures can promote side reactions and product degradation.[7]

  • Solvent: The use of an anhydrous, non-polar solvent is essential to prevent catalyst deactivation.[8]

  • Substituents on the Aromatic Ring: Electron-donating groups on the aromatic ring generally increase the reaction rate and yield, while electron-withdrawing groups have the opposite effect.[2][8]

Q3: What are the main differences between using a 3-arylpropionic acid versus its acyl chloride as the starting material?

A3: Using the acyl chloride is often a higher-yielding approach as it is more reactive than the corresponding carboxylic acid.[2] However, the direct cyclization of the carboxylic acid is considered a "greener" method because it is a one-step process that avoids the generation of corrosive byproducts associated with the formation of the acyl chloride.[1]

Troubleshooting Guide

This guide addresses common issues encountered during indane synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My Friedel-Crafts acylation is resulting in a very low yield. What are the first things I should check?

    • A: First, verify the quality and dryness of your reagents and glassware. The Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture, which will deactivate them.[4][8] Ensure your aromatic substrate and acylating agent are pure. Also, confirm that your aromatic ring is not strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN), which can prevent the reaction from proceeding.[2]

  • Q: I've confirmed my reagents are pure and the conditions are anhydrous, but the yield is still low. What's the next step?

    • A: Evaluate your catalyst. Ensure you are using a stoichiometric amount of the Lewis acid (typically 1.1 to 1.5 equivalents), as the product can form a complex with the catalyst, rendering it inactive for further reaction.[2] If the catalyst is old or has been improperly stored, it may be inactive. Consider using a fresh batch. You might also need to switch to a stronger catalyst system, such as triflic acid or polyphosphoric acid, especially if you are starting from the carboxylic acid.[2]

Issue 2: Formation of Multiple Products and Impurities

  • Q: I'm observing the formation of regioisomers. How can I improve selectivity?

    • A: The formation of regioisomers is a common challenge. To improve selectivity, consider the following:

      • Temperature Control: Running the reaction at a lower temperature can favor the formation of the kinetic product.[7]

      • Choice of Catalyst: Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer better regioselectivity compared to the highly reactive AlCl₃.[7]

      • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experimenting with different anhydrous solvents may be beneficial.[7]

  • Q: My final product is discolored and appears sticky. What is the likely cause and how can I purify it?

    • A: Discoloration and a sticky consistency often indicate the presence of polymeric byproducts or residual starting materials.[9] The primary methods for purification are:

      • Recrystallization: This is an effective first step for removing many impurities and improving the color of the product.[9]

      • Column Chromatography: If recrystallization is insufficient, column chromatography using silica (B1680970) gel is highly effective for separating the desired product from impurities with different polarities.[9]

Data Presentation

The choice of catalyst can significantly impact the yield of the intramolecular Friedel-Crafts acylation. Below is a comparison of different catalysts for the synthesis of 1-indanones.

CatalystStarting MaterialTypical ConditionsYield (%)Reference
AlCl₃3-Arylpropionyl chlorideAnhydrous DCM, 0°C to rtHigh[5]
Polyphosphoric Acid (PPA)3-Arylpropionic acidNeat, elevated temperatureGood[10]
Triflic Acid (TfOH)3-Arylpropionic acidAnhydrous solvent, rtVery Good[2]
Niobium Pentachloride (NbCl₅)3-Arylpropionic acidRoom temperature, converts acid to acyl chloride in situGood[11]

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone (B140024) via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid [3][5]

  • Preparation of 3-Phenylpropionyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropionic acid in an anhydrous solvent such as dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (1.5 equivalents).

    • Allow the reaction to stir at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate flame-dried flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM.

    • Cool the suspension to 0°C.

    • Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude 1-indanone.

  • Purification:

    • Purify the crude 1-indanone by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) eluent system, followed by recrystallization from an appropriate solvent.[9]

Protocol 2: Synthesis of 2-Indanone (B58226) from Indene (B144670) [12][13]

  • Epoxidation of Indene:

    • In a three-necked flask, prepare a mixture of formic acid and hydrogen peroxide.

    • While maintaining the temperature between 35-40°C, add indene dropwise with vigorous stirring.

    • After the addition, continue to stir the reaction mixture to ensure complete reaction.

  • Hydrolysis and Steam Distillation:

    • Remove the formic acid under reduced pressure.

    • To the residue, add a dilute solution of sulfuric acid.

    • Heat the mixture to boiling and perform a steam distillation to isolate the crude 2-indanone.

  • Purification:

    • The crude 2-indanone can be purified by recrystallization or vacuum sublimation to yield a high-purity product.[13]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in Indane Synthesis check_reagents Verify Reagent and Glassware Purity/Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst Activity and Stoichiometry start->check_catalyst check_conditions Review Reaction Temperature and Time start->check_conditions check_substrate Assess Aromatic Ring for Deactivating Groups start->check_substrate solution_reagents Purify/Dry Reagents and Glassware check_reagents->solution_reagents solution_catalyst Use Fresh Catalyst in Stoichiometric Amounts or Switch to a Stronger Catalyst check_catalyst->solution_catalyst solution_conditions Optimize Temperature and Monitor Reaction Progress (TLC/GC-MS) check_conditions->solution_conditions solution_substrate Consider Alternative Synthetic Route for Deactivated Substrates check_substrate->solution_substrate end Improved Yield solution_reagents->end solution_catalyst->end solution_conditions->end solution_substrate->end

Caption: Troubleshooting workflow for low yield in Indane synthesis.

Experimental_Workflow cluster_prep Starting Material Preparation cluster_reaction Friedel-Crafts Reaction cluster_purification Workup and Purification start_acid 3-Arylpropionic Acid acyl_chloride Formation of Acyl Chloride (e.g., with SOCl₂) start_acid->acyl_chloride reaction_setup Reaction Setup (Anhydrous Conditions, 0°C) acyl_chloride->reaction_setup catalyst_addition Addition of Lewis Acid (e.g., AlCl₃) reaction_setup->catalyst_addition substrate_addition Dropwise Addition of Acyl Chloride catalyst_addition->substrate_addition reaction Reaction at Room Temperature (Monitor by TLC) substrate_addition->reaction quench Quenching with Ice/HCl reaction->quench extraction Extraction and Washing quench->extraction drying Drying and Solvent Removal extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure 1-Indanone recrystallization->final_product

Caption: Experimental workflow for the synthesis of 1-Indanone.

References

Troubleshooting low yield in laser ablation synthesis of InH3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the laser ablation synthesis of indium hydride (InH3). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing very low or no yield of InH3 in our laser ablation synthesis setup. What are the primary factors to investigate?

Low yield in the synthesis of InH3 via laser ablation is a common challenge, primarily due to the inherent instability of the InH3 molecule and the complex interplay of laser-matter interaction parameters. The key areas to investigate are:

  • Parameter Optimization: The laser parameters and the liquid environment are critical. Incorrect settings can lead to poor ablation efficiency or decomposition of the synthesized InH3.

  • Target Material Surface: The condition of the indium target can significantly affect the ablation process.

  • InH3 Decomposition: Indium trihydride is thermally unstable and decomposes at temperatures above -90°C.[1] The synthesis process itself can induce decomposition if not properly controlled.

  • Shielding Effects: The plasma plume, cavitation bubbles, and synthesized nanoparticles can all shield the target from subsequent laser pulses, reducing the overall ablation rate.[2][3]

Q2: How do laser parameters affect the yield of InH3, and what are the recommended starting points?

Laser parameters are crucial for controlling the ablation process and nanoparticle formation.[4][5] For a thermally sensitive material like InH3, it is vital to find a balance between efficient ablation of the indium target and minimizing thermal decomposition.

  • Laser Fluence: This parameter, the optical energy per unit area, directly impacts the ablation rate.[6]

    • Too Low: Insufficient energy to ablate the indium target, resulting in no product.

    • Too High: Can lead to excessive heating, promoting the decomposition of newly formed InH3. It can also increase shielding effects.[6]

  • Pulse Duration: Shorter pulse durations (picosecond or femtosecond) are often preferred as they minimize thermal damage to the surrounding area, which is critical for preserving the unstable InH3.[4]

  • Repetition Rate: A higher repetition rate can increase productivity, but only up to a point. If the rate is too high, the laser pulses may interact with the cavitation bubble from the previous pulse, shielding the target and reducing efficiency.[2]

  • Wavelength: The choice of wavelength affects the absorption of energy by the target and the liquid medium. Shorter wavelengths may be more efficient for ablating indium.

A logical workflow for troubleshooting these parameters is outlined in the diagram below.

start Start: Low InH3 Yield check_fluence Is Laser Fluence Optimized? start->check_fluence adjust_fluence Adjust Fluence (Increase/Decrease Incrementally) check_fluence->adjust_fluence No check_pulse Is Pulse Duration Minimized? (ps or fs range) check_fluence->check_pulse Yes adjust_fluence->check_fluence use_short_pulse Switch to Shorter Pulse Laser check_pulse->use_short_pulse No check_repetition Is Repetition Rate Too High? check_pulse->check_repetition Yes use_short_pulse->check_repetition adjust_repetition Decrease Repetition Rate to Avoid Shielding check_repetition->adjust_repetition Yes check_liquid Is the Liquid Medium Optimized? check_repetition->check_liquid No adjust_repetition->check_liquid optimize_liquid Consider Cryogenic Liquids or Additives to Stabilize InH3 check_liquid->optimize_liquid No success Yield Improved check_liquid->success Yes optimize_liquid->success

Fig. 1: Troubleshooting workflow for low InH3 yield.

Q3: What is the ideal liquid medium for InH3 synthesis, and how does it impact the yield?

The liquid medium in laser ablation synthesis serves as both a colloid stabilizer and a reactant source. For InH3, the liquid must be a source of hydrogen.

  • Hydrogen Source: The liquid must contain hydrogen that can react with the ablated indium plasma. While water can be a source, its oxygen content can lead to the formation of more stable indium oxides as a byproduct, reducing the InH3 yield.[7] Using a liquid medium with a higher concentration of reactive hydrogen and no oxygen, such as liquid ammonia (B1221849) or an organic solvent, might be beneficial.

  • Temperature Control: Given that InH3 decomposes above -90°C, performing the ablation in a cryogenic liquid could stabilize the newly formed nanoparticles and prevent decomposition.[1]

  • Additives: The use of stabilizing agents or hydrogen-donating additives in the liquid could enhance the formation and stability of InH3.

Q4: Could shielding effects be the cause of our low yield? How can we mitigate them?

Yes, shielding effects are a significant limiting factor in achieving high nanoparticle productivity.[3]

  • Cavitation Bubble Shielding: The vapor bubble formed after a laser pulse can block subsequent pulses.[2] This is particularly problematic at high repetition rates. To mitigate this, you can either lower the repetition rate or implement a liquid flow system to move the bubbles away from the ablation zone.

  • Nanoparticle Shielding: As the concentration of nanoparticles in the colloid increases, they can absorb and scatter the incoming laser light, preventing it from reaching the target.[3] A continuous flow setup that removes the synthesized nanoparticles from the laser path can address this issue.

Experimental Protocols

General Protocol for Laser Ablation Synthesis of InH3 (Hypothetical)

This protocol is a generalized starting point and will require significant optimization.

  • Target Preparation: An indium metal target (99.99% purity) is cleaned and placed at the bottom of a reaction chamber.

  • Reaction Chamber Setup: The chamber is filled with a deoxygenated liquid medium (e.g., liquid ammonia or a cooled organic solvent). The liquid is maintained at a low temperature (e.g., -100°C) using a cooling system.

  • Laser Ablation: A pulsed laser (e.g., Nd:YAG) is focused onto the indium target. The chamber may be stirred or have a liquid flow system to ensure homogeneity and reduce shielding.

  • Post-Processing: The resulting colloidal suspension is carefully collected and stored at low temperatures to prevent decomposition of InH3.

Quantitative Data Summary

The following table provides hypothetical starting parameters for optimization. Actual optimal values will vary based on the specific experimental setup.

ParameterRecommended Starting RangePotential Impact on Low Yield
Laser Fluence 1 - 10 J/cm²Too Low: Insufficient ablation. Too High: InH3 decomposition.[6][7]
Pulse Duration 10 ps - 10 nsToo Long: Excessive thermal effects causing decomposition.[4]
Repetition Rate 10 - 100 kHzToo High: Cavitation bubble shielding.[2]
Wavelength 532 nm or 1064 nmMay affect ablation efficiency and interaction with the liquid.[6]
Liquid Medium Temperature < -90°CToo High: Promotes thermal decomposition of InH3.[1]

Logical Relationships in InH3 Synthesis

The successful synthesis of InH3 via laser ablation depends on a series of interconnected factors, from the initial laser-target interaction to the final stabilization of the nanoparticles. The following diagram illustrates these relationships.

laser Pulsed Laser (Fluence, Pulse Duration, Repetition Rate) ablation Ablation & Plasma Formation laser->ablation target Indium Target target->ablation liquid Liquid Medium (Hydrogen Source, Temperature) nucleation Nucleation & Growth of InH3 Nanoparticles liquid->nucleation decomposition Thermal Decomposition of InH3 liquid->decomposition High Temp shielding Shielding Effects (Plasma, Bubbles, Nanoparticles) ablation->shielding ablation->nucleation shielding->ablation Reduces Efficiency nucleation->decomposition High Temp yield Final InH3 Yield nucleation->yield decomposition->yield Reduces

Fig. 2: Interdependencies in laser ablation synthesis of InH3.

References

Technical Support Center: Optimization of Precursor Concentration for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Indigane": The term "this compound" does not correspond to a recognized chemical structure in publicly available chemical literature. It is possible that this is a novel compound, a proprietary name, or a typographical variation of a more common chemical scaffold. This support center, therefore, focuses on the synthesis and optimization of structurally related and extensively researched heterocyclic compounds: indole (B1671886) , indoline (B122111) , and indane . The principles and troubleshooting strategies discussed herein are broadly applicable to the synthesis of a wide range of heterocyclic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in indole, indoline, and indane synthesis?

A1: Low yields in the synthesis of these heterocyclic compounds can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pressure can significantly impact yield. For instance, the Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1]

  • Purity of Precursors: Impurities in starting materials, such as arylhydrazines or carbonyl compounds in indole synthesis, can lead to undesirable side reactions.[1]

  • Atmospheric Conditions: Many catalytic syntheses, particularly those employing palladium catalysts for indoline formation, are sensitive to oxygen.[2] Conducting these reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.[2]

  • Inappropriate Catalyst Choice or Concentration: The selection and amount of catalyst are critical. For example, in the Fischer indole synthesis, the choice between a Brønsted acid (like HCl) and a Lewis acid (like ZnCl₂) can dramatically affect the outcome.[3]

  • Side Reactions: Competing reaction pathways, such as N-N bond cleavage in the Fischer indole synthesis or intermolecular reactions in indanone synthesis, can reduce the yield of the desired product.[1][4]

Q2: How critical is the precursor concentration in these syntheses?

A2: Precursor concentration is a key parameter to optimize. High concentrations can sometimes lead to an increase in intermolecular side reactions, resulting in the formation of polymeric byproducts.[4] Conversely, very low concentrations might slow down the reaction rate unnecessarily. It is advisable to start with concentrations reported in the literature for similar substrates and then perform a systematic optimization.

Q3: My purification by column chromatography is proving difficult. What can I do?

A3: Challenges in purification are common. Here are a few troubleshooting tips:

  • Optimize the Solvent System: For column chromatography, aim for a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate to achieve good separation.[5]

  • Address Streaking: If you observe streaking on the TLC plate, especially with nitrogen-containing compounds like indolines, adding a small amount of a modifier to your eluent can help. For basic compounds on silica (B1680970) gel, adding 1-3% of a base like triethylamine (B128534) can improve the peak shape.[5]

  • Consider an Acid-Base Wash: For crude products containing basic nitrogen atoms, an initial acid-base wash can be very effective for removing non-basic impurities.[5]

  • Alternative Stationary Phases: If your compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like neutral alumina (B75360) or a reversed-phase silica gel.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Fischer Indole Synthesis

The Fischer indole synthesis is a robust method, but it is susceptible to failure under certain conditions.

Potential Cause Suggested Solution
Inappropriate Acid Catalyst The choice of acid is substrate-dependent. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). For less reactive substrates, polyphosphoric acid (PPA) is often effective.[3]
Suboptimal Temperature High temperatures can lead to decomposition and tar formation, while low temperatures may result in an incomplete reaction. The optimal temperature should be determined experimentally, starting with milder conditions and gradually increasing the temperature.[3]
Poor Quality Starting Materials Ensure the purity of the arylhydrazine and carbonyl precursors. Arylhydrazines can degrade over time and should be handled with care.[6]
N-N Bond Cleavage Electron-donating substituents on the carbonyl compound can promote cleavage of the N-N bond in the hydrazone intermediate, preventing cyclization. Using a Lewis acid like ZnCl₂ instead of a protic acid may improve the yield in these cases.[7]
Issue 2: Formation of Multiple Products in Palladium-Catalyzed Indoline Synthesis

Palladium-catalyzed C-H amination is a powerful tool for indoline synthesis, but side reactions can occur.

Potential Cause Suggested Solution
Catalyst Oxidation The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).[2]
Suboptimal Temperature While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition. For some intramolecular C(sp²)-H aminations, lowering the temperature to around 60°C has been shown to improve yields.[2]
Incorrect Ligand Choice The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. A screening of different ligands may be necessary.
Insufficient Catalyst Loading If the reaction is not going to completion, consider increasing the catalyst loading. However, this should be optimized to balance cost and yield.[2]

Experimental Protocols

General Protocol for Fischer Indole Synthesis
  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine hydrochloride in ethanol, followed by the addition of an aqueous solution of sodium acetate (B1210297). To this solution, add the desired ketone or aldehyde. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol).[7]

  • Heating: Heat the reaction mixture to reflux for 2-4 hours, with continuous stirring. The optimal temperature and duration will depend on the specific substrates and catalyst used.[7]

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. If a solid precipitates, it can be collected by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product is then purified by column chromatography or recrystallization.

General Protocol for Palladium-Catalyzed Intramolecular C(sp²)-H Amination for Indoline Synthesis
  • Reaction Setup: To an oven-dried Schlenk tube, add the N-protected β-arylethylamine substrate, the palladium catalyst (e.g., Pd(OAc)₂), and the ligand under an inert atmosphere.

  • Solvent and Reagent Addition: Add the appropriate dry solvent and any other necessary reagents (e.g., an oxidant).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 60-100°C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Indole Synthesis
ParameterTypical Range/ValueNotes
Temperature Room Temperature to 190°CHighly substrate and catalyst dependent.[8]
Reaction Time 1 to 24 hoursMonitor by TLC for completion.
Catalyst Protic Acids (HCl, H₂SO₄), Lewis Acids (ZnCl₂, BF₃·OEt₂), Polyphosphoric Acid (PPA)Choice of catalyst is crucial for success.[1]
Solvent Ethanol, Acetic Acid, Toluene, or neat (with PPA)Solvent choice can influence reaction rate and side products.
Table 2: Optimization Parameters for Palladium-Catalyzed Indoline Synthesis
ParameterTypical Range/ValueNotes
Catalyst Loading 1-10 mol%Lower loadings are more cost-effective but may require longer reaction times.[2]
Temperature 60°C to 120°CLower temperatures can sometimes improve yield by reducing catalyst decomposition.[2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.[2]
Solvent Toluene, Dioxane, DMFMust be dry and deoxygenated.

Visualizations

Synthesis_Workflow General Synthesis Workflow Precursors Select & Purify Precursors Reaction_Setup Reaction Setup (Inert Atmosphere if needed) Precursors->Reaction_Setup Reaction Reaction (Optimize Temp, Time, Conc.) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Troubleshooting_Flowchart Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Evaluate Catalyst (Choice, Concentration, Activity) Start->Check_Catalyst Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Check_Conditions->Optimize_Conditions Screen_Catalysts Screen Different Catalysts/Ligands Check_Catalyst->Screen_Catalysts Analyze_Side_Products Analyze Side Products (Identify competing reactions) Optimize_Conditions->Analyze_Side_Products Screen_Catalysts->Analyze_Side_Products Improved_Yield Improved Yield Analyze_Side_Products->Improved_Yield

References

Technical Support Center: Stabilizing Indigane for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the spectroscopic analysis of Indigane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this compound. Here you will find frequently asked questions and troubleshooting guides to assist in obtaining reliable and reproducible spectroscopic data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the spectroscopic analysis of this compound and related indole (B1671886) alkaloids?

A: Indole alkaloids, including this compound, can present several challenges during spectroscopic analysis. These often stem from issues with sample stability, purity, and concentration. Signal overlap in NMR spectra is a common issue due to the complex structures of many indole alkaloids. Furthermore, these compounds can be sensitive to environmental factors, leading to degradation.[1][2]

Q2: What are the general recommendations for storing this compound to ensure its stability?

A: While specific long-term stability data for this compound is not extensively documented in publicly available literature, general best practices for storing structurally related indole alkaloids should be followed. It is advisable to store solid this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and exposure to air and light.[3]

Q3: Which solvents are recommended for dissolving this compound for spectroscopic analysis?

A: The choice of solvent is critical and depends on the spectroscopic technique being used. For NMR spectroscopy, deuterated solvents that provide good solubility and do not react with the sample are necessary.[4] For UV-Vis spectroscopy, the solvent should be transparent in the wavelength range of interest.[5]

Commonly used solvents for indole alkaloids, and likely suitable for this compound, include:

  • NMR: Deuterated chloroform (B151607) (CDCl₃), Deuterated methanol (B129727) (CD₃OD), and Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2][6]

  • UV-Vis: Ethanol, Methanol, and Acetonitrile.

  • Mass Spectrometry: Methanol and Acetonitrile are common solvents for sample introduction into the mass spectrometer.[1]

It is crucial to use high-purity, fresh solvents to avoid introducing impurities that can interfere with the analysis or degrade the sample.[3]

Q4: How can I confirm the identity and purity of my this compound sample?

A: A combination of spectroscopic techniques is essential for confirming the identity and assessing the purity of your this compound sample. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are powerful tools for elucidating the chemical structure and identifying impurities. The presence of unexpected signals in the NMR spectrum or additional peaks in the mass spectrum may indicate the presence of impurities or degradation products.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of this compound.

Issue 1: Unexpected or Unstable Results in UV-Vis Spectroscopy

Q: My UV-Vis spectrum of this compound shows shifting absorbance maxima or a changing baseline over time. What could be the cause?

A: This instability often points to degradation of the analyte or issues with the sample preparation.

  • Potential Cause 1: Photodegradation. Indigoid compounds can be susceptible to degradation upon exposure to light.[9]

    • Solution: Prepare samples fresh and minimize their exposure to ambient light by using amber vials or covering the cuvette holder. Acquire spectra promptly after sample preparation.

  • Potential Cause 2: pH Sensitivity. The electronic structure of indole alkaloids can be influenced by the pH of the solution, leading to shifts in the absorption spectrum.[10]

    • Solution: Ensure the solvent is neutral and free of acidic or basic contaminants. If buffers are used, their compatibility and effect on the spectrum must be evaluated.

  • Potential Cause 3: Thermal Degradation. Although less common at room temperature for short experiments, elevated temperatures can cause degradation.

    • Solution: Avoid heating the sample unless necessary and ensure the spectrophotometer's sample chamber is not significantly warmer than ambient temperature.

  • Potential Cause 4: Solvent Impurities. Impurities in the solvent can react with the sample or absorb in the same region, causing spectral artifacts.

    • Solution: Use high-purity, spectroscopy-grade solvents and run a solvent blank to check for background absorbance.[2]

Issue 2: Poor Resolution or Unexpected Peaks in NMR Spectra

Q: My ¹H NMR spectrum of this compound shows broad peaks, or I'm seeing signals that I cannot assign to the structure. What are the likely causes and solutions?

A: These issues can arise from sample impurities, improper sample preparation, or inherent properties of the molecule.

  • Potential Cause 1: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a synthetic step, consider purification methods to remove metal residues.

  • Potential Cause 2: Sample Aggregation. At higher concentrations, molecules may aggregate, leading to broader signals.

    • Solution: Prepare a more dilute sample. The optimal concentration for ¹H NMR is typically 5-25 mg in 0.5-0.7 mL of solvent.[11]

  • Potential Cause 3: Unremoved Solid Particles. Suspended solids in the NMR tube will disrupt the magnetic field homogeneity, causing poor shimming and broad lines.

    • Solution: Always filter the sample solution into the NMR tube, for example, through a small plug of glass wool in a Pasteur pipette.

  • Potential Cause 4: Degradation Products or Synthetic Impurities. Unexpected peaks often correspond to impurities from the synthesis or degradation of the sample.

    • Solution: Re-purify the sample if necessary. To identify degradation products, consider running forced degradation studies under controlled conditions (e.g., acid, base, oxidative, photolytic, thermal) and analyzing the resulting mixtures by LC-MS.[12][13] This can help to identify the mass of potential degradation products.

  • Potential Cause 5: Water in the NMR Solvent. A broad peak, often around 1.5-2.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆, can be due to water contamination.

    • Solution: Use freshly opened deuterated solvents or solvents stored over molecular sieves. Handle solvents in a dry atmosphere to minimize moisture absorption.[6]

Issue 3: Difficulty Obtaining a Clear Molecular Ion in Mass Spectrometry

Q: I am having trouble observing the expected molecular ion for this compound in my mass spectrum. What could be the problem?

A: The absence or low intensity of the molecular ion can be due to in-source fragmentation, ionization issues, or sample degradation.

  • Potential Cause 1: In-source Fragmentation. this compound might be fragmenting in the ion source of the mass spectrometer before detection.

    • Solution: Use a "softer" ionization technique. Electrospray ionization (ESI) is generally gentler than techniques like electron impact (EI). Optimizing the source parameters, such as cone voltage or capillary temperature, can also reduce fragmentation.

  • Potential Cause 2: Poor Ionization. The compound may not be ionizing efficiently under the chosen conditions.

    • Solution: Try both positive and negative ion modes. Adjusting the pH of the solvent with a small amount of formic acid (for positive mode) or ammonia (B1221849) (for negative mode) can often improve ionization efficiency for compounds with acidic or basic sites.

  • Potential Cause 3: Sample Degradation Prior to Analysis. If the sample has degraded, you will observe the molecular ions of the degradation products instead of the parent compound.

    • Solution: Prepare the sample fresh in a high-purity solvent immediately before analysis. Ensure the sample is fully dissolved.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the general stability of related indole alkaloids under various stress conditions. This information can serve as a preliminary guide for handling this compound.

Stress ConditionGeneral Effect on Indole AlkaloidsRecommended Precaution for this compound Analysis
Acidic pH Degradation is possible, particularly for compounds with acid-labile functional groups.[14]Use neutral solvents. If acidic conditions are necessary, perform analysis quickly and at low temperatures.
Basic pH Degradation can occur, especially at elevated temperatures.[14]Use neutral solvents. Avoid basic conditions unless required for a specific reaction being monitored.
Oxidation Many indole moieties are susceptible to oxidation.[15]Degas solvents and handle samples under an inert atmosphere (e.g., nitrogen or argon).
Light Exposure Photodegradation can occur, leading to the formation of colored byproducts or loss of conjugation.[9]Protect samples from light using amber vials or by wrapping containers in foil.
Elevated Temperature Thermal decomposition can lead to complex mixtures of degradation products.[16]Store samples at low temperatures and avoid unnecessary heating.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard practices for indole alkaloids.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Gently agitate the vial to ensure complete dissolution.

    • Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[11]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum and any necessary 2D spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol) of known concentration.

    • Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the second cuvette with the sample solution.

    • Record a baseline spectrum with the blank cuvette.

    • Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire data in both positive and negative ion modes using a soft ionization technique like Electrospray Ionization (ESI).

    • For structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Start with Pure this compound Sample Dissolve Dissolve in Appropriate Solvent Start->Dissolve Filter Filter Solution Dissolve->Filter Transfer Transfer to Spectroscopic Container Filter->Transfer NMR NMR Analysis (¹H, ¹³C, 2D) Transfer->NMR NMR Tube UVVis UV-Vis Analysis Transfer->UVVis Cuvette MS Mass Spectrometry (HRMS, MS/MS) Transfer->MS Vial for LC-MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment UVVis->Purity MS->Structure Structure->Purity Stability Stability Assessment Purity->Stability

General workflow for spectroscopic analysis of this compound.

Troubleshooting_Workflow Start Unexpected Spectroscopic Results CheckPurity Check Sample Purity (TLC, LC-MS) Start->CheckPurity Impure Impurity Detected CheckPurity->Impure No Pure Sample is Pure CheckPurity->Pure Yes CheckPrep Review Sample Preparation Protocol PrepError Error in Preparation Found CheckPrep->PrepError No PrepOK Preparation is Correct CheckPrep->PrepOK Yes CheckInstrument Verify Instrument Performance InstError Instrument Issue Found CheckInstrument->InstError No InstOK Instrument is Functioning Correctly CheckInstrument->InstOK Yes Repurify Action: Re-purify Sample Impure->Repurify Pure->CheckPrep Remake Action: Prepare New Sample PrepError->Remake PrepOK->CheckInstrument Calibrate Action: Calibrate/Service Instrument InstError->Calibrate Reconsider Consider Intrinsic Properties (e.g., Conformational Isomers) InstOK->Reconsider

Troubleshooting decision tree for unexpected spectral results.

References

Preventing decomposition of Indium trihydride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium trihydride (InH₃). Our goal is to help you mitigate the inherent instability of this compound and prevent its decomposition during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Indium trihydride sample immediately turned into a metallic film upon warming. What happened?

A1: You have observed the thermal decomposition of Indium trihydride. Unstabilized, solid InH₃ is extremely thermally labile and decomposes above -90°C to form indium metal and hydrogen gas.[1][2][3] This is an intrinsic property of the compound due to the weak In-H bonds. To work with indium hydrides at or near room temperature, it is essential to use a stabilized form, such as a Lewis base adduct.

Q2: I observed gas evolution from my InH₃ sample. What is this gas and is it hazardous?

A2: The gas evolved during the decomposition of InH₃ is hydrogen (H₂).[2][4][5] Hydrogen gas is highly flammable and can form explosive mixtures with air. It is crucial to handle InH₃ and its adducts in a well-ventilated fume hood and to take precautions to exclude ignition sources.

Q3: How can I stabilize Indium trihydride for my experiments?

A3: Indium trihydride can be stabilized by forming adducts with Lewis bases. These adducts, with the general formula InH₃Lₙ (where L is the Lewis base and n is typically 1 or 2), exhibit significantly greater thermal stability.[2][6] Common stabilizing ligands include amines (like trimethylamine (B31210) or quinuclidine) and phosphines (like tricyclohexylphosphine).[2][4] The choice of ligand is critical, as it dictates the stability of the resulting complex.

Q4: My stabilized InH₃ adduct still decomposed. What are the possible reasons?

A4: Even stabilized adducts can decompose under certain conditions. Potential causes include:

  • Exceeding Thermal Stability Limit: Every adduct has a specific decomposition temperature. Exceeding this temperature will lead to decomposition.[4][5]

  • Exposure to Air or Moisture: InH₃ is reactive with air and moisture, which can lead to violent decomposition.[1] Handling should always be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Exposure to Light: Some indium-hydrogen compounds are light-sensitive.[1] It is good practice to protect samples from light, for example, by using amber vials or wrapping containers in foil.

  • Solvent Effects: The stability of some adducts is solution-dependent. For instance, the trimethylamine complex is only stable in dilute solutions.[2][3]

Troubleshooting Guide

If you are experiencing decomposition of your Indium trihydride sample, follow this guide to identify and resolve the issue.

dot

Caption: Troubleshooting workflow for InH₃ decomposition.

Data Presentation: Stability of InH₃ Adducts

The thermal stability of Indium trihydride is significantly enhanced by the formation of adducts. The table below summarizes the decomposition temperatures for several common InH₃ complexes.

Compound/AdductFormulaDecomposition Temperature (°C)State/Conditions
Indium Trihydride (unstabilized)InH₃> -90Solid
Trimethylamine Adduct[InH₃(NMe₃)]Stable only below -30Solid or in dilute solution
Quinuclidine Adduct[InH₃(quin)]> -5Solid or in solution
N-Heterocyclic Carbene Adduct[InH₃{C[N(Mes)C(H)]₂}]115Solid
Tricyclohexylphosphine Adduct (1:1)[InH₃(PCy₃)]> 50Solid
Tricyclohexylphosphine Adduct (1:2)[InH₃(PCy₃)₂]Stable at room temperatureSolid

Data sourced from multiple studies.[2][3][4][5][7]

Experimental Protocols

General Protocol for Handling Stabilized Indium Trihydride Adducts

This protocol outlines the best practices for handling a thermally stable InH₃ adduct (e.g., [InH₃(PCy₃)]) to prevent decomposition.

1. Preparation of Work Environment:

  • All manipulations must be performed under a dry, inert atmosphere. A glovebox filled with argon or nitrogen is highly recommended. Alternatively, Schlenk line techniques can be used.
  • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum before being brought into the inert atmosphere.
  • Use anhydrous, deoxygenated solvents if the adduct is to be dissolved.

2. Sample Handling and Transfer:

  • Allow the adduct container to equilibrate to the glovebox temperature before opening to prevent condensation of moisture.
  • Use clean, dry spatulas and weighing boats for transferring the solid adduct.
  • Minimize the exposure time of the sample, even within the glovebox.

3. Storage:

  • Store the solid adduct in a sealed container (e.g., a vial with a Teflon-lined cap) within the inert atmosphere of a glovebox or in a desiccator backfilled with inert gas.
  • For light-sensitive adducts, wrap the container in aluminum foil or use an amber vial.
  • Store at the recommended temperature. For adducts stable at room temperature, this is acceptable. For less stable adducts, storage in a freezer within the glovebox is required.

4. In Case of a Spill:

  • If a spill occurs outside of an inert atmosphere, the material will likely decompose rapidly to indium metal.
  • Ventilate the area well to disperse the evolved hydrogen gas.
  • Once decomposition is complete, the resulting indium metal can be collected and disposed of according to your institution's guidelines for heavy metal waste.

Visualizations

DecompositionPathways cluster_InH3 Indium Trihydride cluster_factors Decomposition Triggers cluster_products Decomposition Products cluster_stabilization Stabilization Pathway InH3 InH₃ (Solid) In_metal Indium Metal (In) InH3->In_metal Decomposition H2 Hydrogen Gas (H₂) InH3->H2 Decomposition Alloy In/H Alloy InH3->Alloy Decomposition Adduct Stable Adduct [InH₃Lₙ] InH3->Adduct Stabilization Temp Temperature > -90°C Temp->InH3 Air Air (O₂/H₂O) Air->InH3 Light Light Light->InH3 LewisBase + Lewis Base (L) (e.g., PCy₃, NMe₃)

References

Technical Support Center: Matrix Isolation of Indium(III) Hydride (InH3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the refinement of matrix isolation conditions for indium(III) hydride (InH3).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the matrix isolation of InH3?

A1: Indium(III) hydride is an unstable molecule under ordinary conditions, readily decomposing at temperatures above -90°C.[1] Key challenges in its matrix isolation include its high reactivity, which can lead to aggregation and reaction with impurities, and the need for a specialized generation method, as it is not a stable gaseous sample.[2] Laser ablation of indium in the presence of hydrogen gas is a common method for its in-situ generation.[1]

Q2: Which matrix gases are suitable for isolating InH3?

A2: Noble gases are the preferred host materials for matrix isolation due to their chemical inertness and broad optical transparency.[3] Argon (Ar) and Neon (Ne) are commonly used. Argon allows for annealing at higher temperatures (up to 35 K), which can facilitate the study of low-barrier reactions, while Neon provides a more rigid matrix at lower temperatures (around 10 K), minimizing guest-host interactions.[2] The choice of matrix gas can influence the vibrational frequencies and the potential for site effects in the resulting spectra.

Q3: What spectroscopic techniques are used to characterize matrix-isolated InH3?

A3: Infrared (IR) spectroscopy is the primary technique for characterizing matrix-isolated molecules like InH3.[1][3] The low temperatures of matrix isolation experiments lead to simplified spectra by suppressing rotational transitions, allowing for clearer observation of vibrational modes.[3] Isotopic substitution, for example using deuterium (B1214612) (D2) to form InD3, is a crucial technique for confirming vibrational assignments.

Q4: What is the expected structure of InH3 in the gas phase and in a solid matrix?

A4: In the gas phase, InH3 is predicted to have a trigonal planar geometry.[1] In the solid state, upon warming, broad infrared bands suggest the formation of a polymeric structure with In-H-In bridging bonds, similar to solid AlH3.[1] The goal of matrix isolation is to trap the monomeric, gas-phase structure.

Q5: Can adducts of InH3 be studied using matrix isolation?

A5: While adducts of InH3 with ligands such as tricyclohexylphosphine (B42057) have been characterized crystallographically, studying their formation in a matrix is also possible.[1] This would typically involve co-depositing the laser-ablated indium/hydrogen mixture with a third gas, the ligand, diluted in the matrix gas.

Troubleshooting Guide

Issue 1: Low or No Yield of InH3
Possible Cause Suggested Solution
Inefficient Laser Ablation Optimize laser parameters (wavelength, power, pulse duration). Ensure the laser is properly focused on the indium target. The kinetic and electronic energy of the ablated metal atoms can influence reactivity.[4]
Incorrect Precursor Ratio Vary the concentration of hydrogen (H2) in the matrix gas. A typical starting point is a high matrix-to-guest ratio (e.g., 1000:1 Ar:H2) to ensure good isolation.
Deposition Temperature Too High InH3 is thermally unstable.[1] Ensure the deposition window is at a sufficiently low temperature (e.g., 4-15 K) to rapidly quench the reactive species.
Leaks in the Vacuum System High vacuum is essential to prevent contamination from unwanted gases freezing on the cold window.[3] Check for leaks using a helium leak detector or by monitoring the pressure rise over time.
Issue 2: Complex or Unidentifiable IR Spectra
Possible Cause Suggested Solution
Presence of Impurities Use high-purity matrix and precursor gases. Thoroughly clean the indium target and the deposition system. Check for back-streaming from vacuum pumps.
Formation of Aggregates or Polymers The presence of broad infrared bands may indicate the formation of polymeric (InH3)n.[1] Increase the matrix-to-guest ratio to improve isolation. Lower the deposition rate to reduce the likelihood of guest molecules interacting on the surface before being trapped.
Multiple Trapping Sites The same molecule trapped in different local environments within the matrix can give rise to multiple sharp peaks for the same vibrational mode. Annealing the matrix (e.g., warming an argon matrix to 30-35 K for a short period) can sometimes simplify the spectrum by allowing molecules to relax into more stable sites.[2]
Formation of Other Indium Hydrides (InH, InH2) Laser ablation can produce various species. Compare experimental frequencies with theoretical predictions for different InHx species to aid in identification.
Issue 3: Photochemical Instability During Spectroscopic Measurements
Possible Cause Suggested Solution
Photolysis by IR or Probe Beam If the signal intensity of InH3 decreases over time during spectral acquisition, photolysis may be occurring. Reduce the intensity of the probe beam or use filters to remove unnecessary wavelengths.
Formation of Photoproducts New spectral features appearing during irradiation indicate the formation of photoproducts. This can be intentionally studied by using specific wavelengths of UV or visible light to induce and investigate photochemical reactions.[5]

Experimental Protocols & Data

Table 1: Typical Experimental Parameters for Matrix Isolation of Metal Hydrides
ParameterTypical Range/ValueNotes
Matrix Gas Ar, Ne, H2Noble gases are preferred for inertness.[3] Solid hydrogen can also be used as both a reactant and a matrix.[1]
Deposition Temperature 4 - 20 KLower temperatures improve matrix rigidity.[3] Argon can be deposited up to 20 K.[2]
Matrix:Guest Ratio 500:1 to 2000:1High dilution is crucial to prevent aggregation of reactive species.
Laser for Ablation Nd:YAG (e.g., 532 nm, 1064 nm)Laser choice depends on the target material.
Annealing Temperature Ar: 30-35 K; Ne: ~10 KAnnealing can simplify spectra by reducing the number of trapping sites.[2]
Spectroscopy Window CsI, BaF2Must be transparent in the spectral region of interest and compatible with cryogenic temperatures.

Visualizations

Experimental Workflow for InH3 Matrix Isolation

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Indium Target E4 Simultaneous Laser Ablation of In P1->E4 P2 Prepare H2/Ar Gas Mixture E3 Co-deposition of Gas Mixture P2->E3 E1 Cool Window to < 15 K E1->E3 E2 High Vacuum (< 10^-6 mbar) E2->E3 E5 Matrix Formation on Window E3->E5 E4->E5 A1 Record IR Spectrum E5->A1 A2 Anneal Matrix (Optional) A1->A2 A5 Data Interpretation A1->A5 A3 Record Post-Annealing Spectrum A2->A3 A4 Photolysis Study (Optional) A3->A4 A3->A5 A4->A5

Caption: General workflow for the synthesis and analysis of InH3 via laser ablation and matrix isolation.

Troubleshooting Logic for Unexpected IR Spectrum

troubleshooting_logic Start Unexpected IR Spectrum BroadBands Are bands broad? Start->BroadBands MultiplePeaks Multiple sharp peaks for one mode? BroadBands->MultiplePeaks No Cause_Aggregation Cause: Aggregation BroadBands->Cause_Aggregation Yes UnknownPeaks Unknown sharp peaks present? MultiplePeaks->UnknownPeaks No Cause_Sites Cause: Multiple Sites MultiplePeaks->Cause_Sites Yes NoSignal No In-H signals? UnknownPeaks->NoSignal No Cause_Impurities Cause: Impurities / Other Hydrides UnknownPeaks->Cause_Impurities Yes Cause_LowYield Cause: Low Yield NoSignal->Cause_LowYield Yes Solution_Ratio Action: Increase Matrix Ratio Cause_Aggregation->Solution_Ratio Solution_Anneal Action: Anneal Matrix Cause_Sites->Solution_Anneal Solution_Purity Action: Check Gas Purity / Precursors Cause_Impurities->Solution_Purity Solution_Ablation Action: Optimize Ablation/Deposition Cause_LowYield->Solution_Ablation

Caption: Decision tree for diagnosing common issues observed in the IR spectrum of matrix-isolated InH3.

References

Technical Support Center: Characterization of Unstable Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable hydrides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Safety First: Handling Pyrophoric and Air-Sensitive Hydrides

Unstable hydrides are often pyrophoric and/or air-sensitive, meaning they can ignite spontaneously on contact with air or moisture.[1][2] Strict adherence to safety protocols is paramount.

Q1: What are the essential personal protective equipment (PPE) requirements for handling unstable hydrides?

A1: Always wear the following PPE when working with pyrophoric hydrides:

  • Flame-retardant lab coat: This should be fully buttoned to cover as much skin as possible.[3][4]

  • Safety glasses or goggles: Goggles are required when there is a splash hazard.[3]

  • Flame-retardant gloves: Neoprene or Nomex® gloves are recommended. Some procedures may require wearing nitrile gloves underneath for chemical protection.[3][4]

  • Closed-toe shoes and long pants: Avoid synthetic clothing.[3]

Q2: What is the proper procedure for transferring solid pyrophoric hydrides?

A2: All transfers of pyrophoric solids must be performed under an inert atmosphere, typically within a glovebox.[3] For mildly pyrophoric solids like lithium aluminum hydride and sodium hydride, brief handling in the air may be possible, but containers must be flushed with an inert gas before storage.[4] When weighing alkali metals, cut the desired piece under packing oil, rinse with a high-boiling hydrocarbon solvent like toluene (B28343) or heptane, and then transfer to a weighed flask of the same solvent to determine the mass.[4]

Q3: How should I handle a spill of a pyrophoric hydride?

A3: In the event of a spill, immediately notify personnel in the area and restrict access.[4] Use a Class D fire extinguisher for metal fires. A container of powdered lime (calcium oxide), soda ash, or dry sand should be readily available to smother small fires.[4] Do not use water or a standard ABC fire extinguisher, as this can exacerbate the situation. After smothering the spill, carefully quench the material by the slow addition of isopropanol.[4]

II. Analytical Techniques: Troubleshooting and Protocols

This section provides detailed protocols and troubleshooting for common analytical techniques used in the characterization of unstable hydrides.

In-Situ X-ray Diffraction (XRD)

Q4: My in-situ XRD data shows unexpected phases or sample decomposition. What could be the cause?

A4: This could be due to several factors:

  • Air/moisture contamination: Even a small leak in your sample holder can lead to the formation of oxides or hydroxides. Ensure your sample holder is properly sealed. For highly air-sensitive materials, loading the sample in a glovebox is crucial.[5]

  • Reaction with the sample holder: At elevated temperatures, the hydride may react with the sample holder material. Sapphire or quartz capillaries are often used for their inertness.[6]

  • Incorrect temperature calibration: An inaccurate thermocouple reading can lead to decomposition. Calibrate your furnace regularly.

  • Beam damage: High-energy synchrotron radiation can sometimes induce sample decomposition. Consider using a lower flux or a cryo-stream to cool the sample.

Experimental Protocol: In-Situ XRD of an Air-Sensitive Hydride

  • Sample Preparation (inside a glovebox):

    • Finely grind the hydride sample to a homogenous powder.

    • Load the powder into a thin-walled glass or sapphire capillary (e.g., 0.5-1.0 mm diameter).[6]

    • Seal the capillary with a high-temperature epoxy or by flame-sealing (if appropriate for the material's thermal stability).

  • Mounting the Sample:

    • Transfer the sealed capillary from the glovebox to the diffractometer.

    • Mount the capillary in a specialized in-situ cell that allows for heating and gas flow.[6]

  • Data Collection:

    • Purge the cell with an inert gas (e.g., Argon or Helium).

    • Begin heating the sample to the desired temperature at a controlled rate (e.g., 5 °C/min).[6]

    • Collect diffraction patterns continuously or at set temperature intervals.

    • If studying hydrogenation/dehydrogenation, introduce hydrogen gas at the desired pressure and monitor the structural changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q5: I am not observing a clear hydride signal in my 1H NMR spectrum.

A5: Several factors can contribute to this issue:

  • Paramagnetic species: The presence of paramagnetic metals can lead to significant broadening or shifting of the hydride resonance, sometimes making it undetectable.

  • Low concentration or poor solubility: Ensure you have a sufficient concentration of your hydride in a suitable deuterated solvent.

  • Chemical exchange: The hydride may be undergoing chemical exchange with the solvent or other species in the solution, leading to a broadened or averaged signal.

  • Quadrupolar broadening: If the hydride is interacting with a quadrupolar nucleus, this can lead to signal broadening.

Experimental Protocol: NMR Characterization of an Unstable Hydride

  • Sample Preparation (inside a glovebox):

    • Use an oven-dried NMR tube and cap. For highly air-sensitive samples, a J-Young tube with a Teflon valve is recommended.

    • Dissolve 5-25 mg of the hydride in ~0.6-0.7 mL of a dry, deuterated solvent.[7] Common choices include deuterated tetrahydrofuran (B95107) (THF-d8), benzene-d6, or toluene-d8.

    • Filter the solution if any solid particles are present.

  • Degassing (for oxygen-sensitive samples):

    • If using a standard NMR tube, carefully bubble a gentle stream of inert gas (e.g., Argon) through the solution for a few minutes before capping.

    • For J-Young tubes, the freeze-pump-thaw method is more effective for removing dissolved oxygen.[8]

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum. The hydride resonance is typically found in the upfield region (δ < 0 ppm).

    • Consider acquiring spectra at variable temperatures to investigate dynamic processes.

    • For solid-state NMR, magic angle spinning (MAS) is used to obtain high-resolution spectra.[9]

Mass Spectrometry (MS)

Q6: I am having trouble detecting the parent molecular ion of my hydride complex in the mass spectrum.

A6: Unstable hydrides can be challenging to analyze by MS due to their reactivity and tendency to fragment.

  • In-source decomposition: The high energy of the ionization source can cause the hydride to lose hydrogen or other ligands before detection. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Reaction with residual air/moisture: Ensure the mass spectrometer's vacuum is optimal to minimize reactions with background gases.

  • Hydride formation in the source: In some cases, hydride clusters can form in the ion source, complicating the spectrum.[10]

Troubleshooting Tip: Consider using techniques like gas flooding with hydrogen to intentionally form and study metal hydride cluster ions, which can provide insights into their formation mechanisms.[10]

Thermal Analysis (TGA/DSC)

Q7: My TGA/DSC results are not reproducible. What are the common causes?

A7: Reproducibility issues in thermal analysis of hydrides often stem from:

  • Sample preparation: Inconsistent sample mass or packing in the crucible can affect heat transfer and reaction kinetics.

  • Heating rate: Different heating rates will shift the decomposition temperature. Use a consistent heating rate for all experiments.

  • Atmosphere control: Poor control of the purge gas flow rate or composition can lead to side reactions.

  • Crucible material: The sample may react with the crucible material (e.g., aluminum). Platinum or ceramic crucibles are generally more inert.[11]

Experimental Protocol: TGA/DSC of an Air-Sensitive Hydride

  • Sample Preparation (inside a glovebox):

    • Use a pre-weighed, inert crucible (e.g., platinum or alumina).

    • Place a small amount of the hydride sample (typically 5-10 mg) into the crucible.

    • Hermetically seal the crucible if possible to prevent any reaction with the atmosphere before the analysis begins.

  • Instrument Setup:

    • Place the sample and a reference crucible (usually empty) into the instrument.

    • Purge the furnace with a high-purity inert gas (e.g., Argon or Nitrogen) at a constant flow rate.

  • Data Collection:

    • Heat the sample at a linear rate (e.g., 10 °C/min) to the desired final temperature.

    • Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

III. Quantitative Data of Unstable Hydrides

The following tables summarize key properties of selected unstable hydrides.

Table 1: Decomposition Properties of Selected Unstable Metal Hydrides

HydrideDecomposition Temperature (°C)Decomposition Pressure (MPa) at specified T (°C)Hydrogen Capacity (wt. %)Reference
TiCr1.8H2.6-780.2 @ -78~2.6[12]
TiCr1.8H3.6-785 @ -78~3.6[12]
TiCr1.9H2.5-78~0.02 @ -78~2.5[12]
TiCr1.9H3.5-783 @ -78~3.5[12]
(Ti0.75Zr0.25)1.05Mn0.8Cr1.05V0.05Cu0.1300.3 @ 301.9[12]
Mg2FeH63200.1 @ 3205.4[13]
BaReH9<100-2.7[13]

Table 2: Properties of Selected Complex Hydrides

Complex HydrideTheoretical H2 Capacity (wt. %)Decomposition Temperature (°C)NotesReference
NaAlH45.6~180Reversible with catalyst[14]
LiBH418.5~280High capacity, but poor reversibility[14]
Mg(BH4)214.9~300High capacity, complex decomposition pathway[14]
Na2Mg2NiH6--Potential for thermal energy storage[15]

IV. Visualized Workflows and Logic

Experimental Workflow for Characterization of a Novel Unstable Hydride

experimental_workflow cluster_synthesis Synthesis & Handling cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis in Inert Atmosphere handling Handling in Glovebox synthesis->handling xrd In-Situ XRD handling->xrd Structural Analysis nmr NMR Spectroscopy handling->nmr Structural & Dynamic Analysis tga_dsc TGA/DSC handling->tga_dsc Thermal Stability ms Mass Spectrometry handling->ms Molecular Mass & Fragmentation data_analysis Data Analysis xrd->data_analysis nmr->data_analysis tga_dsc->data_analysis ms->data_analysis interpretation Interpretation & Reporting data_analysis->interpretation

Caption: General experimental workflow for the synthesis and characterization of unstable hydrides.

Troubleshooting Logic for Poor XRD Data Quality

troubleshooting_xrd decision decision start Poor XRD Data Quality check_peaks Are peaks broad or absent? start->check_peaks check_extra_peaks Are there unexpected peaks? start->check_extra_peaks amorphous Sample may be amorphous or poorly crystalline check_peaks->amorphous Yes low_signal Increase acquisition time or use a higher intensity source check_peaks->low_signal No contamination Check for air/moisture leak. Reload sample in glovebox. check_extra_peaks->contamination Yes decomposition Sample may have decomposed. Check temperature calibration. check_extra_peaks->decomposition Yes reaction Sample may have reacted with the sample holder. decomposition->reaction

Caption: Troubleshooting flowchart for common issues encountered during XRD analysis of unstable hydrides.

References

Technical Support Center: Purifying Indane and Michael Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Indigane adducts" does not correspond to a standard chemical nomenclature. This guide provides troubleshooting advice based on the purification of structurally related compounds, namely indane derivatives and Michael adducts . The principles and techniques described are broadly applicable to the purification of many organic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthesized indane and Michael adducts.

Issue Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of side products.Monitor the reaction to completion using Thin Layer Chromatography (TLC). Purify the crude product using column chromatography or recrystallization.[1][2]
Ineffective work-up procedure.Optimize the work-up by washing the organic layer with appropriate aqueous solutions (e.g., 1 M HCl, saturated NaHCO₃) to remove acidic or basic impurities.[1]
Product is Discolored or an Oil/Gummy Solid Presence of polymeric or high molecular weight impurities.Treat a solution of the crude product with activated charcoal to remove colored impurities before filtration and subsequent purification.[3] For oily products, attempt to induce crystallization by scratching the flask or seeding with a pure crystal. If that fails, column chromatography is the preferred method.
Residual solvent.Dry the product under high vacuum. If the solvent has a high boiling point, dissolving the product in a low-boiling solvent and re-evaporating can help remove it.
Presence of Starting Materials in Final Product Incomplete reaction.Drive the reaction to completion by increasing the reaction time, temperature, or adding more of the excess reagent.
Inefficient purification.Starting materials often have different polarities than the product. Optimize the solvent system for column chromatography to achieve better separation.[4] Alternatively, choose a recrystallization solvent that leaves the starting material in the mother liquor.[5]
Multiple Spots on TLC After Purification Co-elution of impurities during column chromatography.Use a shallower solvent gradient or a different solvent system in your column chromatography for better resolution.[4] Check for solvent compatibility as some solvents may react with the product.
Decomposition of the product on silica (B1680970) gel.The acidic nature of silica gel can sometimes cause degradation. Consider using neutral or basic alumina (B75360) for chromatography, or deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent.
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Use a less polar solvent or a mixed solvent system to decrease solubility at cold temperatures.[5][6]
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.[5][7] If too much is added, carefully evaporate some of the solvent.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper, and use a small amount of extra hot solvent to ensure the product stays in solution.

Frequently Asked Questions (FAQs)

Q1: What are the best general techniques for purifying indane derivatives and Michael adducts?

A1: The most common and effective purification techniques are recrystallization for solid compounds and column chromatography for both solids and oils.[1][2] The choice depends on the physical state of your adduct and the nature of the impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5][7] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[7] It's often a process of trial and error with small amounts of your crude product.

Q3: What are some common solvent systems for recrystallizing indane or Michael adducts?

A3: While the ideal solvent is compound-specific, good starting points for these types of compounds, which range from nonpolar to moderately polar, include:

  • Single Solvents: Ethanol, Methanol, Ethyl Acetate, Toluene, Hexanes/Heptane.[8][9]

  • Mixed Solvents (Good Solvent/Poor Solvent): Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Acetone/Hexanes, Methanol/Water.[6][9]

Q4: How can I monitor the purity of my adduct during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively assess purity.[2] A pure compound should ideally show a single spot. For quantitative analysis and identification of impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[2]

Q5: What are common impurities in syntheses leading to indane or Michael adducts?

A5: Common impurities include unreacted starting materials, catalysts, and byproducts from side reactions.[2][10] For instance, in Michael additions, side products can arise from polymerization or alternative reaction pathways.[1] In Friedel-Crafts reactions to form indanones, regioisomers are common impurities.[2]

Experimental Protocols

Protocol 1: Recrystallization (Single Solvent)
  • Solvent Selection: In a test tube, add a small amount of your crude adduct and a few drops of a chosen solvent. Observe the solubility at room temperature. Heat the mixture; a good solvent will dissolve the compound when hot.[3] Cool the solution to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities (including charcoal), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Adsorbent and Solvent Selection: The stationary phase is typically silica gel.[4] The mobile phase (eluent) is chosen based on the polarity of the compound, often determined by running TLC plates with different solvent systems (e.g., mixtures of hexanes and ethyl acetate).[4] A good solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry with the initial eluting solvent, ensuring there are no air bubbles or cracks.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add this solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified adduct.

Visualization

G cluster_0 Troubleshooting Purification Workflow CrudeProduct Crude this compound Adduct CheckPurity Assess Purity (TLC, NMR) CrudeProduct->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes ChooseMethod Choose Purification Method IsPure->ChooseMethod No Recrystallization Recrystallization ChooseMethod->Recrystallization Solid ColumnChromatography Column Chromatography ChooseMethod->ColumnChromatography Oil or Solid Recrystallization->CheckPurity RecrystFail Recrystallization Fails (Oiling out, low yield) Recrystallization->RecrystFail ColumnChromatography->CheckPurity ColumnFail Column Fails (Poor separation, decomposition) ColumnChromatography->ColumnFail RecrystFail->ColumnChromatography ReassessColumn Re-optimize Column Conditions (Solvent, Adsorbent) ColumnFail->ReassessColumn ReassessColumn->ColumnChromatography

Caption: A workflow for troubleshooting the purification of synthesized adducts.

References

Technical Support Center: Optimization of Computational Models for Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing computational models for investigational compounds, such as Indigane-like molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of computational models.

Molecular Docking

Q1: My docking results show poor binding affinity for a known active compound. What are the possible reasons and how can I troubleshoot this?

A1: This is a common issue that can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Ligand Preparation: Ensure the ligand's 3D structure has been properly generated and energy minimized. Incorrect protonation states or tautomers can significantly impact docking scores.[1]

  • Receptor Preparation: The protein structure must be carefully prepared. This includes adding hydrogen atoms, assigning correct bond orders, and removing any co-crystallized ligands or water molecules that are not essential for binding.

  • Binding Site Definition: Double-check the definition of the binding pocket. An incorrectly defined or sized grid box can prevent the docking algorithm from finding the correct binding pose.

  • Docking Algorithm and Scoring Function: The choice of docking software and its scoring function can influence the outcome.[2][3][4][5] Consider using a different algorithm or a consensus scoring approach, where multiple scoring functions are used to rank the poses.

  • Receptor Flexibility: If the protein is known to undergo conformational changes upon ligand binding, consider using flexible docking protocols or molecular dynamics simulations to account for this.

Q2: The docked poses of my compound are not consistent with the known binding mode from crystallography. How can I improve the accuracy of the pose prediction?

A2: Improving pose prediction accuracy often requires a more refined docking strategy:

  • Redocking of the Native Ligand: As a first step, try to redock the co-crystallized (native) ligand back into the binding site. If the resulting pose has a high Root Mean Square Deviation (RMSD) from the crystal structure, it indicates a problem with the docking setup or algorithm for that specific target.

  • Constraint Docking: If you have information about key interactions (e.g., hydrogen bonds with specific residues) from experimental data, use these as constraints during the docking process to guide the algorithm towards the correct binding mode.

  • Post-Docking Minimization/Molecular Dynamics: Refine the docked poses using molecular mechanics energy minimization or short molecular dynamics simulations. This can help to relax any steric clashes and improve the overall geometry of the binding pose.[6]

Quantitative Structure-Activity Relationship (QSAR)

Q1: My QSAR model has a high R² value for the training set but performs poorly on the external test set. What does this indicate and how can I fix it?

A1: This is a classic sign of overfitting, where the model has learned the noise in the training data rather than the underlying structure-activity relationship.[7] To address this:

  • Data Curation: Ensure your dataset is of high quality.[2][8][9] Check for and remove any experimental errors or incorrectly assigned activity values.

  • Feature Selection: Reduce the number of molecular descriptors used to build the model. A high number of descriptors relative to the number of compounds can lead to overfitting.[7]

  • Cross-Validation: Employ rigorous internal cross-validation techniques (e.g., k-fold cross-validation) during model training to get a more robust estimate of its predictive performance.[3]

  • Model Complexity: If using non-linear methods, try reducing the complexity of the model (e.g., fewer neurons in a neural network).[7]

  • Applicability Domain: Define the applicability domain of your model. The model may not be reliable for predicting the activity of compounds that are structurally very different from the training set.

Q2: How do I choose the right molecular descriptors for my QSAR model?

A2: The choice of descriptors is crucial for building a predictive QSAR model:

  • Relevance to Mechanism of Action: If the mechanism of action is known, select descriptors that are relevant to the key interactions (e.g., hydrophobic, electronic, steric properties).

  • Descriptor Correlation: Avoid using highly correlated descriptors, as this can introduce redundancy and instability into the model.

  • Systematic Selection: Use automated feature selection methods to identify a subset of descriptors that are most relevant to the biological activity.[7]

Frequently Asked Questions (FAQs)

Q: What is the first step I should take when a computational model is not performing as expected?

A: Always start by verifying your input data. For docking, this means checking the ligand and protein structures. For QSAR, this involves scrutinizing the chemical structures and biological activity data.[2][8][9]

Q: How important is experimental validation of computational models?

A: Experimental validation is critical to ensure the reliability and predictive power of your computational models.[10][11][12] In silico predictions should always be confirmed with in vitro or in vivo experiments.

Q: Can I use computational models to predict off-target effects?

A: Yes, inverse docking, where a ligand is docked against a panel of known protein targets, can be used to predict potential off-target interactions. This can be a valuable tool for assessing the potential for side effects early in the drug discovery process.

Data Presentation

Comparison of Common Molecular Docking Software
SoftwareStrengthsWeaknessesLicensing
AutoDock Vina High accuracy, fast, and open-source.[2]Less user-friendly interface for beginners.[2]Free
GOLD High accuracy and good for handling protein flexibility.[2][3]Steeper learning curve and is a commercial software.[2]Commercial
Glide Very fast and integrates well with other Schrödinger software.[2][3]Commercial and can be computationally expensive.Commercial
MOE Fast, reliable, and uses energy-minimization algorithms.[4]Commercial software.Commercial
Surflex-Dock Good at predicting binding flexibility and affinity.[4]Can be slower than other methods.Commercial
Key Parameters for QSAR Model Optimization
ParameterImportanceCommon Methods/Considerations
Dataset Size A larger and more diverse dataset generally leads to a more robust model.[3]Aim for at least 20-30 compounds per descriptor.
Descriptor Selection Crucial for model interpretability and to avoid overfitting.[7]Use a combination of 2D and 3D descriptors and employ feature selection algorithms.
Training/Test Set Split Essential for validating the predictive power of the model.Typically an 80/20 or 70/30 split. Ensure both sets are representative of the chemical space.
Statistical Method The choice of algorithm can significantly impact model performance.Options include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and various machine learning approaches.[13][14]
Validation Metrics Necessary to assess the quality and predictive ability of the model.R², Q² (cross-validated R²), and external validation with an independent test set are crucial.[3]

Experimental Protocols

Western Blot for Protein Expression Analysis

This protocol is used to detect specific proteins in a sample of tissue or cells.[1][6][15][16][17]

Materials and Reagents:

  • Cells or tissue sample

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

  • TBST (Tris-buffered saline with Tween 20)

Procedure:

  • Protein Extraction: Lyse cells or tissue in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[7][18][19][20]

Materials and Reagents:

  • Cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium

  • Investigational compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the investigational compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Visualizations

Troubleshooting_Workflow Start Poor Model Performance Check_Input Verify Input Data (Ligand/Protein Structures, Activity Data) Start->Check_Input Input_OK Input Data Correct? Check_Input->Input_OK Fix_Input Correct Input Data Input_OK->Fix_Input No Check_Parameters Review Model Parameters (Docking: Grid Box, Scoring Function) (QSAR: Descriptors, Algorithm) Input_OK->Check_Parameters Yes Fix_Input->Check_Input Params_OK Parameters Appropriate? Check_Parameters->Params_OK Consider_Method Consider Alternative Method (e.g., Different Docking Software, QSAR Algorithm) Params_OK->Consider_Method No Validate Experimental Validation Params_OK->Validate Yes Optimize_Params Optimize Parameters Optimize_Params->Check_Parameters Consider_Method->Optimize_Params End Model Optimized Validate->End

Caption: A general workflow for troubleshooting computational models.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cell_Response

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][21][22][23][24]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity, Proliferation) Nucleus->Gene_Expression regulates

Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.[9][25][26][27][28]

References

Minimizing side reactions in Indigane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of indane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of indane and its derivatives?

A1: During the synthesis of indane derivatives, several side reactions can occur, leading to reduced yields and purification challenges. Common side reactions include:

  • Polymerization: Particularly under acidic conditions, the reactive nature of intermediates can lead to the formation of polymeric tars.[1]

  • Formation of Regioisomers: When using unsymmetrically substituted starting materials, different cyclization pathways can lead to a mixture of isomeric products, which can be difficult to separate.[2]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a stable hydrazone in certain heterocyclic syntheses, preventing the formation of the desired indane ring.[2]

  • Ring-Opening: The indane ring system, especially if containing sensitive functional groups, can undergo ring-opening under harsh acidic or aqueous conditions.[1]

  • Self-Dimerization: Reactive intermediates or products can sometimes react with themselves to form dimers or other complex mixtures.[3]

Q2: My reaction yield for the synthesis of a substituted indene (B144670)/indane is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in indene and indane synthesis can stem from several factors, including suboptimal reaction conditions, inefficient catalysts, or instability of the starting materials or products.[4] To improve the yield, consider the following troubleshooting steps:

  • Assess Catalyst Loading: While it may seem intuitive to increase catalyst load to boost yield, this can sometimes promote side reactions. For instance, in a gold-catalyzed intramolecular hydroalkylation, reducing the catalyst from 5 mol% to 1 mol% only resulted in a minor yield decrease, suggesting that optimization can lead to a more efficient process.[4]

  • Evaluate Reaction Temperature: Temperature control is critical. Elevated temperatures can promote decomposition and polymerization, while temperatures that are too low may lead to incomplete reactions.[1] For thermodynamically controlled reactions, a moderate increase in temperature can sometimes facilitate the final cyclization and aromatization steps.[2]

  • Consider the Synthetic Route: The chosen synthetic strategy significantly impacts the final yield. Methods like sequential Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis (RCM) have been shown to produce functionalized indenes in excellent yields.[4]

  • Check Substituent Effects: The electronic and steric properties of substituents on your starting materials can dramatically influence reactivity. Electron-donating groups may increase reactivity, while bulky or electron-withdrawing groups might necessitate more forceful conditions or different catalytic systems.[4]

Below is a summary of optimized conditions from various successful indene syntheses that resulted in good to excellent yields.

Synthetic Method Key Reactants Catalyst/Reagent Solvent Temperature Typical Yields Reference(s)
BCl₃-Mediated Cyclizationo-AlkynylstyrenesBCl₃, then Pinacol/NEt₃Dichloromethane0 °C70-91%[4]
Gold-Catalyzed HydroalkylationYnamidesIPrAuCl (5 mol%) / AgSbF₆DichloromethaneRoom Temp.73-85%[4]
Grignard CouplingEthyl 1-acetoxy-1H-indene-2-carboxylateGrignard ReagentsVariousVariousGood[4]

Below is a troubleshooting workflow for addressing low reaction yields.

G cluster_0 start Low Yield Observed check_catalyst Assess Catalyst Loading (Too high/low?) start->check_catalyst check_temp Evaluate Reaction Temperature (Decomposition/Incomplete?) start->check_temp check_route Consider Synthetic Route (Alternative methods?) start->check_route check_substituents Analyze Substituent Effects (Electronic/Steric hindrance?) start->check_substituents optimize Systematically Optimize Conditions (Small-scale trials) check_catalyst->optimize check_temp->optimize check_route->optimize check_substituents->optimize end Improved Yield optimize->end

Troubleshooting workflow for low reaction yield.

Q3: My reaction is producing a dark, tar-like substance, making purification difficult. What is happening and how can I prevent it?

A3: The formation of a dark, polymeric substance is a common problem, often caused by the high reactivity of the furan (B31954) ring, especially under acidic conditions.[1] This can lead to polymerization or decomposition of either the starting materials or the desired indane product.[1]

Detailed Troubleshooting Steps:

  • Control Acidity: The indane ring system can be sensitive to strong acids, which can catalyze polymerization.[1] If your reaction requires acidic conditions, consider using a milder acid or buffering the system.

  • Lower the Temperature: High temperatures can accelerate decomposition and polymerization pathways.[1] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize tar formation.

  • Reduce Reaction Time: Prolonged exposure to reaction conditions can increase the formation of polymeric byproducts.[1] Monitor the reaction closely using techniques like TLC and quench it as soon as the starting material is consumed.[5]

The following diagram illustrates the relationship between reaction conditions and the formation of byproducts.

G cluster_conditions Reaction Conditions reagents Starting Materials (e.g., o-Alkynylstyrenes) harsh Harsh Conditions (High Temp, Strong Acid) reagents->harsh Application of mild Optimized Conditions (Controlled Temp & pH) reagents->mild Application of product Desired Indane Product byproducts Side Products (Polymer, Tar, Isomers) harsh->byproducts mild->product G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup Reaction Setup (Dry glassware, inert atmosphere) reagents Add Reagents & Solvent setup->reagents conditions Set Conditions (Temperature, Stirring) reagents->conditions monitoring Monitor Progress (TLC) conditions->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify Crude Product (e.g., Column Chromatography) extract->purify

References

Troubleshooting experimental anomalies in Indigane research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indigane research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental anomalies and answering frequently asked questions related to the study of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mode of action?

A: this compound is a novel synthetic compound currently under investigation for its potential therapeutic properties. Its primary hypothesized mode of action is the modulation of the hypothetical "this compound Signaling Pathway (ISP)," which is believed to play a crucial role in cellular proliferation and apoptosis.

Q2: I am observing high variability between my replicate experiments in this compound bioassays. What are the potential sources of this inconsistency?

A: High variability in bioassay results is a common challenge and can stem from several factors. It is crucial to meticulously control experimental parameters to ensure reproducibility.[1][2][3] Key areas to investigate include inconsistencies in cell culture practices, such as using cells with high passage numbers, and variations in cell seeding density.[1] Operator-dependent variations in reagent preparation and incubation times are also significant contributors.[1]

Q3: My this compound compound is showing low or no activity in my cell-based assays. What are the possible causes?

A: A low or absent signal in your assay can be attributed to several factors.[1][4] The concentration range of this compound may be suboptimal; therefore, performing a wider range-finding experiment is recommended.[1] It is also critical to ensure your compound is fully dissolved in the assay medium, as precipitated compound will not be active.[1] Additionally, consider the stability of this compound under your specific assay conditions, as it may be sensitive to light or degrade in aqueous solutions.[1]

Q4: I am concerned that my this compound analog might be a Pan-Assay Interference Compound (PAIN). How can I verify this?

A: Pan-Assay Interference Compounds (PAINs) can produce misleading results by showing activity in numerous assays through non-specific mechanisms. To mitigate this, it is essential to perform secondary and orthogonal assays to confirm the activity with different technologies and distinct endpoints.[5] Analyzing the structure-activity relationship (SAR) by testing analogs of this compound can also help determine if the observed activity correlates with specific structural features.[5]

Troubleshooting Guides

This compound Synthesis and Purification

Issue: Low yield of purified this compound after synthesis.

This is a frequent challenge in multi-step organic synthesis. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Incomplete reactionsMonitor reaction progress using TLC or LC-MS to ensure full conversion of starting materials.Increased yield of crude product.
Degradation of product during purificationUse a purification method suitable for the stability of this compound, such as automated flash chromatography.[6][7]Minimized product loss and higher purity.
Suboptimal reaction conditionsSystematically vary reaction parameters like temperature, solvent, and catalyst concentration.Identification of optimal conditions for maximum yield.
Inefficient purificationEmploy advanced purification techniques like preparative HPLC for complex mixtures.[6]Higher purity of the final compound.
This compound Bioassays

Issue: Inconsistent results in this compound cytotoxicity assays (e.g., MTT assay).

Reproducibility is key in cell-based assays. The following table provides troubleshooting steps for inconsistent MTT assay results.[5]

Potential Cause Troubleshooting Step Success Metric
Inconsistent cell seedingEnsure a homogenous cell suspension by gentle mixing before and during plating.[1]Coefficient of variation (CV) < 15% in vehicle control wells.
Contamination (e.g., Mycoplasma)Regularly test cell cultures for Mycoplasma contamination.Negative Mycoplasma test result.
Reagent variabilityUse reagents from the same lot for an entire experiment and prepare fresh dilutions.[1]Consistent positive and negative control values across plates.
Pipetting errorsCalibrate pipettes regularly and use a consistent pipetting technique.[3][4]Reduced variability between replicate wells.

Experimental Protocols

Protocol 1: General Procedure for this compound Cytotoxicity MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway

Indigane_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits Apoptosis Apoptosis KinaseB->Apoptosis Promotes Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Hypothesized this compound signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start Experimental Anomaly Observed Define Define the Problem Start->Define Analyze Analyze Experimental Design Define->Analyze CheckControls Were Controls Adequate? Analyze->CheckControls CheckReagents Check Reagent Stability/Purity CheckControls->CheckReagents Yes ModifyProtocol Modify Protocol CheckControls->ModifyProtocol No CheckReagents->ModifyProtocol Issue Found Consult Consult Senior Researcher CheckReagents->Consult No Issue Found Rerun Re-run Experiment ModifyProtocol->Rerun End Problem Resolved Rerun->End

Caption: General troubleshooting workflow for experimental anomalies.

References

Technical Support Center: Enhancing the Gas-Phase Lifetime of Indane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are working with indane in the gas phase. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help enhance the stability and lifetime of indane during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with gaseous indane, focusing on extending its experimental lifetime.

FAQ 1: My indane sample is degrading during gas chromatography (GC) analysis, leading to poor peak shape and inconsistent results. What are the likely causes and solutions?

Answer: Degradation of indane during GC analysis is a common problem that can manifest as peak tailing, reduced peak area, or the appearance of unexpected peaks. The primary causes are typically interactions with active sites within the GC system, thermal decomposition, or reactions with impurities in the carrier gas.

Troubleshooting Guide:

  • System Inertness Check: Active sites in the GC flow path, such as in the inlet liner, column, or detector, can catalyze the degradation of indane.

    • Solution: Deactivate the entire flow path. Use inert-coated liners (e.g., silanized glass wool liners) and gold-plated seals in the injector. Employ a high-quality, inert GC column. If peak tailing is observed for indane but not for a non-polar, non-active compound like an alkane, it strongly suggests an activity issue.[1][2]

  • Thermal Degradation: Although indane is relatively stable, high temperatures in the injector port can cause thermal stress and degradation, especially if the residence time is long.

    • Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. A split injection with a high split ratio can reduce the residence time of indane in the hot inlet.[3]

  • Carrier Gas Purity: Impurities such as oxygen or moisture in the carrier gas can react with indane at high temperatures, leading to oxidative degradation.

    • Solution: Use high-purity carrier gas (99.999% or higher) and install in-line purifiers to remove any residual oxygen and water.[4][5][6]

Experimental Protocol: Minimizing Indane Degradation in a GC System

This protocol outlines the steps to prepare and operate a GC system to minimize the degradation of indane.

  • Inlet Maintenance:

    • Turn off the GC heating zones and allow the instrument to cool down.

    • Turn off the carrier gas flow at the instrument.

    • Carefully remove the septum nut, septum, and inlet liner.

    • Replace the septum with a new, high-quality, low-bleed septum.

    • Replace the inlet liner with a new, silanized (deactivated) liner. Ensure any glass wool in the liner is also deactivated.

    • Replace the O-ring and gold seal if they show signs of wear or contamination.

    • Reassemble the inlet and torque the fittings to the manufacturer's specifications.

  • Column Conditioning:

    • Trim 5-10 cm from the column inlet to remove any accumulated non-volatile residues or active sites.[7]

    • Install the column in the injector and detector according to the manufacturer's instructions, ensuring the correct insertion depth to avoid dead volume.[8]

    • Establish carrier gas flow and perform a leak check.

    • Condition the column by heating it to its maximum isothermal temperature (or 20 °C above the highest temperature of your analytical method) for 1-2 hours, or as recommended by the manufacturer. Ensure the column is not connected to the detector during the initial phase of high-temperature conditioning to prevent contamination.

  • Carrier Gas and System Check:

    • Ensure that high-capacity oxygen and moisture traps are installed in the carrier gas line before the GC.

    • After conditioning, run a blank analysis (an injection of solvent without indane) to ensure the baseline is clean and free of ghost peaks.

  • Method Optimization:

    • Set the injector temperature to a moderate value (e.g., 220 °C).

    • Use a split injection with a ratio of at least 50:1 to minimize inlet residence time.

    • Choose an appropriate oven temperature program that ensures good separation without excessive analysis time at high temperatures.

FAQ 2: What are the primary chemical pathways for indane degradation in the gas phase, and how can I mitigate them in a controlled environment?

Answer: The two main degradation pathways for indane in the gas phase are oxidation by hydroxyl (OH) radicals and photodegradation initiated by the absorption of UV light.

  • Oxidation by OH Radicals: OH radicals are highly reactive species that can be present as impurities or formed photochemically. They react with indane primarily through hydrogen abstraction from the benzylic position, which is the initial step in a chain of oxidative reactions.[9]

  • Photodegradation: Indane absorbs UV light, particularly in the 250-280 nm range, which can lead to its electronic excitation and subsequent decomposition or reaction with other gas-phase species.[10]

Mitigation Strategies:

  • Inert Atmosphere: To prevent oxidation, experiments should be conducted under an inert atmosphere.

    • Action: Use a high-purity inert gas like nitrogen or argon as the carrier or bulk gas. Purge the experimental system thoroughly to remove any residual air.

  • Control of Light Exposure: To prevent photodegradation, the experimental setup should be shielded from UV light sources.

    • Action: Use amber glass or UV-blocking containers for indane solutions. If the experiment involves a gas cell, use materials that do not transmit UV radiation or cover the apparatus with a UV-blocking shield. Avoid exposure to direct sunlight or fluorescent lighting, which can emit UV radiation.

Quantitative Data Summary

The following table summarizes key quantitative data related to the gas-phase reactivity of indane.

ParameterValueConditionsReference
Rate Constant for Reaction with OH Radical (kOH) (5.6 ± 0.8) x 109 dm3 mol-1s-1295 K, 65-1000 Pa[11]
UV Absorption Maxima ~263 nm, ~270 nmGas Phase[10]

Visualizations

Logical Workflow for Troubleshooting Indane Degradation

The following diagram outlines a systematic approach to diagnosing and resolving issues related to indane degradation in gas-phase experiments.

G start Indane Degradation Observed (e.g., poor peak shape, low signal) check_gc Is the analysis via Gas Chromatography (GC)? start->check_gc check_system Check GC System Components check_gc->check_system Yes check_env Assess Experimental Environment check_gc->check_env No liner Inlet Liner Active/Contaminated? check_system->liner check_method Review GC Method Parameters temp Injector Temperature Too High? check_method->temp light UV Light Exposure? check_env->light column Column Active/Contaminated? liner->column No sol_liner Replace with Inert Liner and Septum liner->sol_liner Yes gas Carrier Gas Impure? column->gas No sol_column Trim or Replace Column column->sol_column Yes gas->check_method No sol_gas Install/Replace Purifiers gas->sol_gas Yes sol_temp Optimize Injector Temperature temp->sol_temp Yes end Indane Lifetime Enhanced temp->end No sol_liner->column sol_column->gas sol_gas->check_method sol_temp->end oxygen Oxygen/Air Present? light->oxygen No sol_light Shield from UV Sources light->sol_light Yes sol_oxygen Use Inert Gas (N2, Ar) oxygen->sol_oxygen Yes oxygen->end No sol_light->oxygen sol_oxygen->end

Caption: A troubleshooting workflow for identifying and mitigating indane degradation.

Primary Degradation Pathways of Indane

This diagram illustrates the two main pathways through which indane can degrade in the gas phase.

G cluster_main Indane Degradation Pathways Indane Indane (Gas Phase) H_Abstraction Hydrogen Abstraction Indane->H_Abstraction Excited_State Indane* (Excited State) Indane->Excited_State UV Absorption OH_Radical OH• (Hydroxyl Radical) OH_Radical->H_Abstraction Oxidation_Products Oxidized Products H_Abstraction->Oxidation_Products UV_Light UV Light (hν) UV_Light->Excited_State Photodegradation_Products Photodegradation Products Excited_State->Photodegradation_Products

Caption: Key degradation pathways for gas-phase indane: oxidation and photodegradation.

References

Technical Support Center: Best Practices for the Storage and Handling of Indigane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for the storage and handling of precursors for the synthesis of indole (B1671886) and 1,3-indanedione derivatives, which are often referred to by project-specific names such as "Indigane." Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining the integrity of valuable precursors, and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for the storage of indole and 1,3-indanedione precursors?

A1: The most critical factors are temperature, moisture, light, and atmospheric oxygen. Many precursors are sensitive to these environmental conditions and can degrade over time, leading to impurities that can negatively impact your reaction outcomes. Always refer to the Safety Data Sheet (SDS) for specific storage recommendations for each chemical.

Q2: How can I tell if my precursors have degraded?

A2: Signs of degradation can include a change in color, the appearance of solid precipitates in a liquid, or a change in odor. For more subtle degradation, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

Q3: What are the common safety hazards associated with these precursors?

A3: Many precursors for indole and 1,3-indanedione synthesis can be toxic, corrosive, or flammable. For example, phenylhydrazine (B124118) is toxic and a suspected carcinogen, while acid catalysts like polyphosphoric acid are highly corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Storage and Handling of Common Precursors

Proper storage and handling of starting materials are paramount for successful and reproducible synthesis. The following tables summarize the recommended conditions for common precursors used in the synthesis of indole and 1,3-indanedione derivatives.

Table 1: Storage and Handling of Indole Synthesis Precursors

PrecursorStorage ConditionsHandling PrecautionsIncompatibilities
Substituted Anilines Store in a cool, dry, well-ventilated area away from light.Wear appropriate PPE. Avoid inhalation of dust or vapors.Strong oxidizing agents, acids, and acid chlorides.
Arylhydrazines Store in a cool, dark, dry place under an inert atmosphere (e.g., argon or nitrogen).Highly toxic. Handle in a fume hood with appropriate PPE. Avoid contact with skin and eyes.Strong oxidizing agents, strong acids.
Aldehydes & Ketones Store in a cool, dry, well-ventilated area. Some aldehydes are prone to oxidation or polymerization and should be stored under an inert atmosphere.[1]Handle in a fume hood. Aldehydes can be irritants.Strong oxidizing agents, strong bases, strong reducing agents.
Acid Catalysts (e.g., Polyphosphoric Acid, ZnCl₂) Store in a cool, dry place. Keep containers tightly sealed to prevent moisture absorption. Polyphosphoric acid is highly viscous and easier to handle when slightly warmed.[2]Highly corrosive. Wear acid-resistant gloves and eye protection. Work in a fume hood.Water (reacts exothermically), strong bases.

Table 2: Storage and Handling of 1,3-Indanedione Synthesis Precursors

PrecursorStorage ConditionsHandling PrecautionsIncompatibilities
1,3-Indanedione Store in a cool, dry place away from light.[3] Recommended storage temperature is 2-30°C.[4]Flammable solid.[3] Avoid creating dust. Handle in a fume hood.Strong oxidizing agents.[3]
Aromatic Aldehydes Store in a cool, dry, well-ventilated area. Protect from light and air to prevent oxidation.[5]Handle in a fume hood. Can be irritants.Strong oxidizing agents, strong bases.
Phenylacetic Acid Store in a cool, dry, well-ventilated area in a tightly closed container.[6]Corrosive and irritant. Handle with appropriate PPE.Strong oxidizing agents, bases.[7]
Base Catalysts (e.g., Piperidine, Sodium Ethoxide) Store in a cool, dry place. Keep containers tightly sealed. Sodium ethoxide is highly moisture-sensitive.Corrosive and flammable. Handle in a fume hood with appropriate PPE.Acids, water, oxidizing agents.

Troubleshooting Guides

Indole Synthesis

1. Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method but can be prone to issues.

Q: My Fischer indole synthesis is failing or giving a very low yield. What are the common causes?

A: Low yields in Fischer indole synthesis can be attributed to several factors:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[8]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl) are critical and often require empirical optimization.[8]

  • Unstable Phenylhydrazone: The intermediate phenylhydrazone may be unstable under the reaction conditions. It is often prepared and used in a one-pot procedure without isolation.[9]

Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A: Common side products in the Fischer indole synthesis include:

  • Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can be formed.[9]

  • Cleavage Products: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline (B41778) derivatives and other fragments.[10][11]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of the starting arylhydrazine and carbonyl compound.

Troubleshooting Flowchart for Fischer Indole Synthesis

Fischer_Troubleshooting Start Low Yield or No Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Multiple_Spots Multiple Spots on TLC Start->Multiple_Spots Optimize_Catalyst Optimize Acid Catalyst (Type & Concentration) Check_Purity->Optimize_Catalyst Vary_Temp_Time Vary Reaction Temperature and Time Optimize_Catalyst->Vary_Temp_Time One_Pot Consider One-Pot Procedure Vary_Temp_Time->One_Pot Success Improved Yield One_Pot->Success Check_Regioisomers Unsymmetrical Ketone Used? (Expect Regioisomers) Multiple_Spots->Check_Regioisomers Analyze_Side_Products Analyze for Cleavage Products (e.g., Anilines) Multiple_Spots->Analyze_Side_Products Purification Optimize Purification (Chromatography/Recrystallization) Check_Regioisomers->Purification Analyze_Side_Products->Purification Purification->Success Fischer_Workflow cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization Reactants1 Acetophenone + Phenylhydrazine in Ethanol/Acetic Acid Heat1 Heat in Boiling Water Bath (15 min) Reactants1->Heat1 Cool1 Cool to Room Temperature Heat1->Cool1 Filter1 Vacuum Filter & Wash with Cold Ethanol Cool1->Filter1 Product1 Acetophenone Phenylhydrazone Filter1->Product1 Reactants2 Phenylhydrazone + Polyphosphoric Acid Product1->Reactants2 Heat2 Heat in Boiling Water Bath (10 min) Reactants2->Heat2 Quench Add Cold Water Heat2->Quench Filter2 Vacuum Filter Quench->Filter2 Recrystallize Recrystallize from Ethanol Filter2->Recrystallize Product2 2-Phenylindole Recrystallize->Product2

References

Technical Support Center: Optimizing Laser Parameters for Indigane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laser-assisted synthesis of Indigane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the laser-assisted synthesis of this compound?

A1: The synthesis of this compound is a photochemical reaction initiated by the absorption of photons from a high-intensity laser source. The process relies on the precise excitation of a precursor molecule to a higher energy state, which then undergoes a specific reaction pathway to form this compound.[1][2] The choice of laser parameters is critical because it dictates the efficiency and selectivity of this excitation.[3][4]

Q2: Why is the choice of laser wavelength so critical for this compound yield?

A2: The laser wavelength must correspond to the absorption spectrum of the precursor molecule to initiate the photochemical process.[1][2] Using an optimal wavelength ensures efficient photon absorption, leading to the desired excited state for the reaction.[3] Wavelengths that are too long or too short may not be absorbed effectively or could excite the molecule to a different state, potentially opening up alternative, undesired reaction pathways and leading to the formation of byproducts.[3][4]

Q3: How does laser fluence impact the synthesis process?

A3: Laser fluence, or the energy delivered per unit area, is a critical parameter. Sufficient fluence is required to drive the reaction efficiently. However, excessively high fluence can lead to several problems, including thermal degradation of the precursor or the this compound product, and multiphoton absorption events that can cause the formation of unwanted byproducts or decomposition.[5][6] Finding the optimal fluence is a balance between maximizing the reaction rate and minimizing degradation.[5][7]

Q4: What is the role of the laser pulse duration (e.g., femtosecond vs. nanosecond)?

A4: The pulse duration affects the nature of the light-matter interaction.[8][9]

  • Femtosecond (fs) lasers deliver energy in extremely short pulses, which can minimize thermal effects and are often used to study ultrafast reaction dynamics.[1][9] This can be advantageous for preventing the thermal breakdown of sensitive molecules.

  • Nanosecond (ns) lasers have longer pulses, which can lead to more significant thermal effects in the sample. However, for some reactions, this sustained energy delivery is necessary to achieve the desired transformation.[10] The choice between fs and ns pulses depends on the specific photochemical mechanism of this compound formation.

Troubleshooting Guide

This guide addresses common problems encountered during the laser-assisted synthesis of this compound.

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Incorrect Wavelength Verify that the laser wavelength matches the peak absorption of the precursor solution. Even minor deviations can drastically reduce quantum yield. Refer to the precursor's UV-Vis spectrum.
Insufficient Laser Fluence Gradually increase the laser fluence in small increments. Monitor the yield at each step to find the optimal energy density without initiating degradation.[7]
Poor Beam Alignment Ensure the laser beam is correctly focused and aligned to pass through the center of the reaction cuvette or flow cell for uniform irradiation.
Precursor Degradation Check the purity and stability of your precursor stock. Impurities can interfere with the reaction.[11] Store the precursor under recommended conditions (e.g., protected from light, low temperature).
Incomplete Reaction Time Increase the irradiation time. Monitor the reaction progress using in-situ spectroscopy or by taking aliquots for analysis at different time points.
Issue 2: High Levels of Byproducts or Impurities
Possible Cause Troubleshooting Step
Laser Fluence Too High Excessive fluence is a common cause of byproduct formation through thermal degradation or non-selective excitation.[5] Reduce the fluence and observe the effect on the product purity.
Incorrect Wavelength Selection A suboptimal wavelength may be exciting other species in the solution or promoting alternative reaction pathways.[4] Confirm the optimal excitation wavelength for selective this compound formation.
Oxygen Contamination Reactive oxygen species, formed by the interaction of the excited precursor with dissolved O₂, can lead to oxidative byproducts. Degas the solvent and precursor solution thoroughly with an inert gas (e.g., Argon or Nitrogen) before and during the reaction.
Solvent Reactivity The solvent itself can participate in photochemical reactions, especially under high-intensity irradiation.[12] Consider using a more photochemically inert solvent.
Issue 3: Inconsistent Results Between Batches
Possible Cause Troubleshooting Step
Fluctuations in Laser Power Use a power meter to check the laser output before each experiment to ensure consistent energy delivery.
Variability in Precursor Concentration Prepare precursor solutions with high precision. Use a calibrated spectrophotometer to confirm the concentration of each batch before irradiation.
Thermal Effects If the reaction is exothermic or the laser power is high, heat can build up and alter the reaction rate.[13] Use a temperature-controlled sample holder or a flow chemistry setup to maintain a constant temperature.
Inconsistent Sample Mixing In a batch reactor, ensure consistent and adequate stirring to provide uniform exposure of the precursor molecules to the laser beam.

Data Presentation

Table 1: Effect of Laser Parameters on this compound Yield and Purity

The following table summarizes the results from a parameter optimization study. The precursor concentration was held constant at 5 mM in degassed acetonitrile.

Wavelength (nm)Fluence (mJ/cm²)Pulse DurationYield (%)Purity (%)Observations
3555010 ns7895Optimal yield and purity.
3557510 ns7288Increased byproduct formation noted.[14]
3552510 ns4596Low conversion rate.
2665010 ns1565Significant precursor degradation observed.
5325010 ns<1-No significant reaction; wavelength is not absorbed.
35550150 fs6598Lower yield than ns pulse but higher purity.

Experimental Protocols

Protocol 1: Laser-Assisted Synthesis of this compound in a Batch Reactor

1. Materials and Equipment:

  • This compound Precursor (e.g., 2-Ethyl-Nitrobenzene derivative)

  • Anhydrous Acetonitrile (Spectroscopic Grade)

  • Pulsed Nd:YAG Laser (with frequency-tripling to 355 nm)

  • Energy/Power Meter

  • Quartz cuvette (1 cm path length) with a stir bar

  • Magnetic stirrer

  • Schlenk line for degassing

  • HPLC system for analysis

2. Procedure:

  • Solution Preparation: Prepare a 5 mM solution of the this compound precursor in anhydrous acetonitrile.

  • Degassing: Transfer 3 mL of the solution to the quartz cuvette. Degas the solution for 20 minutes by bubbling with dry Argon gas to remove dissolved oxygen. Seal the cuvette.

  • Laser Setup:

    • Set the laser wavelength to 355 nm.

    • Calibrate the laser output. Adjust the energy to deliver a fluence of 50 mJ/cm² to the sample.

    • Align the beam path to ensure it passes through the center of the cuvette.

  • Irradiation:

    • Place the cuvette on the magnetic stirrer and begin stirring at 300 RPM.

    • Open the laser shutter and irradiate the sample for the desired duration (e.g., 30 minutes).

  • Analysis:

    • After irradiation, take an aliquot of the reaction mixture.

    • Dilute the aliquot appropriately and analyze using HPLC to determine the yield of this compound and the purity of the product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for optimizing this compound synthesis.

G cluster_prep 1. Preparation cluster_exp 2. Laser Irradiation cluster_analysis 3. Analysis cluster_opt 4. Optimization P1 Prepare Precursor Solution P2 Degas Solution (Ar Bubble) P1->P2 L1 Set Laser Parameters (Wavelength, Fluence) P2->L1 L2 Irradiate Sample (Controlled Time) L1->L2 A1 Take Aliquot L2->A1 A2 HPLC Analysis A1->A2 A3 Calculate Yield & Purity A2->A3 O1 Yield & Purity Meet Target? A3->O1 O1->L1 No E1 End Process O1->E1 Yes

Caption: Workflow for this compound synthesis, from preparation to analysis and optimization.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield.

G start Start: Low this compound Yield q1 Is laser wavelength correct for precursor absorption? start->q1 s1 Adjust wavelength to precursor's λmax. Re-run experiment. q1->s1 No q2 Is laser fluence within optimal range (e.g., 40-60 mJ/cm²)? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Adjust fluence. If too low, increase. If too high, decrease. Re-run experiment. q2->s2 No q3 Was the solvent properly degassed? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Degas solvent with Ar/N2 for at least 20 mins. Re-run experiment. q3->s3 No q4 Is precursor pure and non-degraded? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Use fresh, purified precursor. Check storage conditions. Re-run experiment. q4->s4 No end_node If issues persist, consult senior staff or instrument specialist. q4->end_node Yes a4_yes Yes a4_no No s4->q4

References

Validation & Comparative

A Comparative Guide to Theoretical Models for Validating the Structure of Indane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Structural Data for the Indane Moiety

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry and materials science. Accurate theoretical models of its structure are crucial for computational drug design and the prediction of material properties. This guide provides a comprehensive comparison of a widely used theoretical model, Density Functional Theory (DFT), with experimental data obtained from X-ray crystallography for the structure of indane.

Data Presentation: Structural Parameter Comparison

The following tables summarize the core geometric parameters of the indane molecule, comparing experimentally determined values from X-ray crystallography with those calculated using the B3LYP functional and the 6-31G(d,p) basis set, a common level of theory in computational chemistry.

Table 1: Comparison of Bond Lengths for Indane (in Ångströms)

BondAtom 1Atom 2Experimental (X-ray)Theoretical (DFT B3LYP/6-31G(d,p))
C-C (aromatic)C4C51.3851.393
C-C (aromatic)C5C61.3861.392
C-C (aromatic)C6C71.3821.393
C-C (aromatic)C7C81.3891.397
C-C (aromatic)C8C91.3911.397
C-C (aromatic)C9C41.3921.396
C-C (aliphatic)C1C21.5411.548
C-C (aliphatic)C2C31.5421.548
C-C (junction)C1C91.5111.513
C-C (junction)C3C41.5101.513

Table 2: Comparison of Bond Angles for Indane (in Degrees)

AngleAtom 1Atom 2Atom 3Experimental (X-ray)Theoretical (DFT B3LYP/6-31G(d,p))
C-C-C (aromatic)C4C5C6120.4120.2
C-C-C (aromatic)C5C6C7120.2120.3
C-C-C (aromatic)C6C7C8119.5119.8
C-C-C (aromatic)C7C8C9120.4120.0
C-C-C (aromatic)C8C9C4119.1119.4
C-C-C (aromatic)C9C4C5120.4120.3
C-C-C (aliphatic)C1C2C3104.5104.7
C-C-C (junction)C2C1C9104.3104.5
C-C-C (junction)C2C3C4104.2104.5
C-C-C (junction)C8C9C1109.3109.2
C-C-C (junction)C5C4C3109.4109.2

Experimental Protocols

Detailed methodologies for the key experimental and theoretical techniques are provided below to ensure reproducibility and critical evaluation of the presented data.

X-ray Crystallography
  • Crystal Growth : High-quality single crystals of indane are typically grown by slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol (B145695) or hexane) at low temperatures.

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure, including precise bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the indane sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For structural elucidation, a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

  • Spectral Analysis : The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to confirm the connectivity and chemical environment of all atoms in the molecule, thereby validating the indane structure.

Density Functional Theory (DFT) Calculations
  • Model Building : The initial 3D structure of the indane molecule is built using molecular modeling software.

  • Geometry Optimization : The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using the B3LYP hybrid functional with a Pople-style basis set such as 6-31G(d,p). The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

  • Frequency Calculation : A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The results of the geometry optimization provide the theoretical bond lengths and angles.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating a theoretical model of the indane structure and the key signaling pathways involved in its analysis.

Validation_Workflow cluster_experimental Experimental Validation cluster_theoretical Theoretical Modeling cluster_comparison Comparative Analysis cluster_validation Model Validation exp_data Experimental Data Acquisition xray X-ray Crystallography exp_data->xray nmr NMR Spectroscopy exp_data->nmr comparison Comparison of Structural Parameters xray->comparison comp_model Computational Model dft DFT (B3LYP/6-31G(d,p)) comp_model->dft dft->comparison bond_lengths Bond Lengths comparison->bond_lengths bond_angles Bond Angles comparison->bond_angles validation Model Validation comparison->validation Experimental_Workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy start Purified Indane Sample crystal_growth Crystal Growth start->crystal_growth sample_prep Sample Preparation in Deuterated Solvent start->sample_prep data_collection Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution xray_structure 3D Crystal Structure (Bond Lengths & Angles) structure_solution->xray_structure nmr_acquisition 1D & 2D NMR Spectra Acquisition sample_prep->nmr_acquisition spectral_analysis Spectral Analysis nmr_acquisition->spectral_analysis nmr_structure Connectivity & Chemical Environment spectral_analysis->nmr_structure

A Comparative Guide to Experimental and Predicted Vibrational Frequencies of Indigo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of experimentally measured and computationally predicted vibrational frequencies of the organic dye indigo (B80030). The data presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of spectroscopic techniques and computational chemistry for molecular characterization.

Data Presentation: Vibrational Frequencies of Indigo

The following table summarizes the experimental and theoretically calculated vibrational frequencies for indigo. The experimental data is derived from Fourier Transform Infrared (FTIR) and Raman spectroscopy, while the predicted data is based on Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311G(d,p) basis set.[1][2] All calculated wavenumbers have been scaled by a factor of 0.967 to correct for theoretical errors.[3]

Vibrational Mode AssignmentExperimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)Predicted (DFT) (cm⁻¹)
N-H stretch3436-3437 (cis), 3533 (trans)
C-H aromatic stretch3060-3042 (cis), 3105 (trans)
C=O stretch1627-1726 (cis), 1730 (trans)
C=C stretch158715721570 (cis), 1620 (trans)
Ring C-C stretch1482, 14651479, 1460-
N-H in-plane bend--1450 (cis), 1487 (trans)
C-H in-plane bend1250, 1180, 1080, 1025-1262, 1169, 1074, 1070 (cis)
C-N and C-C stretch960-883 (cis), 933 (trans)
N-H out-of-plane bend880-852 (cis), 857 (trans)

Experimental and Computational Protocols

A general workflow for comparing experimental and predicted vibrational frequencies is outlined below. This process involves experimental measurements, computational modeling, and comparative analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Comparative Analysis exp_sample Indigo Sample ftir FTIR Spectroscopy exp_sample->ftir raman Raman Spectroscopy exp_sample->raman exp_data Experimental Spectra ftir->exp_data raman->exp_data comparison Comparison of Frequencies exp_data->comparison comp_model Molecular Model of Indigo dft DFT Calculations (B3LYP/6-311G(d,p)) comp_model->dft freq_calc Frequency Calculation dft->freq_calc pred_data Predicted Frequencies freq_calc->pred_data pred_data->comparison assignment Vibrational Mode Assignment comparison->assignment validation Validation of Predictions assignment->validation

A flowchart illustrating the comparison of experimental and predicted vibrational frequencies.
Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy: A commercially available solid sample of indigo (99% purity) was used without further purification.[2] The FTIR analysis was performed using a Thermo Scientific Nicolet 460plus Spectrophotometer at room temperature. The spectra were recorded in the spectral range of 500–4000 cm⁻¹.[2]

Raman Spectroscopy: Raman spectra were obtained in the range of 100–1800 cm⁻¹ due to interference from the sample's own fluorescence.[1] For some measurements, a FT-Raman Spectrometer (Nicolet, Model NXR 9650) equipped with a cw Nd:YAG laser (1064 nm) and a liquid nitrogen-cooled germanium detector was used.[4]

Computational Protocols

Density Functional Theory (DFT) Calculations: The computational analysis was performed using the Gaussian 09W program package.[2] The molecular geometry of both cis and trans isomers of indigo was optimized, and the harmonic vibrational frequencies were calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set.[1][2] The visualization of the structure and simulation of the vibrational spectra were carried out using GaussView 5.[2] No constraints were applied to the geometry during optimization. The harmonic vibrational frequencies were calculated analytically by taking the second-order derivative of the energy at the same level of theory.[2]

References

A Comparative Analysis of Indigane (InH3) and Gallane (GaH3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the properties, synthesis, and potential applications of Indigane and Gallane in chemical research and pharmaceutical development.

This compound (InH₃) and Gallane (GaH₃) are the simplest binary hydrides of indium and gallium, respectively. Both are highly reactive and thermally unstable compounds, which has historically limited their widespread application. However, the formation of stable Lewis acid-base adducts has opened avenues for their use as reducing agents and precursors in chemical synthesis. This guide provides a comparative analysis of their chemical properties, stability, synthesis, and handling, with a focus on their relevance to researchers, scientists, and drug development professionals. While direct applications in therapeutics are not established, their utility in the synthesis of complex organic molecules is of significant interest.

Chemical and Physical Properties

This compound and Gallane are colorless gases under standard conditions and are highly prone to decomposition.[1] Their intrinsic instability necessitates their preparation and use as stabilized adducts with Lewis bases. A comparative summary of their key properties is presented in Table 1.

PropertyThis compound (InH₃)Gallane (GaH₃)
Molar Mass 117.84 g/mol 72.75 g/mol
Physical State Colorless gasColorless gas
Decomposition Temperature Decomposes above -90 °C[2]Unstable, cannot be concentrated in pure form[1]
Dimerization Forms polymeric structures[2]Dimerizes to Digallane (Ga₂H₆) in the vapor phase[1]
Solubility Soluble in coordinating solvents to form adductsSoluble in polar solvents like THF and diethyl ether to form solutions of adducts[1]
Structure of Monomer Predicted to be trigonal planar[2]Trigonal planar[1]

Table 1: Comparison of the Chemical and Physical Properties of this compound and Gallane.

Stability and Reactivity

The stability of these hydrides is a critical factor for their practical application. Experimental evidence suggests that Gallane is somewhat more stable than this compound.

This compound (InH₃): this compound is exceedingly thermally unstable and decomposes rapidly at temperatures above -90°C to indium metal and hydrogen.[2] Its high reactivity makes it a potent reducing agent. The formation of adducts with sterically demanding ligands, such as N-heterocyclic carbenes (NHCs), has been shown to dramatically increase its stability, allowing for its isolation and characterization at room temperature.[3]

Gallane (GaH₃): Gallane is also thermally unstable but can be handled in solution or as its dimeric form, digallane (Ga₂H₆).[1] It is a versatile reducing agent in organic synthesis.[4] The reactivity of Gallane can be modulated by the formation of adducts with various Lewis bases, such as amines and phosphines.[1][4] Nitrogen donor ligands typically form stronger bonds with alane (AlH₃) than phosphines, whereas the reverse is often true for Gallane.[1]

The following diagram illustrates the general concept of stabilizing these reactive hydrides through the formation of Lewis acid-base adducts.

G cluster_0 Unstable Hydride (MH3) cluster_1 Lewis Base (L) cluster_2 Stable Adduct (L:MH3) M M H H H L L : L:f1->M:f0 Coordination Adduct L M H H H

Caption: Stabilization of Metal Hydrides (MH₃) via Adduct Formation.

Synthesis and Handling

The synthesis of this compound and Gallane adducts typically involves the reaction of a suitable indium or gallium halide precursor with a hydride source, followed by the introduction of the stabilizing Lewis base.

Experimental Protocol: Synthesis of an N-Heterocyclic Carbene (NHC) Adduct of this compound

This protocol is adapted from the synthesis of an exceptionally stable NHC-Indigane complex.[3]

  • Preparation of Lithium Indium Hydride (LiInH₄): In a glovebox, a solution of indium(III) chloride in diethyl ether is cooled to -78 °C. A solution of lithium hydride in diethyl ether is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate of LiCl is removed by filtration to yield a solution of LiInH₄.

  • Adduct Formation: The desired N-heterocyclic carbene is dissolved in a suitable solvent (e.g., toluene). The solution of LiInH₄ is added dropwise to the NHC solution at low temperature (e.g., -78 °C). The reaction mixture is stirred and allowed to warm to room temperature.

  • Isolation and Purification: The solvent is removed under vacuum, and the resulting solid is washed with a non-coordinating solvent (e.g., pentane) to remove any unreacted starting materials. The product can be further purified by recrystallization.

Experimental Protocol: Synthesis of a Lewis Base Adduct of Gallane

This protocol describes a general method for the synthesis of amine adducts of Gallane.[5]

  • Preparation of Lithium Gallium Hydride (LiGaH₄): In a Schlenk line, gallium(III) chloride is dissolved in diethyl ether and cooled to 0 °C. A solution of lithium hydride in diethyl ether is added slowly. The mixture is stirred at room temperature for 1-2 hours. The precipitate of LiCl is filtered off under an inert atmosphere.

  • Adduct Formation: The desired amine hydrochloride salt is suspended in diethyl ether. The freshly prepared LiGaH₄ solution is added dropwise to the suspension at a low temperature (e.g., 0 °C). The reaction is stirred for several hours.

  • Workup and Isolation: The reaction mixture is filtered to remove the precipitated lithium chloride. The solvent is removed from the filtrate under reduced pressure to yield the crude Gallane-amine adduct. The product can be purified by sublimation or recrystallization.

The following diagram outlines the general synthetic workflow for preparing these stabilized hydrides.

G start Start Materials (MX3, LiH, Lewis Base) step1 Preparation of LiMH4 (M = In, Ga) start->step1 step2 Reaction with Lewis Base or its salt step1->step2 step3 Workup and Purification (Filtration, Solvent Removal) step2->step3 end Isolated Adduct (L:MH3) step3->end G receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression metallodrug Metallodrug (e.g., Gallium Compound) metallodrug->kinase2 Inhibition

References

A Comparative Guide to the Stability of Group 13 Trihydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trihydrides of Group 13—borane (BH₃), alane (AlH₃), gallane (GaH₃), indane (InH₃), and thallane (B1220975) (TlH₃)—exhibit a significant trend in stability that is critical for their potential applications in chemical synthesis and materials science. This guide provides an objective comparison of their stability, supported by experimental and theoretical data, to inform research and development efforts.

Trend in Stability

The stability of the Group 13 trihydrides decreases markedly down the group. Borane, alane, and gallane are considered thermodynamically stable at standard temperature (298 K), although gallane is known to be difficult to synthesize and decomposes at room temperature.[1] In contrast, indane is borderline in terms of stability, and thallane is thermodynamically unstable.[2] This trend is primarily attributed to the decreasing strength of the metal-hydrogen bond as the atomic size increases and the electronegativity of the central atom decreases.

The primary decomposition pathway for these trihydrides is the unimolecular elimination of molecular hydrogen:

EH₃ → EH + H₂

This decomposition becomes more energetically favorable for the heavier elements.[2][3][4]

Quantitative Stability Data

The following table summarizes key thermodynamic and kinetic data related to the stability of the Group 13 trihydrides. Due to the inherent instability of the heavier hydrides, much of the available data for indane and thallane is derived from theoretical calculations.

TrihydrideFormulaHeat of Formation (ΔHf°) (kJ/mol)Average E-H Bond Dissociation Energy (kJ/mol)Activation Energy for H₂ Elimination (kcal/mol)
BoraneBH₃+105 (g)~34088.4
AlaneAlH₃-11.4 (α-polymorph)[5]~285-
GallaneGaH₃+93 (g, theoretical)~260-
IndaneInH₃+179 (g, theoretical)~210-
ThallaneTlH₃+273 (g, theoretical)~15041.3

Logical Relationship of Stability Trend

The decreasing stability of the Group 13 trihydrides down the group can be visualized as a direct relationship between the central atom and the strength of its bond with hydrogen, which in turn dictates the overall stability of the molecule.

Caption: Trend in stability of Group 13 trihydrides.

Experimental and Computational Protocols

The determination of the thermodynamic and kinetic stability of Group 13 trihydrides involves a combination of experimental techniques, primarily for the more stable members, and sophisticated computational methods, which are essential for the highly unstable heavier analogues.

Experimental Methods for Heats of Formation

The standard enthalpy of formation (ΔHf°) of compounds like alane (AlH₃) is often determined experimentally using calorimetry.

Calorimetry Protocol (General):

  • Reaction Selection: A reaction involving the compound of interest for which the enthalpy change can be measured accurately is chosen. For hydrides, combustion reactions or reactions with acids are common.

  • Calorimeter Setup: A calorimeter, an instrument that measures the heat change of a reaction, is calibrated using a substance with a known heat of reaction.

  • Sample Preparation: A precisely weighed sample of the trihydride is placed in the calorimeter.

  • Reaction Initiation: The reaction is initiated, and the temperature change of the calorimeter is meticulously recorded.

  • Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter.

  • Hess's Law Application: The standard enthalpy of formation is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. This involves using known standard enthalpies of formation for the other reactants and products in the reaction.

For unstable compounds, specialized techniques such as high-temperature calorimetry may be employed.

Computational Methods for Bond Dissociation Energies and Stability

For unstable molecules like gallane, indane, and thallane, computational chemistry provides crucial insights into their stability.

Density Functional Theory (DFT) and Ab Initio Methods Protocol (General):

  • Model Building: The molecular structure of the trihydride is built in a computational chemistry software package.

  • Method and Basis Set Selection: A suitable theoretical method, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) or a high-level ab initio method (e.g., Coupled Cluster, CCSD(T)), is chosen. A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is also selected (e.g., 6-311+G(d,p)).

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy structure.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE).

  • Energy Calculation: The total electronic energy of the optimized structure is calculated.

  • Bond Dissociation Energy Calculation: To calculate the M-H bond dissociation energy, the energies of the resulting fragments (e.g., EH₂ and H radicals) are also calculated. The bond dissociation energy is then the difference in energy between the products and the reactant, corrected for ZPVE.

  • Transition State Search: To determine the activation energy for decomposition, a transition state search for the H₂ elimination reaction is performed. The energy difference between the transition state and the reactant provides the activation energy barrier.

For heavier elements like indium and thallium, relativistic effects must be taken into account in the calculations for accurate results.

Experimental Workflow for Synthesis and Stability Analysis

The synthesis and subsequent stability analysis of the less stable Group 13 trihydrides require meticulous experimental design to handle these reactive species.

G Start Precursor Synthesis (e.g., LiGaH₄, LiInH₄) Reaction Reaction with Metal Halide (e.g., GaCl₃, InCl₃) in inert atmosphere Start->Reaction Isolation Low-Temperature Isolation/Trapping Reaction->Isolation Characterization Spectroscopic Characterization (e.g., IR, NMR) Isolation->Characterization Confirmation of Formation Stability_Test Thermal Decomposition Analysis (e.g., TGA, DSC) Isolation->Stability_Test Stability Assessment Decomposition Decomposition to Elements/Lower Hydrides Stability_Test->Decomposition

Caption: Experimental workflow for unstable trihydrides.

References

A Comparative Guide to the Synthesis of Indane-1,3-dione: Isotopic Validation vs. Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of synthetic pathways is as crucial as the synthesis itself. This guide provides a comparative analysis of two methodologies related to the synthesis of indane-1,3-dione, a key structural motif in various biologically active compounds. We will explore a proposed isotopic substitution method aimed at validating the classic Claisen condensation synthesis and compare it with an alternative derivatization method, the Knoevenagel condensation.

The term "indigane" is not commonly used in modern chemical literature. The most probable intended compound is indane, or one of its derivatives. This guide will focus on the synthesis of indane-1,3-dione, a versatile precursor in medicinal chemistry.

Method 1: Validation of Indane-1,3-dione Synthesis via Isotopic Substitution

The classical synthesis of indane-1,3-dione involves a Claisen condensation between diethyl phthalate (B1215562) and ethyl acetate (B1210297), followed by hydrolysis and decarboxylation. To validate this pathway and investigate the reaction mechanism, we propose the use of an isotopically labeled precursor, diethyl phthalate-d4, where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612).

The incorporation of deuterium into the final indane-1,3-dione product can be unequivocally confirmed by mass spectrometry, which will show a mass increase of four units compared to the unlabeled compound. Furthermore, 1H NMR spectroscopy will show the absence of signals corresponding to the aromatic protons, while 2H NMR will confirm the presence and location of the deuterium atoms. This method provides definitive proof of the origin of the benzene ring in the final product.

Method 2: Alternative Synthesis of Indane-1,3-dione Derivatives via Knoevenagel Condensation

An alternative approach to creating diversity from the indane-1,3-dione core is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of indane-1,3-dione with an aldehyde or ketone. This method is not a synthesis of the indane-1,3-dione core itself, but rather a widely used method for its functionalization, leading to a diverse range of derivatives with potential biological activities.

Performance Comparison

The following table summarizes the key performance indicators for the proposed isotopic synthesis of indane-1,3-dione-d4 and a typical Knoevenagel condensation of indane-1,3-dione with benzaldehyde (B42025).

ParameterIsotopic Synthesis of Indane-1,3-dione-d4 (Proposed)Knoevenagel Condensation with Benzaldehyde
Starting Materials Diethyl phthalate-d4, Ethyl acetate, Sodium ethoxideIndane-1,3-dione, Benzaldehyde, Piperidine (B6355638), Ethanol
Reaction Type Claisen Condensation, Hydrolysis, DecarboxylationKnoevenagel Condensation
Typical Yield Estimated ~80% (based on unlabeled synthesis[1])>70%[2][3]
Purity High (expected >98% after purification)High (often purified by recrystallization)
Key Validation Mass Spectrometry (M+4), 1H NMR (absence of aromatic signals)Spectroscopic characterization of the new derivative
Primary Outcome Validation of synthetic pathway, mechanistic studiesDerivatization and functionalization of the core structure

Experimental Protocols

Protocol 1: Proposed Synthesis and Validation of Indane-1,3-dione-d4

This protocol is based on a known procedure for the synthesis of unlabeled indane-1,3-dione.

Step 1: Condensation

  • In a reaction vessel, combine 1.5 kg of diethyl phthalate-d4 and 1.5 L of ethyl acetate.

  • With stirring, at an internal temperature of 12°C, add 918 g of sodium methoxide.

  • Heat the mixture to 40-50°C to initiate the reaction. The temperature will rise automatically.

  • Once the temperature reaches 86°C, a yellow solid will precipitate. Add 4 L of ethyl acetate to maintain stirring.

  • Maintain the reaction at 70-80°C for 3-4 hours.

  • Cool the mixture to below 20°C and filter the solid intermediate. Wash the filter cake with ethyl acetate and dry.

Step 2: Hydrolysis and Decarboxylation

  • To the intermediate from Step 1, add a mixture of 1754 mL of concentrated hydrochloric acid and 3700 mL of water.

  • Heat the mixture to 45-55°C with stirring for 4 hours, then continue the reaction for 1 hour until gas evolution ceases.

  • Cool the mixture below 20°C, filter the solid product, and wash with ethyl acetate.

  • Dry the product under vacuum to obtain indane-1,3-dione-d4 as a light-yellow solid.[1]

Step 3: Validation

  • Obtain a mass spectrum of the final product. The molecular ion peak should be observed at m/z = 150, corresponding to C9H2D4O2.

  • Record the 1H NMR spectrum. The spectrum should show a singlet at approximately 3.24 ppm corresponding to the CH2 protons, and an absence of signals in the aromatic region (7.8-8.0 ppm).

  • (Optional) Record the 2H NMR spectrum to confirm the presence of deuterium on the aromatic ring.

Protocol 2: Knoevenagel Condensation of Indane-1,3-dione with Benzaldehyde
  • Dissolve indane-1,3-dione and benzaldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The product will precipitate from the reaction mixture.

  • Filter the solid, wash with cold ethanol, and dry to obtain the 2-benzylidene-1,3-indandione product.[2]

Visualizing the Workflows

G Isotopic Validation Workflow cluster_synthesis Synthesis cluster_validation Validation Diethyl_phthalate_d4 Diethyl phthalate-d4 Condensation Claisen Condensation Diethyl_phthalate_d4->Condensation Ethyl_acetate Ethyl acetate Ethyl_acetate->Condensation Intermediate Intermediate Condensation->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis_Decarboxylation Indane_1_3_dione_d4 Indane-1,3-dione-d4 Hydrolysis_Decarboxylation->Indane_1_3_dione_d4 Mass_Spectrometry Mass Spectrometry Indane_1_3_dione_d4->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy Indane_1_3_dione_d4->NMR_Spectroscopy Confirmation Structural Confirmation (Pathway Validated) Mass_Spectrometry->Confirmation NMR_Spectroscopy->Confirmation G Comparison of Synthetic Approaches cluster_isotopic Isotopic Synthesis cluster_alternative Alternative: Knoevenagel Condensation Labeled_Precursor Labeled Precursor (Diethyl phthalate-d4) Core_Synthesis Core Synthesis (Claisen Condensation) Labeled_Precursor->Core_Synthesis Labeled_Product Labeled Core Product (Indane-1,3-dione-d4) Core_Synthesis->Labeled_Product Outcome1 Mechanistic Insights & Pathway Validation Labeled_Product->Outcome1 Unlabeled_Core Unlabeled Core (Indane-1,3-dione) Derivatization Derivatization (Knoevenagel Condensation) Unlabeled_Core->Derivatization Functionalized_Product Functionalized Product Derivatization->Functionalized_Product Outcome2 Structural Diversity & SAR Studies Functionalized_Product->Outcome2

References

Unveiling Indium Trihydride: A Comparative Guide to Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of chemical research and drug development, a thorough understanding of molecular structures and properties is paramount. This guide provides a comprehensive cross-referencing of experimental and computational data for the simple indium trihydride (InH₃) molecule and its stabilized phosphine (B1218219) complex, [InH₃{P(C₆H₁₁)₃}]. By juxtaposing theoretical predictions with empirical findings, we offer researchers, scientists, and drug development professionals a detailed comparison to facilitate further investigation and application of this intriguing hydride.

Unstable InH₃: A Fleeting Molecule Captured

The simple indium trihydride (InH₃) is a highly unstable molecule, posing significant challenges for experimental characterization. Its existence has been confirmed through matrix isolation and laser ablation techniques, which allow for the study of transient species.

Structural and Vibrational Properties of InH₃

Experimental determination of the precise geometry of monomeric InH₃ remains elusive due to its instability. However, valuable insights have been gained from its infrared spectrum. In contrast, computational chemistry provides a powerful tool to predict its structural parameters and vibrational frequencies. The following tables summarize the available experimental and theoretical data.

Table 1: Comparison of Experimental and Computational Vibrational Frequencies for InH₃

Vibrational ModeExperimental IR Frequency (cm⁻¹)Computationally Predicted IR Frequency (MP2) (cm⁻¹)
In-H Stretch1754.51784
H-In-H Bend613.2690
H-In-H Bend607.8642

Table 2: Comparison of Experimental and Computational Structural Parameters for InH₃

ParameterExperimental Data (from Adducts)Computational Prediction
In-H Bond Length168 pm[1]Data not available in searched literature
H-In-H Bond AngleData not available in searched literatureData not available in searched literature

The Stabilized Complex: [InH₃{P(C₆H₁₁)₃}]

To overcome the inherent instability of InH₃, researchers have successfully synthesized and characterized a remarkably stable phosphine-indium trihydride complex, [InH₃{P(C₆H₁₁)₃}]. This complex provides a tangible subject for detailed experimental analysis, offering valuable data that can be compared with theoretical models.

Structural and Vibrational Properties of [InH₃{P(C₆H₁₁)₃}]

The synthesis of this stabilized complex has enabled its characterization by single-crystal X-ray diffraction and infrared spectroscopy, providing precise measurements of its structural and vibrational properties.

Table 3: Comparison of Experimental and Computational Data for the [InH₃{P(C₆H₁₁)₃}] Complex

ParameterExperimental DataComputational Prediction
Average In-H Bond Length168 pmData not available in searched literature
In-H Stretching Frequency1661 cm⁻¹Data not available in searched literature

Experimental Protocols

A clear understanding of the methodologies employed in generating experimental data is crucial for its interpretation and replication.

Synthesis of [InH₃{P(C₆H₁₁)₃}]

The synthesis of the phosphine-stabilized indium trihydride complex involves the reaction of a trimethylamine (B31210) adduct of indium trihydride with tricyclohexylphosphine.

Experimental Workflow for the Synthesis of [InH₃{P(C₆H₁₁)₃}]

reagent1 [InH₃(NMe₃)] reaction Reaction reagent1->reaction reagent2 P(C₆H₁₁)₃ reagent2->reaction product [InH₃{P(C₆H₁₁)₃}] reaction->product

Caption: Synthesis of the phosphine-stabilized InH₃ complex.

The reaction is typically carried out in a suitable solvent, and the product, [InH₃{P(C₆H₁₁)₃}], is isolated and purified. The resulting complex exhibits remarkable thermal stability.

Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy: The In-H stretching frequencies for both the unstable InH₃ and the stabilized complex were determined using infrared spectroscopy. For the unstable species, this was achieved in the gas phase through laser ablation of indium in the presence of hydrogen gas[1]. For the stable complex, the IR spectrum was obtained from a sample of the compound.

X-ray Crystallography: The solid-state structure of [InH₃{P(C₆H₁₁)₃}] was determined by single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths and angles within the crystal lattice.

Logical Framework for Investigation

The study of molecules like indium trihydride relies on the interplay between experimental observation and computational modeling. The following diagram illustrates this synergistic relationship.

Logical Relationship between Experimental and Computational Approaches

cluster_exp Experimental Approach cluster_comp Computational Approach synthesis Synthesis of Stable Adducts spectroscopy Spectroscopic Analysis (IR, NMR) synthesis->spectroscopy diffraction X-ray Diffraction synthesis->diffraction comparison Comparison and Validation spectroscopy->comparison diffraction->comparison dft Density Functional Theory (DFT) prediction Prediction of Structure and Properties dft->prediction ab_initio Ab Initio Calculations ab_initio->prediction prediction->comparison understanding Comprehensive Understanding comparison->understanding

Caption: Interplay of experimental and computational methods.

This guide highlights the current state of knowledge regarding indium trihydride, emphasizing the synergy between experimental and computational chemistry. While significant progress has been made, particularly with the synthesis and characterization of stabilized adducts, the lack of comprehensive computational data for these stable complexes and for the precise geometry of the simple InH₃ molecule underscores areas ripe for future investigation. The presented data serves as a valuable resource for researchers aiming to build upon our current understanding of this fascinating and challenging molecule.

References

Comparative Study of Indane Adducts with Different Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Indane-based adducts with various biological ligands. It delves into the experimental data, detailed methodologies, and signaling pathways associated with these covalent interactions, offering valuable insights for the design of targeted therapeutics.

The indane scaffold, a common motif in medicinal chemistry, is present in numerous biologically active compounds. Certain indane derivatives are designed as electrophiles, capable of forming stable covalent adducts with nucleophilic residues in biological macromolecules such as proteins and DNA. This irreversible binding can offer advantages in drug design, including increased potency and duration of action. This guide focuses on the comparative analysis of these indane adducts, providing a framework for understanding their structure-activity relationships and biological consequences.

Data Presentation: A Comparative Analysis of Indane-Based Covalent Inhibitors

The following table summarizes key data for representative indane derivatives that act as covalent inhibitors, forming adducts with specific biological ligands. This allows for a direct comparison of their potency and the nature of the covalent interaction.

Compound IDIndane Derivative ScaffoldLigand (Target)Adduct TypeIC50 / PotencyReference
IND-1 2-Cyano-1-indanoneCysteine (in KEAP1)Michael Adduct5.2 µMFictional Data
IND-2 2-Acryloyl-1-indanoneCysteine (in EGFR)Michael Adduct15.8 nMFictional Data
IND-3 3-(Bromomethyl)-indeneGuanine (in DNA)Alkylation AdductNot ApplicableFictional Data
IND-4 2-Maleimido-indanCysteine (in various proteins)ThioetherBroad ReactivityFictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative experimental protocols for the synthesis and characterization of indane adducts.

Synthesis of Indane-Cysteine Adducts (Michael Addition)

This protocol describes the synthesis of a Michael adduct between an α,β-unsaturated indanone derivative and a cysteine-containing peptide, a common method to study covalent modification of proteins.

Materials:

  • 2-Acryloyl-1-indanone (or other Michael acceptor indane derivative)

  • Cysteine-containing peptide (e.g., GSH - Glutathione)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: Dissolve the indane derivative in a minimal amount of a co-solvent like DMSO and dilute it in PBS (pH 7.4) to the desired final concentration.

  • Adduct Formation: Add the cysteine-containing peptide to the indane derivative solution. The molar ratio will depend on the specific experiment, but a 1:1 or 1:1.2 ratio is common.

  • Incubation: Gently mix the reaction mixture and incubate at 37°C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by HPLC.

  • Quenching: Stop the reaction by adding an excess of a quenching agent like N-acetylcysteine or by acidifying the mixture with TFA.

  • Purification: Purify the adduct using reverse-phase HPLC with a suitable gradient of water/ACN containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the adduct by mass spectrometry, analyzing the molecular weight of the product.

Analysis of Indanone-DNA Adducts by Mass Spectrometry

This protocol outlines a general workflow for the detection and characterization of DNA adducts formed by reactive indane derivatives.

Materials:

  • Indane derivative (e.g., an electrophilic indanone)

  • Calf thymus DNA or specific oligonucleotides

  • S9 fraction (for metabolic activation, if required)

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the indane derivative with DNA in a buffered solution. If metabolic activation is required, include S9 fraction and necessary cofactors.

  • DNA Isolation: Purify the DNA from the reaction mixture using standard protocols (e.g., phenol-chloroform extraction or spin columns).

  • Enzymatic Hydrolysis: Digest the purified DNA to individual nucleosides using a cocktail of hydrolytic enzymes.

  • LC-MS/MS Analysis: Analyze the nucleoside digest by LC-MS/MS. Develop a specific method to detect the expected mass of the indanone-nucleoside adduct. Use tandem mass spectrometry (MS/MS) to fragment the parent ion and confirm the structure of the adduct.[1][2][3]

Signaling Pathways and Logical Relationships

The formation of indane adducts with cellular macromolecules can significantly impact various signaling pathways. Electrophilic indane derivatives, particularly those that are Michael acceptors, are known to modulate cellular stress response pathways.[4][5][6]

Keap1-Nrf2 Signaling Pathway

A key pathway affected by electrophilic indanes is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indane Electrophilic Indane Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Indane->Keap1_Nrf2 Covalent Adduct Formation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Keap1_Nrf2 Ubiquitination (Basal State) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes ARE->Genes Transcription Activation

Caption: Covalent modification of Keap1 by an electrophilic indane derivative disrupts the Keap1-Nrf2 complex, leading to Nrf2 translocation to the nucleus and activation of antioxidant gene expression.

Experimental Workflow for Identifying Protein Adducts

The following diagram illustrates a typical workflow for the identification of protein targets of reactive indane derivatives.

Protein_Adduct_Workflow start Incubate Indane Derivative with Cell Lysate or Intact Cells proteolysis Protein Extraction and Proteolysis (e.g., Trypsin) start->proteolysis lcms LC-MS/MS Analysis proteolysis->lcms db_search Database Search (e.g., Mascot, Sequest) lcms->db_search validation Data Validation and Adduct Site Identification db_search->validation end Identified Protein Adducts and Modification Sites validation->end

Caption: A streamlined workflow for the discovery and characterization of protein adducts formed by reactive indane derivatives using mass spectrometry-based proteomics.

References

A Comparative Guide to Indigane and Alternative Indium Precursors for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of high-performance electronic and optoelectronic devices, the quality of thin film deposition is paramount. The choice of precursor material is a critical factor that dictates the structural, electrical, and optical properties of the deposited films. This guide provides a comprehensive comparison of Indigane, a class of indium amidinate precursors, with established alternative indium precursors such as trimethylindium (B1585567) (TMIn) and triethylindium (B1595915) (TEIn). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal indium precursor for their specific thin film deposition needs.

Overview of Indium Precursors

The selection of an indium precursor is a crucial decision in thin film deposition processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). Key considerations include thermal stability, volatility, reactivity, and the potential for impurity incorporation into the film. While traditional alkyl precursors like TMIn and TEIn have been widely used, novel precursors such as the this compound family (indium amidinates) are emerging as promising alternatives, offering advantages in terms of reduced carbon contamination and lower deposition temperatures.

Quantitative Performance Comparison

The following tables summarize key performance metrics for this compound (represented by indium amidinate complexes) and its alternatives, compiled from various experimental studies.

Table 1: Deposition Parameters and Film Properties

Precursor ClassSpecific Compound ExampleDeposition MethodDeposition Temperature (°C)Growth Rate (Å/cycle)Film Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Hall Mobility (cm²/V·s)
This compound (Amidinate) [InMe(amd)₂]MOCVD400 - 700--1.8 x 10²⁰48
This compound (Amidinate) [In(amd)₃]MOCVD400 - 700--6.5 x 10¹⁹74
Trimethylindium (Alkyl) TMInALD100 - 2000.463.2 x 10⁻³7.0 x 10¹⁹-
Triethylindium (Alkyl) TEInALD115 - 2500.009 - 0.088-->100,000 (at 77K for InP)
Cyclopentadienyl Indium InCpALD200 - 450-3 x 10⁻⁴ (for ITO)--

Note: Direct comparison of growth rates between MOCVD and ALD is not straightforward due to the different deposition mechanisms. Data for TEIn mobility is for high-purity InP films. Resistivity for InCp is for an Indium Tin Oxide (ITO) film.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for thin film deposition using the compared precursors.

3.1. Metal-Organic Chemical Vapor Deposition (MOCVD) of Indium Oxide using this compound Precursors

  • Precursors: [InMe(amd)₂] or [In(amd)₃] as the indium source and oxygen as the co-reactant.[1]

  • Substrates: Silicon (Si), thermally grown silicon dioxide (SiO₂), or fused silica.[1]

  • Deposition Protocol:

    • The substrate is placed in the MOCVD reactor.

    • The reactor is heated to the desired deposition temperature, typically in the range of 400°C to 700°C.[1]

    • The this compound precursor is vaporized and introduced into the reactor along with oxygen gas.

    • The precursor and oxygen react at the substrate surface to form an indium oxide thin film.

    • The deposition process is continued until the desired film thickness is achieved.

    • The reactor is cooled down, and the substrate with the deposited film is removed.

3.2. Atomic Layer Deposition (ALD) of Indium Oxide using Trimethylindium (TMIn)

  • Precursors: Trimethylindium (TMIn) as the indium source and ozone (O₃) as the oxygen source.[2][3]

  • Substrate: Silicon wafer or other suitable substrates.

  • Deposition Protocol:

    • The substrate is loaded into the ALD reactor.

    • The reactor is heated to a deposition temperature within the ALD window, typically 100-200°C.[2][3]

    • The ALD cycle consists of four steps: a. A pulse of TMIn is introduced into the reactor, which chemisorbs onto the substrate surface. b. The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted TMIn and byproducts. c. A pulse of ozone is introduced, which reacts with the chemisorbed TMIn layer to form a monolayer of indium oxide. d. The reactor is purged again with the inert gas to remove any unreacted ozone and byproducts.

    • This cycle is repeated until the desired film thickness is achieved. The growth per cycle is approximately 0.46 Å.[2][3]

3.3. Atomic Layer Deposition (ALD) of Indium Oxide using Triethylindium (TEIn)

  • Precursors: Triethylindium (TEIn) as the indium source and an oxidant (e.g., ozone).[4]

  • Substrate: Appropriate for the intended application (e.g., for perovskite solar cells).[4]

  • Deposition Protocol:

    • The substrate is placed in the ALD reactor.

    • The reactor is heated to the desired growth temperature, for instance, between 115°C and 250°C.[4]

    • The ALD cycle, similar to the TMIn process, involves sequential pulses of TEIn and the oxidant, separated by purge steps.

    • The growth rate is dependent on the temperature, increasing from 0.009 nm/cycle at 115°C to 0.088 nm/cycle at 250°C.[4]

    • The process is repeated to obtain the target film thickness.

Visualizing Precursor Properties and Deposition Workflows

The following diagrams, generated using Graphviz, illustrate key aspects of indium precursor selection and the thin film deposition process.

Precursor_Selection_Factors cluster_precursors Indium Precursors cluster_properties Key Properties cluster_outcomes Deposition Outcomes This compound This compound (Amidinates) Thermal_Stability Thermal Stability This compound->Thermal_Stability Purity Impurity Incorporation This compound->Purity Low Carbon TMIn Trimethylindium (TMIn) Volatility Volatility TMIn->Volatility TEIn Triethylindium (TEIn) Reactivity Reactivity TEIn->Reactivity Film_Quality Film Quality Thermal_Stability->Film_Quality Growth_Rate Growth Rate Volatility->Growth_Rate Depo_Temp Deposition Temperature Reactivity->Depo_Temp Purity->Film_Quality

Caption: Factors influencing the selection of an indium precursor.

ALD_Workflow start Start ALD Cycle pulse_In Pulse Indium Precursor (e.g., TMIn, TEIn) start->pulse_In purge1 Purge with Inert Gas pulse_In->purge1 pulse_O Pulse Oxidant (e.g., O3, H2O) purge1->pulse_O purge2 Purge with Inert Gas pulse_O->purge2 end_cycle End of Cycle (Monolayer Formed) purge2->end_cycle repeat Repeat for Desired Thickness end_cycle->repeat repeat->pulse_In Next Cycle finish Deposition Complete repeat->finish

Caption: Generalized workflow for Atomic Layer Deposition (ALD).

Discussion and Conclusion

The choice between this compound and alternative indium precursors is highly dependent on the specific application and desired film properties.

  • This compound (Amidinates): These precursors are advantageous for applications requiring high-purity films with low carbon contamination.[1] The resulting films exhibit high charge carrier densities and mobilities, making them suitable for transparent conducting oxides in optoelectronic devices.[1] Their thermal stability allows for a broad deposition temperature window in MOCVD.[1]

  • Trimethylindium (TMIn): TMIn is a well-established precursor for ALD, offering a stable and reproducible process with a consistent growth rate at lower temperatures.[2][3] The resulting films are dense and pure, suitable for applications in photovoltaics.[2][3]

  • Triethylindium (TEIn): TEIn is noted for its ability to produce films with exceptionally high electron mobility, particularly in materials like InP, which is attributed to lower carbon incorporation compared to TMIn.[5] The deposition rate of TEIn in ALD is highly temperature-dependent.[4]

References

A Researcher's Guide to Validating the Purity of Indigane Samples

Author: BenchChem Technical Support Team. Date: December 2025

The primary methods for determining the purity of small molecule compounds include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[1][2] Each technique offers distinct advantages and limitations, and often, a combination of these methods provides the most comprehensive purity assessment. For compounds intended for biological assays, a purity of >95% is generally required to ensure that the observed biological effects are attributable to the compound of interest and not to highly active impurities.[3]

Comparison of Purity Validation Methods

The selection of a suitable analytical method depends on various factors, including the physicochemical properties of Indigane and its expected impurities, the required accuracy, and the available instrumentation.[1] The following table summarizes the key aspects of the principal purity determination techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)Elemental Analysis (EA)
Principle Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1]Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2][4]Measures the NMR signal response, which is directly proportional to the number of nuclei, to quantify the compound against a certified internal standard.[1]Involves the combustion of the compound and quantifying the resultant gases to determine the percentage of C, H, N, S, etc.[1]
Purity Assessment Quantification is based on the area of the main peak relative to the total area of all peaks in the chromatogram.Provides mass-to-charge ratio information, enabling the identification and quantification of the analyte and impurities.[2]Allows for absolute or relative quantification of the primary compound against impurities or a known standard.[1][5]Compares the experimentally determined elemental composition (as mass percentages) to the theoretical values calculated from the molecular formula.[1]
Strengths - High sensitivity and resolution for separating complex mixtures.- Robust and widely available.- High sensitivity and specificity.- Provides molecular weight information, aiding in the identification of unknown impurities.[4]- "Universal" detector for all molecules containing the observed nucleus (e.g., ¹H).- Absolute quantification is possible without a reference standard of the analyte.[1]- Detects inorganic impurities (e.g., salts) and residual water that are often "invisible" to NMR and HPLC.[1]- Provides fundamental confirmation of elemental composition.
Limitations - Response factors of different compounds can vary, affecting the accuracy of area normalization.- May not detect non-chromophoric impurities with a UV detector.[1]- Higher initial instrument cost and complexity.[6]- Signal overlap can complicate quantification in complex mixtures.- May not detect impurities that lack the observed nucleus (e.g., inorganic salts).[1]- Does not provide information about organic impurities with the same elemental composition as the main compound (isomers).- Requires a relatively larger amount of sample compared to other methods.
Typical Purity Standard >95% by peak area normalization>95% by peak area normalization, with mass confirmation of the main peak>95% determined against an internal standardExperimental values should be within ±0.4% of the calculated theoretical values.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for HPLC-UV and qNMR analysis of a hypothetical small molecule, "this compound."

1. High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Purity

Objective: To determine the purity of an this compound sample by assessing the area percentage of the main peak relative to the total peak area in the chromatogram.

Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or the λmax of this compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the this compound peak relative to the total area of all peaks (excluding the solvent front).

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

2. Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for this compound Purity

Objective: To determine the absolute purity of an this compound sample using an internal standard.

Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer (≥400 MHz)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5 mg of the certified internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the this compound sample and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in purity validation and the potential context of this compound's application, the following diagrams are provided.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_outcome Decision Sample This compound Sample Dissolution Dissolution & Dilution Sample->Dissolution EA Elemental Analysis Sample->EA HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS qNMR qNMR Analysis Dissolution->qNMR Purity_Assessment Purity > 95%? HPLC->Purity_Assessment LCMS->Purity_Assessment qNMR->Purity_Assessment EA->Purity_Assessment Proceed Proceed to Experiment Purity_Assessment->Proceed Yes Repurify Further Purification Purity_Assessment->Repurify No

Caption: Workflow for validating the purity of an this compound sample.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene Expression TF_active->Gene Promotes This compound This compound This compound->Receptor Antagonist

Caption: Hypothetical signaling pathway involving this compound as an antagonist.

References

A Comparative Guide to Computational Methods for Group 13 Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for studying group 13 hydrides (BH₃, AlH₃, GaH₃, InH₃, and TlH₃). The selection of an appropriate theoretical approach is critical for accurately predicting their geometries, thermochemical properties, and reactivity. This document summarizes performance data for various computational methods, details the underlying experimental and computational protocols, and offers recommendations for future studies.

Introduction to Group 13 Hydrides

The hydrides of group 13 exhibit a fascinating range of chemical bonding and reactivity, from the well-studied electron-deficient boranes to the increasingly metallic and unstable hydrides of the heavier elements.[1] Boron hydrides are characterized by their multicenter bonds, while the heavier analogues show a greater tendency towards forming polymeric structures.[1] The instability of gallane (GaH₃), and even more so for indigane (InH₃) and thallane (B1220975) (TlH₃), makes experimental characterization challenging, thus highlighting the importance of reliable computational methods.[1] For the heaviest element, thallium, relativistic effects significantly influence its chemical properties.[2]

Data Presentation: Performance of Computational Methods

The accuracy of computational methods is benchmarked against experimental data or high-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). The performance of various methods for predicting the thermochemistry of group 13 hydrides is summarized below.

High-Accuracy Composite Methods

Composite methods, such as the Gaussian-n (G*) and Complete Basis Set (CBS) theories, are designed to achieve high accuracy by combining calculations at different levels of theory and basis sets. A study on boranes, alanes, and gallanes provides the following mean absolute deviations (MADs) from experimental heats of formation.[3]

MethodMean Absolute Deviation (kcal/mol)
G2>1.08
CBS-Q1.11
CBS-QB31.08
CBS-42.23
CBS-q1.81

Table 1: Mean Absolute Deviation from Experimental Heats of Formation for G2 and CBS Methods for Boron, Aluminum, and Gallium Hydrides.[3]

Density Functional Theory (DFT)
FunctionalGeneral Application/Performance Notes
PBE0A hybrid functional often recommended for energy calculations of transition metal complexes.[4]
BP86A GGA functional that has demonstrated good accuracy for the energetics of 3d transition metal hydrides.[4]
B97-D3A GGA functional with dispersion correction, recommended for general main group thermochemistry.[5]
revPBE-D3Another recommended GGA functional with dispersion correction for general main group thermochemistry.[5]
DSD-BLYP-D3A double-hybrid functional, among the most accurate and robust for general main group thermochemistry, kinetics, and noncovalent interactions.[5]
ωB97X-D3A range-separated hybrid functional that performs well for calculating hydricity.[6]
B3LYPA widely used hybrid functional, but its performance can be inconsistent and sensitive to dispersion corrections.[5]

Table 2: Performance Notes on Selected DFT Functionals Relevant to Group 13 Hydride Calculations.

Experimental and Computational Protocols

Experimental Data

Experimental data for group 13 hydrides, particularly for the heavier elements, is sparse due to their instability. However, some key experimental values are available and serve as benchmarks for computational methods.

MoleculePropertyExperimental ValueReference
BH₃B-H bond length1.190 Å[7]
B₂H₆B-H (terminal) bond length1.200 Å[7]
B₂H₆B-H (bridging) bond length1.320 Å[7]
InH₃In-H bond length (in PCy₃ adduct)avg. 168 pm (1.68 Å)[8]
TlHInfrared spectrumObserved in gas phase[9]

Table 3: Selected Experimental Data for Group 13 Hydrides.

Computational Protocols

Reliable geometry optimizations and vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface. For DFT calculations, a combination of a suitable functional (e.g., PBE0, B97-D3) with a double-zeta or triple-zeta quality basis set, such as those from the def2 series (e.g., def2-SVP, def2-TZVP), is a common starting point.[4][6] For high-accuracy geometries, coupled-cluster methods like CCSD(T) can be employed, though at a significantly higher computational cost.

For accurate thermochemical predictions, composite methods like G2, G3, and CBS are recommended when computationally feasible.[3] These methods include corrections for basis set incompleteness, higher-order electron correlation, and core-valence effects. For DFT-based thermochemistry, it is crucial to choose a functional that has been benchmarked for the specific properties of interest.

For the heavier group 13 elements, particularly indium and thallium, relativistic effects are significant and must be included in the calculations.[2] These effects, which include scalar relativistic contributions and spin-orbit coupling, can significantly alter the electronic structure and bonding properties.[2] Effective core potentials (ECPs) that replace the core electrons and incorporate relativistic effects are commonly used for these heavier elements. For high-accuracy calculations, four-component or two-component relativistic Hamiltonians can be employed.[10]

Mandatory Visualization

Benchmarking Workflow

The following diagram illustrates a general workflow for benchmarking computational methods.

cluster_setup Setup cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion select_molecules Select Molecules (Group 13 Hydrides) select_properties Select Properties (Geometries, Energies) select_methods Select Computational Methods (DFT, Ab Initio) perform_calculations Perform Quantum Chemical Calculations select_methods->perform_calculations compare_results Compare Calculated vs. Reference Data perform_calculations->compare_results gather_experimental Gather Experimental/ Reference Data gather_experimental->compare_results calculate_errors Calculate Error Metrics (MAD, RMSE) compare_results->calculate_errors recommend_methods Recommend Methods calculate_errors->recommend_methods

Caption: Workflow for benchmarking computational methods.

Conclusion and Recommendations

The choice of computational method for studying group 13 hydrides should be guided by the specific research question and the available computational resources.

  • For high-accuracy thermochemical data of lighter group 13 hydrides (B, Al, Ga), composite methods like CBS-QB3 and G3 are recommended.[3]

  • For routine calculations of geometries and frequencies, DFT functionals such as PBE0 or dispersion-corrected functionals like B97-D3 with a triple-zeta basis set (e.g., def2-TZVP) are expected to provide reliable results.

  • For the heavier elements (In, Tl), it is imperative to include relativistic effects in the calculations, for example, through the use of relativistic effective core potentials.

  • For studies involving hydride transfer or reactivity, functionals benchmarked for such properties, like ωB97X-D3, should be considered.[6]

Further systematic benchmarking of modern DFT functionals, especially for the heavier and less-stable group 13 hydrides, is needed to provide more definitive recommendations for the broader chemical community.

References

Comparative Reactivity of Indane and its Deuterated Analogue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the reactivity of indane and its deuterated analogue, with a focus on the kinetic isotope effect (KIE) observed in benzylic C-H bond activation reactions. This document is intended for researchers, scientists, and drug development professionals interested in understanding the impact of isotopic substitution on reaction kinetics and mechanisms.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of the same molecule with a heavier isotope (kH) at the same atomic position (KIE = kL/kH)[1][2]. When a carbon-hydrogen (C-H) bond is replaced by a carbon-deuterium (C-D) bond, the greater mass of deuterium (B1214612) leads to a lower vibrational frequency and a lower zero-point energy for the C-D bond compared to the C-H bond[3][4]. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond cleavage is the rate-determining step[1][4]. This phenomenon, known as a primary kinetic isotope effect, typically yields kH/kD values ranging from 1 to 8[3].

Comparative Reactivity in Benzylic C-H Bond Activation

The benzylic positions of indane (C1 and C3) are susceptible to a variety of chemical transformations, including oxidation and halogenation, which often proceed via a rate-determining C-H bond cleavage. In such reactions, a significant primary kinetic isotope effect is expected upon deuteration of these positions.

The following table summarizes expected and observed KIE values for reactions involving benzylic C-H bond cleavage, providing a basis for understanding the anticipated difference in reactivity between indane and its deuterated counterpart.

Reaction TypeModel Compound/SystemObserved/Expected kH/kDReference(s)
Base-Catalyzed 1,3-Proton TransferIndene (B144670) System5.3 - 8.26[5]
Free-Radical BrominationToluene~4.9[3]
E2 Elimination2-Bromopropane6.7[1]
Benzylic C-H Activation (General)Various>1.5 (Primary KIE)[3]

Table 1: Representative Kinetic Isotope Effects in Reactions Involving C-H Bond Cleavage.

Experimental Protocols

To experimentally determine the kinetic isotope effect for a reaction involving indane, one could perform a benzylic oxidation or bromination. Below is a generalized experimental protocol for a comparative kinetic study.

General Protocol for Comparative Kinetic Analysis of Indane Oxidation

Objective: To determine the kinetic isotope effect (kH/kD) for the benzylic oxidation of indane.

Materials:

  • Indane

  • 1,1,3,3-Tetradeuterioindane (or other specifically deuterated indane analogue)

  • Oxidizing agent (e.g., potassium permanganate, N-bromosuccinimide with a light source)

  • Appropriate solvent (e.g., a non-reactive organic solvent)

  • Internal standard for quantitative analysis (e.g., a compound not reactive under the experimental conditions)

  • Quenching agent

  • Apparatus for kinetic studies (e.g., temperature-controlled reactor, sampling equipment)

  • Analytical instrument for quantitative analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Reaction Setup: Prepare two separate reaction vessels, one for indane and one for the deuterated indane. Each vessel should contain the substrate, solvent, and internal standard at known concentrations.

  • Initiation: Bring the reaction mixtures to the desired temperature. Initiate the reaction by adding the oxidizing agent to each vessel simultaneously.

  • Sampling: At timed intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot to stop the chemical transformation.

  • Analysis: Analyze the quenched samples using a suitable analytical technique (GC-MS or NMR) to determine the concentration of the remaining reactant (indane or deuterated indane) relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time for both reactions. Determine the initial reaction rates for both indane (kH) and the deuterated indane (kD).

  • Calculate KIE: Calculate the kinetic isotope effect as the ratio of the rate constants (KIE = kH/kD).

Visualizing Reaction Pathways and Experimental Workflows

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

Reaction_Mechanism cluster_products Products Indane Indane (C9H10) TS_H Transition State (C-H Cleavage) Indane->TS_H kH Deut_Indane Deuterated Indane (e.g., C9H6D4) TS_D Transition State (C-D Cleavage) Deut_Indane->TS_D kD Product Oxidized Product TS_H->Product TS_D->Product

Caption: Reaction pathway for the benzylic C-H(D) bond cleavage in indane and its deuterated analogue.

Experimental_Workflow start Start prep Prepare Reaction Mixtures (Indane & Deuterated Indane) start->prep initiate Initiate Reactions prep->initiate sampling Timed Sampling & Quenching initiate->sampling analysis Quantitative Analysis (GC-MS or NMR) sampling->analysis data Data Analysis (Determine kH and kD) analysis->data kie Calculate KIE = kH / kD data->kie end End kie->end

Caption: Workflow for the experimental determination of the kinetic isotope effect.

Conclusion

References

Experimental Insights into In-H Bond Lengths in Organoindium Hydride Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organometallic compounds is paramount. This guide provides a comparative analysis of experimentally determined Indium-Hydrogen (In-H) bond lengths in various organoindium hydride complexes, supported by detailed experimental protocols and visualizations to facilitate comprehension and further research.

The precise determination of metal-hydride bond lengths is crucial for elucidating reaction mechanisms, understanding bonding characteristics, and designing novel catalysts and reagents. In the realm of indium chemistry, the inherent weakness of the In-H bond has made the isolation and structural characterization of indium hydride complexes a challenging endeavor. However, advancements in crystallographic techniques have enabled the verification of these bond lengths, providing valuable data for comparative studies.

This guide focuses on the experimental verification of both terminal and bridging In-H bond lengths in selected organoindium hydride complexes.

Comparative Analysis of In-H Bond Lengths

Experimental data reveals a distinct difference between the lengths of terminal and bridging In-H bonds in organoindium hydride complexes. Terminal In-H bonds, where the hydrogen atom is bonded to a single indium center, are significantly shorter than bridging In-H bonds, where the hydrogen atom is shared between two indium centers.

ComplexIn-H Bond TypeBond Length (Å)Experimental Method
[InH3(PCy3)]Terminal1.68 (average)[1]X-ray Diffraction
[InH{2-Me2NCH2(C6H4)}2]Terminal1.69(3)X-ray Diffraction
[Li(tmeda)2][Me3In−H−InMe3]Bridging1.82(4) and 1.91(4)X-ray Diffraction
K[H{In(CH2CMe3)3}2]Bridging1.933(15) and 1.950(23)X-ray Diffraction

As illustrated in the table, terminal In-H bond lengths are consistently found in the range of 1.68–1.69 Å. In contrast, bridging In-H bond lengths are considerably longer, ranging from approximately 1.82 Å to 1.95 Å. This elongation is a direct consequence of the three-center, two-electron nature of the In-H-In bridge.

Experimental Protocols: Unveiling the In-H Bond

The determination of precise In-H bond lengths is heavily reliant on high-resolution structural determination techniques, primarily single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a cornerstone technique for determining the three-dimensional atomic arrangement in crystalline solids. The process involves the following key steps:

  • Crystal Growth: High-quality single crystals of the organoindium hydride complex are grown from a suitable solvent. This is often the most challenging step due to the potential instability of the compounds.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—the intensities and positions of the scattered X-rays—is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the heavier atoms (like indium, carbon, and phosphorus) can be readily determined. Locating hydrogen atoms, which have very low electron density, is more challenging. They are often found in the difference Fourier map after the positions of the heavier atoms have been refined. The entire structure, including the hydrogen atom positions, is then refined to achieve the best fit with the experimental data. In the case of the terminal hydride complex [InH3(PCy3)], the hydride ligands were successfully located and refined from the X-ray data.[1]

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to X-ray diffraction, and it is particularly advantageous for locating hydrogen atoms.

  • Principle: Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. The scattering cross-section of an atom for neutrons is not dependent on its atomic number. Consequently, hydrogen (or its isotope deuterium) scatters neutrons as effectively as heavier atoms, making it much easier to locate them with high precision.

  • Experimental Setup: A beam of neutrons from a nuclear reactor or a spallation source is directed at a single crystal of the compound. The diffraction pattern is recorded and analyzed in a manner similar to X-ray diffraction.

  • Advantages for Hydride Complexes: Neutron diffraction provides more accurate and precise determination of M-H bond lengths and angles compared to X-ray diffraction. This is because the position of the hydrogen nucleus is determined directly, rather than the center of its electron density, which is shifted towards the more electronegative atom in a bond.

The following diagram illustrates the general workflow for the experimental verification of In-H bond lengths.

G cluster_synthesis Synthesis & Isolation cluster_diffraction Structural Determination cluster_analysis Data Analysis & Verification Synthesis Synthesis of Indium Hydride Complex Purification Purification & Crystallization Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay Crystal Selection Neutron Single-Crystal Neutron Diffraction (for high precision) Purification->Neutron Crystal Selection Data_Processing Data Processing & Structure Solution XRay->Data_Processing Neutron->Data_Processing Refinement Structure Refinement Data_Processing->Refinement Validation Validation & Bond Length Determination Refinement->Validation Comparison Comparative Analysis of In-H Bond Lengths Validation->Comparison G cluster_terminal Terminal In-H Bond cluster_bridging Bridging In-H-In Bond Terminal_Bond Two-center, two-electron (2c-2e) bond Terminal_Characteristics Stronger, more covalent character Terminal_Bond->Terminal_Characteristics Terminal_Length Shorter Bond Length (~1.68-1.69 Å) Terminal_Characteristics->Terminal_Length Comparison Comparison of In-H Bond Types Terminal_Length->Comparison Bridging_Bond Three-center, two-electron (3c-2e) bond Bridging_Characteristics Weaker, electron-deficient character Bridging_Bond->Bridging_Characteristics Bridging_Length Longer Bond Length (~1.82-1.95 Å) Bridging_Characteristics->Bridging_Length Bridging_Length->Comparison

References

A Comparative Analysis of Indigane Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indigane, also known as indane or 2,3-dihydro-1H-indene, is a bicyclic hydrocarbon that forms the core scaffold of numerous compounds with significant biological activities. Its derivatives have garnered considerable interest in medicinal chemistry due to their potential as therapeutic agents, including roles as tubulin polymerization inhibitors and compounds with neurotrophic activity. The efficient synthesis of the this compound core is therefore a critical aspect of drug discovery and development in these areas. This guide provides a comparative analysis of common synthetic methods for preparing this compound and its derivatives, supported by experimental data and detailed protocols.

Comparative Performance of this compound Synthesis Methods

The selection of a synthetic route to this compound derivatives is often guided by factors such as starting material availability, desired substitution patterns, and scalability. Below is a comparison of three common methods: Hydrogenation of Indene (B144670), Friedel-Crafts Acylation, and Intramolecular Heck Reaction.

MethodKey FeaturesTypical Yield (%)Reaction TimeKey Reagents & ConditionsAdvantagesDisadvantages
Hydrogenation of Indene Direct saturation of the double bond in indene.High (often >95%)1 - 12 hIndene, H₂ gas, Catalyst (e.g., Pd/C, PtO₂, Raney Ni), Solvent (e.g., Ethanol (B145695), Ethyl Acetate)High yield, atom economical, relatively clean reaction.Requires handling of flammable H₂ gas and a suitable hydrogenation apparatus. Limited to the synthesis of unsubstituted or pre-substituted indanes.
Friedel-Crafts Acylation Intramolecular cyclization of a phenylpropionic acid derivative.[1][2]60 - 95%[3][4]1 - 24 h3-Arylpropionic acid or its acid chloride, Lewis acid (e.g., AlCl₃, TfOH) or Brønsted acid (e.g., PPA), Anhydrous solvent (e.g., CH₂Cl₂, nitrobenzene).[1][5]Versatile for introducing substituents on the aromatic ring. Well-established and widely used method.Often requires stoichiometric amounts of strong acids, leading to potential waste and harsh reaction conditions.[4]
Intramolecular Heck Reaction Palladium-catalyzed cyclization of an alkenyl-substituted aryl halide.[6][7]70 - 90%12 - 24 hAlkenyl-substituted aryl halide, Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, CH₃CN).[8]High functional group tolerance, mild reaction conditions.[7]Palladium catalysts can be expensive. Potential for side reactions like double bond isomerization.[6]

Experimental Protocols

Hydrogenation of Indene

General Procedure:

  • In a high-pressure reaction vessel, a solution of indene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate (B1210297) is prepared.

  • A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Palladium on carbon) is added to the solution.[9]

  • The vessel is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas (typically 1-10 atm).[9]

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating for a specified time (e.g., 1-12 hours), while monitoring the reaction progress by techniques like TLC or GC.

  • Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be further purified by distillation if necessary.

Friedel-Crafts Acylation for 1-Indanone (B140024) Synthesis

General Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the starting 3-arylpropionic acid (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane).[1]

  • The solution is cooled to 0 °C in an ice bath.

  • A Lewis acid (e.g., aluminum chloride, 1.1-1.5 equivalents) or a strong Brønsted acid (e.g., triflic acid, 2-3 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for the required duration (e.g., 1-24 hours). The reaction progress is monitored by TLC.

  • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude 1-indanone can be purified by column chromatography or recrystallization.[1]

Intramolecular Heck Reaction

General Procedure:

  • In a Schlenk tube, the alkenyl-substituted aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, typically 1-5 mol%), a phosphine (B1218219) ligand (if required), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2-3 equivalents) are combined.[8]

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., DMF or acetonitrile) is added via syringe.[8]

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (e.g., 12-24 hours). The reaction is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired this compound derivative.[8]

Signaling Pathways and Experimental Workflows

This compound derivatives have been investigated for their potential to modulate key biological pathways. The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and two such signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cell Culture cell_culture->treatment assay Biological Assay (e.g., Cytotoxicity, Enzyme Inhibition) treatment->assay data_analysis Data Analysis assay->data_analysis

Experimental workflow for this compound synthesis and evaluation.

tubulin_inhibition cluster_cell Cancer Cell This compound This compound Derivative Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of tubulin polymerization by this compound derivatives.

neurotrophic_activity cluster_neuron Neuron This compound This compound Derivative TrkReceptor Trk Receptor This compound->TrkReceptor Activates PI3K PI3K/Akt Pathway TrkReceptor->PI3K MAPK MAPK/ERK Pathway TrkReceptor->MAPK Survival Neuronal Survival PI3K->Survival Growth Neurite Outgrowth MAPK->Growth

Neurotrophic activity of this compound derivatives.

References

Comparative Guide to the Validation of Reaction Mechanisms in Indigane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for derivatives of Indigane (also known as 2,3-dihydro-1H-indene), with a focus on the validation of the underlying reaction mechanisms. Experimental data is presented to support the comparison, alongside detailed methodologies for key reactions.

Comparison of Synthetic Methods for the Indanone Precursor

The synthesis of the this compound scaffold often proceeds through a 1-indanone (B140024) intermediate, which is subsequently reduced. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a common and effective method for creating the 1-indanone core. The efficiency of this reaction can be influenced by the choice of catalyst and reaction conditions.

Synthesis RouteStarting MaterialsCatalyst/ReagentReaction ConditionsProductYield (%)
Intramolecular Friedel-Crafts Acylation 3-Arylpropionic acidsPolyphosphoric acid (PPA) / Sulfuric acid-Substituted 1-Indanones60-90%[1]
3-Arylpropionic acidsTriflic acid (TfOH)CH₂Cl₂, 80 °C, MicrowaveSubstituted 1-IndanonesUp to 100%[1]
Phenylpropionic acid chlorideAluminum chloride (AlCl₃)Benzene1-Indanone90%[1]
3,3-Dimethylacrylic acid and aromatic substratesNiobium pentachloride (NbCl₅)-Substituted 1-IndanonesUp to 78%[1]
Nazarov Cyclization Chalcone derivativesTrifluoroacetic acid (TFA)120 °C, MicrowaveSubstituted 1-IndanonesNot specified

Reaction Mechanisms and Their Validation

The predominant pathway for the synthesis of the 1-indanone precursor is the intramolecular Friedel-Crafts acylation. The mechanism is a well-established example of electrophilic aromatic substitution.

Intramolecular Friedel-Crafts Acylation Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular attack by the aromatic ring.

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride to form a resonance-stabilized acylium ion.[2][3][4]

  • Electrophilic Aromatic Substitution: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion in an intramolecular fashion. This step forms a six-membered ring and a resonance-stabilized carbocation intermediate known as an arenium ion (or σ-complex).[3][5]

  • Deprotonation and Regeneration of Catalyst: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[2] However, the resulting ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[2]

While this mechanism is widely accepted, specific experimental validation for the synthesis of indanones primarily relies on the characterization of the final products and the reaction's consistency with the general principles of electrophilic aromatic substitution. Direct spectroscopic observation of the acylium or arenium ion intermediates in this specific intramolecular reaction is challenging due to their transient nature.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

This protocol describes a general procedure for the synthesis of 1-indanones using a superacid catalyst, adapted from established methods.[1]

Materials:

Procedure:

  • In a microwave-safe vial, dissolve the 3-arylpropionic acid in dichloromethane.

  • Carefully add triflic acid to the solution.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 60 minutes.

  • After cooling the reaction to room temperature, quench the reaction by the slow and careful addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

G cluster_0 Step 1: Intramolecular Friedel-Crafts Acylation cluster_1 Step 2: Reduction A 3-Arylpropanoic Acid Derivative B Acylium Ion Intermediate A->B + Lewis Acid (e.g., AlCl₃, TfOH) C Arenium Ion Intermediate (σ-complex) B->C Intramolecular Attack D 1-Indanone Derivative C->D Deprotonation E 1-Indanone Derivative F This compound (2,3-dihydro- 1H-indene) Derivative E->F Reduction (e.g., Wolff-Kishner)

Caption: Synthetic pathway from a 3-arylpropanoic acid to an this compound derivative.

Experimental Workflow for 1-Indanone Synthesis

G start Start dissolve Dissolve 3-Arylpropionic Acid in Dichloromethane start->dissolve add_acid Add Triflic Acid dissolve->add_acid heat Heat in Microwave Reactor (80°C, 60 min) add_acid->heat cool Cool to Room Temperature heat->cool quench Quench with Saturated Aqueous NaHCO₃ cool->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End (Pure 1-Indanone) purify->end

Caption: Experimental workflow for the synthesis of 1-indanone derivatives.

References

A Comparative Guide to the Semiconductor Properties of Indigo-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics is continually exploring novel materials that offer a blend of performance, stability, and environmental compatibility. Among these, derivatives of the ancient dye indigo (B80030) have emerged as a promising class of organic semiconductors. Their inherent biocompatibility, coupled with tunable electronic properties, makes them attractive candidates for applications ranging from flexible electronics to biosensors. This guide provides a comparative overview of the semiconductor properties of various indigo-derived materials, supported by experimental data and detailed methodologies.

Performance Comparison of Indigo-Based Organic Semiconductors

The semiconductor performance of organic materials is critically dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge transport characteristics. The following table summarizes key performance metrics for several indigo and isoindigo derivatives as reported in the scientific literature. These parameters are crucial for evaluating their potential in electronic devices.

Compound/Polymer NameHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Hole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
Small Molecules
Indigo-5.5-3.8~1 x 10⁻²~1 x 10⁻²>10⁴
5,5'-diiodoindigo--0.420.85-
5,5'-diphenylindigo--0.560.95-
Polymers
IIDDT-5.7-3.70.79->10⁶
IIDT-5.8-3.80.01-0.02->10⁶
PIDG-T-C20--0.016--
PIDG-BT-C20--0.028--

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures for the fabrication and characterization of organic field-effect transistors (OFETs). Understanding these methodologies is essential for the accurate interpretation and replication of the results.

Organic Field-Effect Transistor (OFET) Fabrication

A common device architecture for testing organic semiconductors is the bottom-gate, top-contact OFET. The general fabrication workflow is as follows:

  • Substrate Preparation: A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate. The silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM). This is typically achieved by immersing the substrate in a solution of octadecyltrichlorosilane (B89594) (OTS) in toluene (B28343) or by vapor deposition.

  • Organic Semiconductor Deposition: The indigo-derived material is deposited as a thin film onto the treated dielectric surface. Two primary methods are used:

    • Thermal Evaporation: The organic material is heated in a high-vacuum chamber (typically < 10⁻⁶ Torr) until it sublimes. The vapor then condenses as a thin film on the substrate. The deposition rate and substrate temperature are critical parameters that influence film morphology and device performance.

    • Solution Processing (Spin Coating): The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). A small volume of the solution is dispensed onto the substrate, which is then rotated at high speed to produce a uniform thin film. The spin speed and solution concentration control the film thickness.

  • Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection. The electrodes are deposited through a shadow mask by thermal evaporation to define the channel length and width.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Surface Treatment cluster_2 Semiconductor Deposition cluster_3 Electrode Deposition Si/SiO2 Wafer Si/SiO2 Wafer Cleaning Cleaning Si/SiO2 Wafer->Cleaning OTS Deposition OTS Deposition Cleaning->OTS Deposition Indigo Deposition Indigo Deposition OTS Deposition->Indigo Deposition Thermal Evaporation Thermal Evaporation Thermal Evaporation->Indigo Deposition Spin Coating Spin Coating Spin Coating->Indigo Deposition Au Evaporation Au Evaporation Indigo Deposition->Au Evaporation Completed OFET Completed OFET Au Evaporation->Completed OFET

OFET Fabrication Workflow
Characterization Techniques

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

  • Experimental Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Procedure: The indigo derivative is either in solution with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) or coated as a thin film on the working electrode. The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.

  • Data Analysis: The oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

UV-Visible spectroscopy is employed to determine the optical bandgap of the semiconductor.

  • Sample Preparation: A thin film of the indigo derivative is deposited on a transparent substrate, such as quartz or glass.

  • Measurement: The absorbance of the film is measured over a range of wavelengths (typically 200-800 nm).

  • Analysis: The optical bandgap is estimated from the onset of the absorption edge in the UV-Vis spectrum.

Structure-Property Relationships

The semiconductor properties of indigo derivatives can be systematically tuned by chemical modification. The introduction of electron-withdrawing or electron-donating groups to the indigo core can significantly alter the HOMO and LUMO energy levels, thereby influencing the charge injection and transport properties. For instance, the incorporation of halogen atoms can lower the LUMO level, leading to improved electron transport and air stability in n-type transistors. Conversely, extending the π-conjugation, as seen in polymeric derivatives, can lead to higher charge carrier mobilities.

StructureProperty cluster_0 Molecular Structure Modification cluster_1 Electronic Properties cluster_2 Device Performance Electron-Withdrawing Groups Electron-Withdrawing Groups Lower LUMO Lower LUMO Electron-Withdrawing Groups->Lower LUMO Electron-Donating Groups Electron-Donating Groups Higher HOMO Higher HOMO Electron-Donating Groups->Higher HOMO Extended π-Conjugation Extended π-Conjugation Reduced Bandgap Reduced Bandgap Extended π-Conjugation->Reduced Bandgap Improved n-type Performance Improved n-type Performance Lower LUMO->Improved n-type Performance Improved p-type Performance Improved p-type Performance Higher HOMO->Improved p-type Performance Higher Mobility Higher Mobility Reduced Bandgap->Higher Mobility

Structure-Property Relationships

Safety Operating Guide

Proper Disposal of Indigane (Indium Hydride, InH₃): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Indigane (Indium Hydride, InH₃) is a highly unstable and pyrophoric compound. It reacts violently with air and moisture and requires specialized handling and disposal procedures. Never attempt to dispose of this compound without proper personal protective equipment (PPE) and a thorough understanding of the risks involved. This guide provides essential safety and logistical information based on established protocols for similar reactive metal hydrides.

Understanding the Hazards of this compound

This compound, also known as Indium Hydride (InH₃), is an inorganic compound that is primarily of interest in research settings. Its practical application is limited due to its extreme instability.[1][2] Key hazardous properties include:

  • High Reactivity: this compound is highly reactive and can decompose violently.[1]

  • Pyrophoricity: It can spontaneously ignite in air.[3]

  • Water Reactivity: It reacts vigorously with water and moisture, producing flammable hydrogen gas, which can lead to fires or explosions.[1]

  • Thermal Instability: this compound decomposes at temperatures above -90 °C into its constituent elements, indium and hydrogen.[1][2]

Regulatory and Safety Considerations

The disposal of this compound falls under regulations for hazardous and reactive chemical waste. It is imperative to adhere to all federal, state, and local regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Key Safety Precautions:

  • Work in an Inert Atmosphere: All handling of this compound should be conducted in a glovebox or under a continuous stream of inert gas (e.g., argon or nitrogen).

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves at all times.

  • Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) and powdered lime or sand are readily accessible. Do not use water or carbon dioxide extinguishers. An emergency safety shower and eyewash station must be in close proximity.

  • Work with a Buddy: Never handle highly reactive substances like this compound alone.

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of reactive metal hydrides like this compound is through controlled quenching (deactivation). This process should only be undertaken by trained personnel in a controlled laboratory setting.

Experimental Protocol: Controlled Quenching of this compound

This protocol is based on established procedures for other pyrophoric metal hydrides, such as sodium hydride and lithium aluminum hydride, as a specific, validated protocol for this compound is not publicly available. A thorough risk assessment by a qualified chemist is mandatory before proceeding.

Materials:

  • This compound waste

  • Anhydrous, inert solvent (e.g., heptane (B126788) or toluene)

  • Quenching agents: Isopropanol (B130326), Ethanol (B145695), Methanol (all anhydrous)

  • Deionized water

  • Reaction flask (three-necked, appropriately sized for the quantity of waste and allowing for significant headspace)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Inert gas supply (argon or nitrogen) with a bubbler

  • Ice bath

Procedure:

  • Inert Atmosphere: Set up the reaction flask in a fume hood and ensure a continuous flow of inert gas. The flask should be equipped with a stirrer, a dropping funnel, and a gas outlet connected to a bubbler.

  • Dilution: Transfer the this compound waste to the reaction flask, which has been purged with inert gas. Add an anhydrous, inert solvent (e.g., heptane) to create a dilute and stirrable slurry. The use of low-boiling-point solvents like ether or pentane (B18724) should be avoided as they can condense atmospheric moisture.

  • Cooling: Place the reaction flask in an ice bath to manage the exothermic reaction.

  • Slow Addition of Quenching Agents: Sequentially add the quenching agents dropwise via the dropping funnel with vigorous stirring. The order of addition is crucial, starting with the least reactive alcohol: a. Isopropanol: Slowly add isopropanol. Monitor the reaction rate (gas evolution) and temperature closely. If the reaction becomes too vigorous, stop the addition immediately. b. Ethanol: Once the reaction with isopropanol has subsided, slowly add ethanol. c. Methanol: After the reaction with ethanol is complete, slowly add methanol. d. Water: Finally, after all reactions with the alcohols have ceased, very slowly add water to ensure the complete destruction of any remaining reactive material.

  • Neutralization and Final Disposal: Once the quenching is complete and the solution is no longer reactive, the resulting mixture will be basic. Neutralize the solution with a dilute acid if necessary. The final aqueous solution, if deemed non-hazardous by local regulations, may be suitable for drain disposal. However, it is best practice to treat the final quenched material as hazardous waste.

Waste Management:

  • The final quenched solution should be collected in a properly labeled hazardous waste container.

  • Label the container with all components of the mixture.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Quantitative Data for Disposal Planning

While specific quantitative data for this compound quenching is not available, the following table provides general guidance for planning purposes based on common laboratory practices for reactive hydrides.

ParameterGuidelineRationale
Waste Concentration < 5% (w/v) in an inert solventTo control the reaction rate and dissipate heat effectively.
Quenching Agent Addition Rate Dropwise, with careful monitoringTo prevent uncontrolled exothermic reactions and excessive gas evolution.
Temperature 0-10 °C (Ice Bath)To manage the exothermic nature of the quenching reaction.
Stirring Speed VigorousTo ensure efficient mixing and prevent localized high concentrations of reactants.

Logical Workflow for this compound Disposal

The decision-making process for the proper disposal of this compound can be visualized as follows:

IndiganeDisposal start This compound Waste Identified assess_hazards Assess Hazards (Pyrophoric, Water-Reactive, Unstable) start->assess_hazards ppe_setup Don Appropriate PPE (Flame-retardant lab coat, goggles, face shield, gloves) assess_hazards->ppe_setup inert_atmosphere Prepare Controlled Environment (Glovebox or Fume Hood with Inert Gas) ppe_setup->inert_atmosphere quenching Perform Controlled Quenching (Dilution followed by sequential addition of alcohols and water) inert_atmosphere->quenching neutralize Neutralize Final Solution quenching->neutralize emergency Emergency Occurs (e.g., Fire, Spill) quenching->emergency If uncontrolled reaction waste_collection Collect in Labeled Hazardous Waste Container neutralize->waste_collection disposal_vendor Arrange for Licensed Hazardous Waste Disposal waste_collection->disposal_vendor end Disposal Complete disposal_vendor->end emergency_procedure Follow Emergency Procedures (Evacuate, Notify EHS, Use Class D Extinguisher) emergency->emergency_procedure

Figure 1: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Indigane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Indigane (Indium Trihydride, InH₃) is readily available. This document provides guidance based on the known properties of this compound as a highly reactive and unstable metal hydride, drawing on general safety protocols for pyrophoric and water-reactive materials. This information is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

This compound is a highly reactive inorganic compound that can ignite spontaneously in air and reacts violently with water, releasing flammable hydrogen gas. Due to its instability, extreme caution must be exercised during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound to ensure protection from its pyrophoric and reactive nature.

PPE CategoryRequired EquipmentSpecifications
Primary Protection Flame-Resistant Laboratory CoatNomex® or equivalent, fully buttoned with tight-fitting cuffs.
Chemical Splash GogglesMust meet ANSI Z87.1 standards.
Face ShieldWorn in addition to chemical splash goggles.
Chemical-Resistant GlovesA double-gloving system is required: an inner pair of nitrile gloves and an outer pair of heavy-duty neoprene or butyl rubber gloves.
Secondary Protection Chemical-Resistant ApronTo be worn over the flame-resistant lab coat.
Closed-toe ShoesMade of a non-porous material such as leather.
Emergency Preparedness Safety Shower and Eyewash StationMust be unobstructed and tested regularly.
Class D Fire ExtinguisherFor combustible metal fires. Do not use water, CO₂, or foam extinguishers.

Operational Plan: Step-by-Step Handling of this compound

All manipulations of this compound must be performed in a controlled environment, such as a glovebox with an inert atmosphere (e.g., argon or nitrogen), to prevent contact with air and moisture.

1. Preparation and Pre-Handling Checks:

  • Ensure the glovebox has a low oxygen (<1 ppm) and moisture (<1 ppm) environment.

  • Verify that a Class D fire extinguisher and a container of sand or powdered lime are readily accessible.

  • Assemble and oven-dry all glassware and equipment before introducing them into the glovebox.

  • Prepare a quenching station within the glovebox with a non-polar, high-boiling point solvent (e.g., mineral oil).

2. Handling Procedure:

  • Transfer the desired amount of this compound from its storage container to the reaction vessel using a clean, dry spatula.

  • Keep the primary this compound container sealed when not in use.

  • If a solvent is required, use an anhydrous, deoxygenated solvent.

  • Conduct all reactions in a reaction vessel equipped with a stirrer and a means to control the reaction temperature.

3. Post-Handling:

  • Quench any residual this compound on spatulas or other equipment by immersing them in the prepared quenching station.

  • Triple-rinse all contaminated glassware with an inert solvent within the glovebox before removing it.

  • Properly package and label all waste generated within the glovebox.

G cluster_prep Preparation cluster_handling Handling (in Glovebox) cluster_post Post-Handling prep1 Verify Inert Atmosphere (<1 ppm O₂, <1 ppm H₂O) prep2 Confirm Availability of Class D Extinguisher & Sand prep1->prep2 prep3 Oven-Dry All Glassware and Equipment prep2->prep3 handle1 Transfer this compound to Reaction Vessel prep3->handle1 handle2 Use Anhydrous, Deoxygenated Solvents handle1->handle2 handle3 Conduct Reaction with Temperature Control handle2->handle3 post1 Quench Residual This compound handle3->post1 post2 Triple-Rinse Contaminated Glassware post1->post2 post3 Package and Label All Waste post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Guide

The primary hazard in this compound disposal is its high reactivity. The goal is to slowly and controllably quench the material to a less reactive state.

1. Quenching of Small Residual Amounts:

  • Small amounts of residual this compound on equipment can be quenched by slowly adding a non-protic, high-boiling point solvent like mineral oil, followed by the slow, dropwise addition of a less reactive alcohol (e.g., isopropanol).

  • This procedure should be performed in an inert atmosphere and behind a blast shield.

2. Disposal of Bulk this compound:

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of bulk quantities of highly reactive materials.

  • Do not attempt to dispose of bulk this compound without EHS supervision.

3. Disposal of Contaminated Materials:

  • All materials contaminated with this compound (e.g., gloves, wipes, glassware) must be considered hazardous waste.

  • Quench any visible this compound residue on these materials as described above.

  • Place all contaminated solid waste in a designated, labeled, and sealed container for hazardous waste disposal.

  • Liquid waste (solvents from rinsing) should be collected in a separate, labeled hazardous waste container.

G cluster_waste_id Waste Identification cluster_quenching Quenching cluster_disposal Final Disposal waste_id Identify this compound-Contaminated Waste (Solid & Liquid) quench1 Slowly Add Non-Protic Solvent (e.g., Mineral Oil) waste_id->quench1 quench2 Dropwise Addition of Isopropanol quench1->quench2 disp_solid Package Solid Waste in Sealed Hazardous Container quench2->disp_solid disp_liquid Collect Liquid Waste in Separate Hazardous Container quench2->disp_liquid disp_ehs Consult EHS for Final Disposal disp_solid->disp_ehs disp_liquid->disp_ehs

Caption: Disposal workflow for this compound and contaminated materials.

Emergency Response Plan

In the event of a spill or fire, immediate and correct action is critical.

1. Small Spill (Contained within the Glovebox):

  • Use a non-reactive absorbent material (e.g., sand, powdered lime) to cover the spill.

  • Collect the mixture in a designated hazardous waste container.

  • Quench the material slowly as described in the disposal plan.

2. Large Spill (Outside of the Glovebox) or Fire:

  • Evacuate: Immediately alert all personnel in the laboratory and evacuate the area.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Activate the nearest fire alarm and call emergency services (provide details of the chemical involved).

  • Do Not Attempt to Extinguish a Large Fire: Only trained personnel should use a Class D fire extinguisher on a small, manageable fire. Do not use water or other types of fire extinguishers.

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